RN486
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-[1-methyl-5-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]-6-oxopyridin-3-yl]phenyl]isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H35FN6O3/c1-39-12-14-41(15-13-39)26-8-9-32(37-19-26)38-30-18-25(20-40(2)34(30)44)27-4-3-5-31(28(27)21-43)42-11-10-23-16-24(22-6-7-22)17-29(36)33(23)35(42)45/h3-5,8-11,16-20,22,43H,6-7,12-15,21H2,1-2H3,(H,37,38) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUJNJAKTLHBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CN=C(C=C2)NC3=CC(=CN(C3=O)C)C4=C(C(=CC=C4)N5C=CC6=CC(=CC(=C6C5=O)F)C7CC7)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H35FN6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677215 | |
| Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
606.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242156-23-5 | |
| Record name | 6-Cyclopropyl-8-fluoro-2-[2-(hydroxymethyl)-3-(1-methyl-5-{[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino}-6-oxo-1,6-dihydropyridin-3-yl)phenyl]isoquinolin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
RN486 in B-Cells: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RN486 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical signaling node in B-lymphocytes. This document provides a comprehensive technical overview of the mechanism of action of this compound in B-cells. It details the molecular interactions, downstream signaling consequences, and functional outcomes of BTK inhibition by this compound. Quantitative data from key experiments are presented in structured tables for clarity, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex biological processes involved.
Core Mechanism of Action: Irreversible Inhibition of BTK
This compound functions as a selective and potent inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase that plays an indispensable role in B-cell receptor (BCR) signaling.[2][3] The activation of B-cells, a process central to the adaptive immune response, is heavily reliant on the intricate signaling cascade initiated by the BCR.
Upon antigen binding, the BCR aggregates, leading to the activation of Src family kinases, which in turn phosphorylate and activate spleen tyrosine kinase (Syk).[3] Syk then phosphorylates and activates a host of downstream targets, including BTK.[3][4] Activated BTK is crucial for the subsequent activation of phospholipase C-gamma 2 (PLCγ2).[2][5] PLCγ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] This cascade ultimately leads to calcium mobilization, activation of protein kinase C (PKC), and the activation of transcription factors such as NF-κB and NFAT, which are essential for B-cell proliferation, differentiation, and survival.[6]
This compound covalently binds to a cysteine residue (Cys481) within the ATP-binding site of BTK, leading to its irreversible inactivation.[6] This blockade of BTK's kinase activity prevents the phosphorylation of its downstream substrates, effectively halting the BCR signaling cascade.[2]
Caption: this compound inhibits the BCR signaling pathway by targeting BTK.
Quantitative Data on this compound Activity in B-Cells
The potency of this compound has been quantified in various biochemical and cell-based assays. The following tables summarize key findings.
Table 1: In Vitro Potency of this compound
| Assay | System | IC50 Value (nM) |
| BTK Enzyme Activity | Purified recombinant BTK | 4.0[1] |
| B-Cell Activation (CD69 Expression) | Human whole blood | 21.0[1][7] |
| B-Cell Proliferation | Anti-IgM stimulated mouse splenocytes | ~50 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity (vs. BTK) |
| BTK | 4.0 | 1 |
| Tec | 33 | 8.25 |
| Itk | >1000 | >250 |
| Src | >1000 | >250 |
| Syk | >1000 | >250 |
| Lyn | >1000 | >250 |
Detailed Experimental Protocols
BTK Enzymatic Assay
Objective: To determine the direct inhibitory activity of this compound on BTK kinase.
Methodology:
-
Recombinant human BTK is incubated with a peptide substrate and ATP in a kinase reaction buffer.
-
This compound is added at varying concentrations to determine its effect on the rate of substrate phosphorylation.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
-
Data are plotted as percent inhibition versus log concentration of this compound, and the IC50 value is calculated using a non-linear regression model.
Caption: Workflow for a typical BTK enzymatic inhibition assay.
B-Cell Proliferation Assay
Objective: To assess the impact of this compound on B-cell proliferation following BCR stimulation.
Methodology:
-
Primary B-cells (e.g., isolated from human peripheral blood or mouse spleen) are cultured in 96-well plates.
-
Cells are pre-incubated with a range of this compound concentrations before stimulation.
-
B-cell proliferation is induced by cross-linking the BCR with an anti-IgM antibody.
-
After a defined incubation period (e.g., 72 hours), cell proliferation is measured. A common method is the incorporation of a radioactive tracer (e.g., [³H]-thymidine) or a colorimetric reagent (e.g., MTS).
-
The reduction in proliferation in the presence of this compound is used to calculate the IC50 value.
Caption: Experimental workflow for a B-cell proliferation assay.
Downstream Consequences of BTK Inhibition by this compound
The inhibition of BTK by this compound has several key functional consequences for B-cells:
-
Inhibition of B-cell Activation: this compound effectively blocks the upregulation of activation markers, such as CD69 and CD86, on the surface of B-cells following BCR stimulation.[1][2][7]
-
Suppression of B-cell Proliferation: By disrupting the signaling pathways that drive cell cycle progression, this compound potently inhibits the proliferation of B-cells.[6]
-
Reduced Cytokine Production: B-cell cytokine production, which is crucial for modulating the immune response, is diminished in the presence of this compound.
-
Impaired Antibody Production: The differentiation of B-cells into antibody-secreting plasma cells is dependent on BCR signaling. This compound has been shown to attenuate the production of antibodies in vivo.[2]
Conclusion
This compound is a highly specific and potent irreversible inhibitor of BTK that effectively abrogates B-cell receptor signaling. Its mechanism of action translates to a robust suppression of B-cell activation, proliferation, and effector functions. The detailed understanding of its molecular interactions and cellular consequences, as outlined in this guide, provides a solid foundation for its continued investigation and potential therapeutic application in B-cell mediated diseases. The provided experimental frameworks can serve as a valuable resource for researchers in the field.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Frontiers | Distinct Roles for Bruton's Tyrosine Kinase in B Cell Immune Synapse Formation [frontiersin.org]
- 6. Bruton’s Tyrosine Kinase Inhibitors: The Next Frontier of B-Cell-Targeted Therapies for Cancer, Autoimmune Disorders, and Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
RN486: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
RN486 is a potent, selective, and orally active inhibitor of Bruton's tyrosine kinase (Btk), a critical signaling molecule in various immune cell pathways. This document provides an in-depth technical overview of this compound, covering its discovery, a putative synthesis pathway, its mechanism of action, and detailed protocols for key experimental assays. All quantitative data are presented in structured tables for clarity, and signaling pathways and experimental workflows are visualized using diagrams.
Discovery and Development
This compound, with the chemical name 6-cyclopropyl-8-fluoro-2-(2-hydroxymethyl-3-{1-methyl-5-[5-(4-methyl-piperazin-1-yl)-pyridin-2-ylamino]-6-oxo-1,6-dihydro-pyridin-3-yl}-phenyl)-2H-isoquinolin-1-one, was identified through a structure-based drug design program aimed at developing potent and selective Btk inhibitors for the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] The discovery was part of a broader effort to identify small-molecule disease-modifying drugs.[3] While preclinical studies demonstrated promising anti-inflammatory and bone-protective effects in rodent models of arthritis, information regarding the clinical trial status of this compound is not publicly available.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its inhibitory potency and activity in various cell-based functional assays.
Table 1: In Vitro Inhibitory Potency of this compound
| Parameter | Value | Reference |
| IC50 (Btk) | 4.0 nM | [4] |
| Kd (Btk) | 0.31 nM | [4] |
Table 2: Functional Activity of this compound in Human Cell-Based Assays
| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 | Reference |
| Mast Cell Degranulation | Mast Cells | Fcε Receptor Cross-linking | β-hexosaminidase Release | 2.9 nM | [3] |
| Cytokine Production | Monocytes | Fcγ Receptor Engagement | TNF-α Production | 7.0 nM | [3] |
| B Cell Activation | Whole Blood B Cells | B Cell Antigen Receptor | CD69 Expression | 21 nM | [3] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective inhibitor of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase essential for signaling downstream of various cell surface receptors, including the B-cell receptor (BCR) and Fc receptors. By binding to Btk, this compound blocks its kinase activity, thereby inhibiting the phosphorylation of downstream substrates and interrupting the signaling cascade that leads to cellular activation, proliferation, and survival.
Caption: Btk Signaling Pathway Inhibition by this compound.
Synthesis Pathway
The detailed, step-by-step synthesis of this compound is not fully available in the public domain. However, based on its chemical structure, a plausible synthetic route can be conceptualized involving the coupling of key intermediates. A generalized, hypothetical synthesis workflow is presented below.
Caption: Hypothetical Synthesis Pathway for this compound.
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to characterize the functional activity of this compound.
Mast Cell Degranulation Assay (β-hexosaminidase Release)
This assay measures the ability of this compound to inhibit the release of β-hexosaminidase, a marker of degranulation, from activated mast cells.
Materials:
-
RBL-2H3 rat basophilic leukemia cells
-
Anti-DNP IgE
-
DNP-HSA (Dinitrophenyl-human serum albumin)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (PNP-GlcNAc)
-
Tyrode's buffer
-
Triton X-100
-
96-well plates
Protocol:
-
Seed RBL-2H3 cells in 96-well plates and sensitize overnight with anti-DNP IgE.
-
Wash the cells with Tyrode's buffer to remove unbound IgE.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Induce degranulation by adding DNP-HSA. Include a positive control (e.g., ionomycin) and a negative control (buffer only). For total lysate, add Triton X-100 to a separate set of wells.
-
After a 30-minute incubation at 37°C, centrifuge the plate and collect the supernatants.
-
Transfer the supernatants to a new 96-well plate and add the PNP-GlcNAc substrate solution.
-
Incubate for 1-2 hours at 37°C.
-
Stop the reaction by adding a stop solution (e.g., sodium carbonate/bicarbonate buffer).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of β-hexosaminidase release relative to the total lysate control and determine the IC50 of this compound.
Caption: Mast Cell Degranulation Assay Workflow.
Monocyte TNF-α Production Assay (ELISA)
This assay quantifies the inhibitory effect of this compound on the production of Tumor Necrosis Factor-alpha (TNF-α) from stimulated human monocytes.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes
-
Fcγ receptor agonist (e.g., aggregated IgG)
-
Human TNF-α ELISA kit
-
Cell culture medium
-
96-well plates
Protocol:
-
Isolate PBMCs from healthy donor blood and seed them in 96-well plates.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with an Fcγ receptor agonist to induce TNF-α production.
-
Incubate for 18-24 hours at 37°C.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[5][6][7]
-
Generate a standard curve and determine the concentration of TNF-α in each sample.
-
Calculate the percentage of inhibition of TNF-α production and determine the IC50 of this compound.
Caption: Monocyte TNF-α Production Assay Workflow.
B Cell Activation Assay (CD69 Expression by Flow Cytometry)
This assay assesses the ability of this compound to inhibit the upregulation of the early activation marker CD69 on B cells following B-cell receptor (BCR) stimulation.
Materials:
-
Human whole blood or isolated PBMCs
-
Anti-IgM or anti-IgD antibody (for BCR stimulation)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69
-
Red blood cell lysis buffer (if using whole blood)
-
FACS buffer (PBS with BSA and sodium azide)
-
Flow cytometer
Protocol:
-
Aliquot whole blood or PBMCs into tubes.
-
Add various concentrations of this compound or vehicle control and incubate for 1 hour at 37°C.
-
Stimulate the cells with an anti-IgM or anti-IgD antibody to cross-link the BCR.
-
Incubate for 18-24 hours at 37°C.
-
If using whole blood, lyse the red blood cells using a lysis buffer and wash the remaining leukocytes.
-
Stain the cells with fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.
-
Wash the cells with FACS buffer.
-
Acquire the samples on a flow cytometer.
-
Gate on the CD19-positive B cell population and quantify the percentage of CD69-positive cells.
-
Determine the IC50 of this compound for the inhibition of CD69 expression.
Caption: B Cell Activation Assay Workflow.
Conclusion
This compound is a well-characterized, potent, and selective Btk inhibitor with demonstrated efficacy in preclinical models of autoimmune disease. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound or in the broader field of Btk inhibition. While its clinical development status is unclear, the information available on this compound contributes valuable insights into the therapeutic potential of targeting the Btk signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Drug Design of this compound, a Potent and Selective Brutonâs Tyrosine Kinase (BTK) Inhibitor, for the Treatment of Rheumatoid Arthritis [figshare.com]
- 3. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. stemcell.com [stemcell.com]
- 7. cohesionbio.com [cohesionbio.com]
An In-depth Technical Guide to RN486: A Potent and Selective BTK Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of RN486, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this preclinical drug candidate.
Chemical Structure and Properties
This compound, with the chemical formula C₃₅H₃₅FN₆O₃, is a selective and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] Its structure-based design involved the introduction of a benzyl alcohol group and a fluorine substitution, which significantly increased its activity.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₃₅H₃₅FN₆O₃ | [1] |
| Molecular Weight | 606.69 g/mol | [1] |
| Purity | 99.38% | [1] |
| Appearance | Solid | [1] |
| CAS Number | 1242156-23-5 | [4] |
Mechanism of Action and Biological Activity
This compound is a potent, selective, and orally active inhibitor of BTK, binding competitively to the enzyme. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which plays a vital role in B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound effectively abrogates these processes.
The inhibitory activity of this compound has been quantified in various assays:
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (BTK enzyme) | 4.0 nM | In vitro | [1] |
| Kd (BTK enzyme) | 0.31 nM | In vitro | [5] |
| IC₅₀ (Mast cell degranulation) | 2.9 nM | Human mast cells | [5][6] |
| IC₅₀ (TNFα production) | 7.0 nM | Human monocytes | [5][6] |
| IC₅₀ (CD69 expression) | 21.0 nM | Human B-cells in whole blood | [5][6] |
Beyond its primary target, this compound has also been shown to overcome multidrug resistance in cancer cells by interacting with ABCB1 and ABCG2 transporters.[7][8] It can stimulate the ATPase activity of ABCB1 at higher concentrations and exhibits a strong binding affinity for the ABCG2 transporter.[7][8]
Signaling Pathway
This compound exerts its therapeutic effects by inhibiting the Bruton's tyrosine kinase (BTK) signaling pathway. Upon antigen binding to the B-cell receptor (BCR), a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. This compound competitively binds to BTK, preventing its activation and interrupting this critical signaling cascade.
Experimental Protocols
Cell Viability and Cytotoxicity (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and its ability to reverse multidrug resistance.
-
Cell Seeding: Seed 5 x 10³ cells per well in 160 µL of medium in a 96-well plate and incubate overnight.
-
Cytotoxicity Experiment: Add diluted concentrations of this compound to different wells.
-
Reversal Experiment: Add various concentrations of this compound two hours prior to the addition of traditional chemotherapeutic drugs.
-
Incubation: Incubate the plates for 68 hours.
-
MTT Addition: Add 20 µL of MTT solution (4 mg/mL) to each well and incubate for 4 hours.
-
Data Analysis: Measure the absorbance to determine cell viability and calculate IC₅₀ values.[7]
ATPase Assay
This assay evaluates the effect of this compound on the ATPase activity of ABCB1.
-
Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing ABCB1.
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, assay buffer, and varying concentrations of this compound (0-40 µM).
-
Initiate Reaction: Start the reaction by adding ATP.
-
Incubation: Incubate the mixture at 37°C.
-
Measure Phosphate Release: Stop the reaction and measure the amount of inorganic phosphate released to determine ATPase activity.
-
Data Analysis: Plot the ATPase activity against the concentration of this compound to determine the effect of the compound.[7]
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the efficacy of this compound in overcoming multidrug resistance.
Therapeutic Potential
This compound has demonstrated significant therapeutic potential in preclinical models of autoimmune diseases.[7] In rodent models of rheumatoid arthritis, it has shown robust anti-inflammatory and bone-protective effects.[5][6] Furthermore, this compound has been shown to attenuate systemic lupus erythematosus (SLE) in mouse models by inhibiting B-cell activation and reducing the production of autoantibodies.[7] These findings suggest that this compound could be a promising therapeutic agent for the treatment of rheumatoid arthritis and other autoimmune disorders.[5]
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-Based Drug Design of this compound, a Potent and Selective Brutonâs Tyrosine Kinase (BTK) Inhibitor, for the Treatment of Rheumatoid Arthritis [figshare.com]
- 4. This compound | 1242156-23-5 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
RN486: A Deep Dive into a Selective, Reversible BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. As a key mediator of B-cell receptor (BCR) signaling, BTK plays a pivotal role in B-cell proliferation, differentiation, and survival. RN486 is a potent and selective, reversible inhibitor of BTK. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical and cellular activity, preclinical efficacy, and detailed experimental protocols for its characterization.
Mechanism of Action
This compound is a non-covalent inhibitor of BTK, distinguishing it from first-generation irreversible inhibitors that form a covalent bond with a cysteine residue (C481) in the active site of BTK. By reversibly binding to the ATP-binding pocket of BTK, this compound effectively blocks its kinase activity and downstream signaling. This reversible mechanism may offer advantages in terms of safety and the potential to overcome resistance mechanisms associated with mutations at the C481 residue.
Data Presentation
Biochemical and Cellular Activity of this compound
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type |
| BTK IC50 | 4.0 nM | Enzymatic Assay |
| BTK Kd | 0.31 nM | FRET Binding Assay |
Table 1: Biochemical Activity of this compound against BTK.
| Cell-Based Assay | Cell Type | Stimulus | Readout | IC50 |
| Mast Cell Degranulation | Human Mast Cells | Fcε Receptor Cross-linking | Degranulation | 2.9 nM[1] |
| TNFα Production | Human Monocytes | Fcγ Receptor Engagement | TNFα Secretion | 7.0 nM[1] |
| B-Cell Activation | Human Whole Blood | B-Cell Receptor (BCR) | CD69 Expression | 21.0 nM[1] |
Table 2: Cellular Activity of this compound in Immune Cells.[1]
In Vivo Efficacy of this compound in Rodent Models
This compound has demonstrated significant efficacy in preclinical models of autoimmune diseases.
| Animal Model | Species | Dosing | Key Findings |
| Adjuvant-Induced Arthritis (AIA) | Rat | 1-30 mg/kg, oral | Reduced paw swelling and inflammatory markers.[2] |
| Systemic Lupus Erythematosus (SLE) | NZB/NZW F1 Mouse | 30 mg/kg in chow | Markedly reduced secretion of IgG anti-dsDNA antibodies.[2] |
Table 3: Summary of this compound In Vivo Efficacy.
Signaling Pathways and Experimental Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of inhibition by this compound.
Experimental Workflow: B-Cell Activation Assay
The following diagram outlines the workflow for assessing the inhibitory effect of this compound on B-cell activation by measuring CD69 expression.
Selectivity Profile of this compound
The following diagram illustrates the selective nature of this compound, highlighting its potent inhibition of BTK with minimal off-target effects on other kinases.
Experimental Protocols
BTK Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available kinase assay kits and is suitable for determining the IC50 of this compound against purified BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (or other test inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., 1%).
-
Add 5 µL of the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Prepare a master mix containing the BTK enzyme and substrate in kinase assay buffer. Add 10 µL of this master mix to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for BTK.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
B-Cell Activation Assay (CD69 Expression)
This protocol describes the measurement of B-cell activation in human whole blood by flow cytometry.[3]
Materials:
-
Heparinized human whole blood
-
This compound dissolved in DMSO
-
BCR agonist (e.g., F(ab')₂ fragment of anti-human IgM)
-
RPMI 1640 medium
-
Fluorescently-labeled monoclonal antibodies: anti-CD19 (B-cell marker) and anti-CD69 (activation marker)
-
RBC Lysis Buffer
-
FACS tubes
-
Flow cytometer
Procedure:
-
Dilute the whole blood 1:1 with RPMI 1640 medium.
-
Add 100 µL of the diluted blood to FACS tubes.
-
Add serial dilutions of this compound or vehicle control to the tubes and incubate at 37°C in a 5% CO₂ incubator for 1 hour.
-
Add the BCR agonist to the appropriate tubes to stimulate B-cell activation. Include an unstimulated control.
-
Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Add the anti-CD19 and anti-CD69 antibodies to each tube and incubate for 20-30 minutes at 4°C in the dark.
-
Add RBC Lysis Buffer according to the manufacturer's instructions and incubate to lyse red blood cells.
-
Centrifuge the tubes to pellet the white blood cells and wash with an appropriate buffer (e.g., PBS with 2% FBS).
-
Resuspend the cell pellets in FACS buffer and acquire the data on a flow cytometer.
-
Analyze the data by gating on the CD19-positive B-cell population and quantifying the percentage of CD69-positive cells or the mean fluorescence intensity of CD69.
-
Calculate the IC50 value of this compound based on the inhibition of CD69 expression.
Conclusion
This compound is a potent, selective, and reversible inhibitor of BTK with demonstrated activity in both biochemical and cellular assays, as well as in preclinical models of autoimmune disease. Its reversible mechanism of action may offer a differentiated profile compared to covalent BTK inhibitors. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working on the characterization and advancement of novel BTK inhibitors.
References
- 1. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Whole-Blood Assay for Qualitative and Semiquantitative Measurements of CD69 Surface Expression on CD4 and CD8 T Lymph… [ouci.dntb.gov.ua]
The Evolving Target Validation of RN486/Peficitinib in Autoimmune Disease: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target validation journey of RN486, later known as peficitinib (ASP015K), in the context of autoimmune diseases, with a primary focus on rheumatoid arthritis. The narrative traces the evolution of its perceived primary target from Bruton's tyrosine kinase (Btk) to the Janus kinase (JAK) family, supported by preclinical and clinical data.
Executive Summary
Initially investigated as a highly selective Bruton's tyrosine kinase (Btk) inhibitor, this compound showed promising preclinical efficacy in rodent models of arthritis. Btk, a crucial mediator of B-cell receptor signaling, was a rational target for autoimmune diseases. However, further development and clinical investigation of the compound, renamed peficitinib (ASP015K), revealed its potent activity as a pan-Janus kinase (JAK) inhibitor. This guide details the preclinical data supporting Btk inhibition, the subsequent clinical findings that established its JAK inhibitory profile, and the overall target validation story for this compound in the treatment of rheumatoid arthritis.
Preclinical Target Validation: this compound as a Btk Inhibitor
This compound was first characterized as a potent and selective inhibitor of Btk. Btk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B-cells, mast cells, and monocytes. Its inhibition was shown to disrupt multiple downstream cellular processes involved in the inflammatory cascade.
In Vitro Potency and Selectivity
This compound demonstrated potent inhibition of Btk in enzymatic and cell-based assays. The compound also showed functional activity in various immune cells, highlighting its potential to modulate autoimmune responses.
| Assay Type | Target/Cell Type | Metric | Value |
| Enzymatic Assay | Btk kinase activity | IC50 | 4.0 nM |
| Time-Resolved FRET-based Competitive Binding | Btk enzyme | IC50 | 0.3 nM |
| Cell-based Assay | Mast Cells (Fcε receptor cross-linking-induced degranulation) | IC50 | 2.9 nM |
| Cell-based Assay | Monocytes (Fcγ receptor engagement-mediated TNFα production) | IC50 | 7.0 nM |
| Cell-based Assay | B-cells in whole blood (BCR-induced CD69 expression) | IC50 | 21.0 nM |
Preclinical Efficacy in Autoimmune Models
The therapeutic potential of this compound was evaluated in rodent models of rheumatoid arthritis, where it demonstrated robust anti-inflammatory and bone-protective effects.
A common preclinical model for rheumatoid arthritis is the collagen-induced arthritis (CIA) model in mice.
-
Induction: DBA/1 mice are immunized with an emulsion of chicken type II collagen (CII) and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail. A booster injection of CII in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days later.
-
Treatment: this compound is administered orally, once daily, starting from the day of the booster immunization (preventative regimen) or after the onset of clinical signs of arthritis (therapeutic regimen).
-
Assessment: The severity of arthritis is evaluated using a visual scoring system for each paw based on swelling and redness. Histopathological analysis of the joints is performed at the end of the study to assess inflammation, pannus formation, cartilage damage, and bone resorption.
In the mouse CIA model, this compound produced significant anti-inflammatory and bone-protective effects. In the rat adjuvant-induced arthritis (AIA) model, this compound inhibited both joint and systemic inflammation, reducing paw swelling and levels of inflammatory markers in the blood.
Btk Signaling Pathway and the Hypothesized Mechanism of Action of this compound
The initial hypothesis for this compound's mechanism of action centered on its inhibition of the Btk signaling pathway in B-cells and other immune cells.
Clinical Development and Target Re-evaluation: Peficitinib (ASP015K) as a JAK Inhibitor
During clinical development, the compound, now referred to as peficitinib (ASP015K), was characterized as a potent pan-Janus kinase (JAK) inhibitor. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) are critical components of signaling pathways for numerous cytokines that are central to the pathogenesis of rheumatoid arthritis.
In Vitro JAK Inhibitory Activity
Peficitinib was found to inhibit the activity of all four JAK family members with similar potency.
| Target | Metric | Value |
| JAK1 | IC50 | 3.9 nM |
| JAK2 | IC50 | 5.0 nM |
| JAK3 | IC50 | 0.71 nM |
| Tyk2 | IC50 | 4.8 nM |
Clinical Efficacy in Rheumatoid Arthritis
Phase IIb and Phase III clinical trials demonstrated the efficacy and safety of peficitinib in patients with moderate to severe rheumatoid arthritis who had an inadequate response to conventional disease-modifying antirheumatic drugs (DMARDs), including methotrexate.[1][2]
-
Design: A randomized, double-blind, placebo-controlled study in patients with an inadequate response to conventional DMARDs.[2]
-
Treatment Arms: Peficitinib (100 mg or 150 mg once daily), placebo, or open-label etanercept.[2]
-
Primary Endpoint: American College of Rheumatology 20% improvement (ACR20) response rate at week 12.[2]
| Endpoint (Week 12) | Placebo | Peficitinib 100 mg | Peficitinib 150 mg |
| ACR20 Response Rate | 30.7% | 57.7% | 74.5% |
| ACR50 Response Rate | - | Higher than placebo | Higher than placebo |
| ACR70 Response Rate | - | Higher than placebo | Higher than placebo |
P-values for both peficitinib doses versus placebo were <0.001 for the ACR20 response rate.[2]
Safety Profile in Clinical Trials
The most common treatment-emergent adverse events (TEAEs) reported in clinical trials of peficitinib were nasopharyngitis and herpes zoster.[3] Serious infections were also observed.[3]
JAK-STAT Signaling Pathway and the Mechanism of Action of Peficitinib
The established mechanism of action for peficitinib in rheumatoid arthritis is the inhibition of the JAK-STAT signaling pathway, which is activated by various pro-inflammatory cytokines.
Experimental Workflow for Target Validation
The target validation process for a compound like this compound/peficitinib involves a multi-step approach from initial screening to clinical confirmation.
Conclusion
The story of this compound/peficitinib is a compelling case study in drug development and target validation. While initially promising as a selective Btk inhibitor for autoimmune diseases, further investigation revealed its potent pan-JAK inhibitory activity, which became the validated mechanism of action in successful clinical trials for rheumatoid arthritis. This evolution underscores the importance of comprehensive characterization of a compound's pharmacological profile throughout its development pipeline. The clinical success of peficitinib ultimately validates the targeting of the JAK-STAT pathway as an effective therapeutic strategy for rheumatoid arthritis.
References
- 1. Efficacy and safety of the oral Janus kinase inhibitor peficitinib (ASP015K) monotherapy in patients with moderate to severe rheumatoid arthritis in Japan: a 12-week, randomised, double-blind, placebo-controlled phase IIb study | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Effectiveness of Peficitinib (ASP015K) in Patients with Rheumatoid Arthritis: Final Results (32 Months of Mean Peficitinib Treatment) From a Long-Term, Open-Label Extension Study in Japan, Korea, and Taiwan - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Downstream Effects of RN486: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the downstream molecular and cellular effects of RN486, a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK). This document provides a comprehensive overview of its mechanism of action, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.
Introduction to this compound
This compound is a reversible and selective inhibitor of Bruton's Tyrosine Kinase, a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its dysregulation is implicated in various B-cell malignancies and autoimmune diseases.[1][2] Beyond its role in B-cell signaling, recent research has unveiled a secondary, off-target effect of this compound in the reversal of multidrug resistance (MDR) in cancer cells.[3] This guide will delve into both of these primary downstream effects.
Downstream Effect 1: Inhibition of B-Cell Receptor (BCR) Signaling
This compound executes its primary therapeutic effect by attenuating the signaling cascade downstream of the B-cell receptor. Upon antigen binding, the BCR initiates a signaling cascade that is heavily reliant on the kinase activity of BTK. This compound, by inhibiting BTK, effectively dampens this entire pathway.
Quantitative Data: Inhibition of BCR Signaling Components
The inhibitory effects of this compound on various components of the BCR signaling pathway have been quantified across multiple studies. The following tables summarize these key findings.
| Target/Process | IC50 Value | Cell Type/System | Reference |
| BTK Enzymatic Activity | 4.0 nM | Enzymatic Assay | [4] |
| BTK Binding (Kd) | 0.31 nM | Competitive Binding Assay | [1] |
| PLCγ2 Phosphorylation | ~10 nM (IC50) | Human Platelets | [5] |
| Anti-IgM-mediated Calcium Flux | 21 nM | Ramos B-cells | [6] |
| CD69 Expression | 21 nM | B-cells in whole blood | [1] |
| FcεR-mediated Degranulation | 2.9 nM | Mast Cells | [1] |
| FcγR-mediated TNFα Production | 7.0 nM | Monocytes | [1] |
Table 1: Summary of IC50 values for this compound in the inhibition of BCR and other immune cell signaling pathways.
Signaling Pathway Diagram
The following diagram illustrates the canonical BCR signaling pathway and the point of intervention by this compound.
Downstream Effect 2: Reversal of Multidrug Resistance (MDR)
An important, off-target effect of this compound is its ability to counteract multidrug resistance in cancer cells. This phenomenon is primarily mediated by its interaction with ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), which are responsible for effluxing chemotherapeutic drugs from cancer cells.
Quantitative Data: Reversal of MDR
This compound has been shown to re-sensitize MDR cancer cells to various chemotherapeutic agents. The tables below present the fold reversal of resistance, calculated from the IC50 values of the anticancer drugs in the absence and presence of this compound.
ABCB1-Mediated MDR Reversal
| Cell Line | Chemotherapeutic Agent | This compound Conc. (µM) | Fold Reversal | Reference |
| KB-C2 | Paclitaxel | 1 | 13.5 | [7] |
| KB-C2 | Paclitaxel | 3 | 29.8 | [7] |
| KB-C2 | Doxorubicin | 1 | 10.2 | [7] |
| KB-C2 | Doxorubicin | 3 | 21.4 | [7] |
| HEK293/ABCB1 | Paclitaxel | 1 | 15.7 | [7] |
| HEK293/ABCB1 | Paclitaxel | 3 | 35.1 | [7] |
Table 2: Reversal of ABCB1-mediated multidrug resistance by this compound.
ABCG2-Mediated MDR Reversal
| Cell Line | Chemotherapeutic Agent | This compound Conc. (µM) | Fold Reversal | Reference |
| NCI-H460/MX20 | Mitoxantrone | 1 | 8.3 | [3] |
| NCI-H460/MX20 | Mitoxantrone | 3 | 21.2 | [3] |
| S1-M1-80 | Mitoxantrone | 1 | 9.7 | [3] |
| S1-M1-80 | Mitoxantrone | 3 | 25.4 | [3] |
| NCI-H460/MX20 | Topotecan | 1 | 7.9 | [3] |
| NCI-H460/MX20 | Topotecan | 3 | 19.5 | [3] |
Table 3: Reversal of ABCG2-mediated multidrug resistance by this compound.
Mechanism of MDR Reversal
This compound reverses MDR through a multi-faceted mechanism:
-
Inhibition of Efflux Function: this compound directly inhibits the pumping action of ABC transporters, leading to increased intracellular accumulation of chemotherapeutic drugs.[3][7]
-
Downregulation of Transporter Expression (ABCG2): In the case of ABCG2, this compound has been shown to decrease the total protein expression of the transporter.[3]
-
Modulation of ATPase Activity: this compound inhibits the ATPase activity of ABCG2 with an EC50 of 12 µM.[3] Conversely, at higher concentrations, it can stimulate the ATPase activity of ABCB1, with a maximal stimulation of 1.54-fold.[2]
MDR Reversal Workflow Diagram
The following diagram illustrates the experimental workflow to determine the MDR reversal activity of this compound.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Western Blot for Phosphorylated BTK and PLCγ2
Objective: To quantify the dose-dependent inhibition of BTK and PLCγ2 phosphorylation by this compound.
Materials:
-
B-cell lines (e.g., Ramos)
-
Anti-IgM antibody
-
This compound
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Protocol:
-
Seed B-cells and starve overnight.
-
Pre-treat cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate cells with anti-IgM for 5-10 minutes.
-
Lyse cells in ice-cold lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signal using a chemiluminescence substrate and imaging system.
-
Quantify band intensities using densitometry software.
Intracellular Calcium Flux Assay
Objective: To measure the inhibition of BCR-induced calcium mobilization by this compound.
Materials:
-
B-cell lines (e.g., Ramos)
-
Fluo-4 AM or Indo-1 AM calcium indicator dye
-
Pluronic F-127
-
Probenecid (optional)
-
Anti-IgM antibody
-
This compound
-
Flow cytometer or fluorescence plate reader
Protocol:
-
Harvest and wash B-cells.
-
Load cells with Fluo-4 AM (e.g., 1-5 µM) in the presence of Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash cells to remove excess dye.
-
Resuspend cells in a suitable buffer.
-
Pre-treat cells with varying concentrations of this compound.
-
Acquire baseline fluorescence on a flow cytometer or plate reader.
-
Add anti-IgM to stimulate the cells and continue acquiring data to measure the calcium flux.
-
Analyze the data to determine the extent of inhibition by this compound.
MTT Assay for MDR Reversal
Objective: To determine the effect of this compound on the cytotoxicity of chemotherapeutic drugs in MDR cancer cells.
Materials:
-
MDR and parental cancer cell lines
-
Chemotherapeutic agents (e.g., Paclitaxel, Doxorubicin)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the chemotherapeutic agent, with or without a fixed concentration of this compound.
-
Incubate for 72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the IC50 values and the fold reversal of resistance.
ATPase Activity Assay
Objective: To measure the effect of this compound on the ATPase activity of ABC transporters.
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter (e.g., ABCB1 or ABCG2)
-
This compound
-
ATP
-
Assay buffer containing MgCl2
-
Phosphate detection reagent (e.g., malachite green-based)
-
96-well plates
-
Plate reader
Protocol:
-
Incubate the membrane vesicles with varying concentrations of this compound in the assay buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.
-
Determine the concentration of this compound that either stimulates or inhibits the ATPase activity.
Conclusion
This compound demonstrates significant and distinct downstream effects on two critical cellular processes. Its primary, on-target effect is the potent inhibition of the BCR signaling pathway, making it a promising therapeutic agent for B-cell malignancies and autoimmune disorders. Additionally, its ability to reverse multidrug resistance by targeting ABC transporters presents an exciting avenue for combination cancer chemotherapy. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
Off-Target Kinase Profile of RN486: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the off-target kinase profile of RN486, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). The information is compiled from publicly available scientific literature and product specifications.
Introduction to this compound
This compound is a reversible, orally active small molecule inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1] BTK is a key component of the B-cell receptor (BCR) signaling pathway, and its inhibition has therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][2] this compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of BTK.
On-Target and Off-Target Kinase Activity
This compound is a highly potent inhibitor of BTK with a reported IC50 of 4.0 nM and a dissociation constant (Kd) of 0.31 nM.[1][2] While described as a selective inhibitor, detailed profiling has revealed activity against a limited number of other kinases, primarily within the Tec family of kinases.
Quantitative Kinase Inhibition Data
| Target Kinase | Assay Type | Inhibition Value | Reference |
| BTK | Enzymatic Assay | IC50 = 4.0 nM | [1][2] |
| Competitive Binding Assay | Kd = 0.31 nM | [1][2] | |
| Slk | Not Specified | IC50 = 43 nM | |
| Tec | Not Specified | IC50 = 64 nM |
Broad Kinase Panel Screening
This compound has been evaluated for its selectivity against a broad panel of 369 kinases using the KINOMEscan™ platform. The results of this screening indicated that this compound is a highly selective inhibitor of BTK. However, the complete quantitative data from this comprehensive screen is not publicly available. The known off-target activities are summarized in the table above.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound's kinase profile.
BTK Enzymatic Assay (IC50 Determination)
Objective: To determine the concentration of this compound required to inhibit 50% of BTK enzymatic activity.
Methodology: A common method for this is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
-
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP at a concentration near the Km for BTK
-
Suitable substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound serially diluted in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Microplate luminometer
-
-
Procedure:
-
A kinase reaction is set up in a multi-well plate containing the kinase buffer, BTK enzyme, and substrate.
-
Serial dilutions of this compound (or vehicle control, DMSO) are added to the wells.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert the ADP generated into a luminescent signal.
-
Luminescence is measured using a microplate luminometer.
-
The data is normalized to controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
BTK Competitive Binding Assay (Kd Determination)
Objective: To determine the dissociation constant (Kd) of this compound for BTK.
Methodology: A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assay is a common method.
-
Materials:
-
Recombinant human BTK enzyme (often tagged, e.g., with GST or His)
-
A fluorescently labeled probe known to bind to the BTK active site (e.g., a labeled ATP-competitive inhibitor)
-
A lanthanide-labeled antibody that specifically binds the enzyme tag (e.g., anti-GST-Europium)
-
This compound serially diluted in DMSO
-
Assay buffer
-
TR-FRET compatible microplate reader
-
-
Procedure:
-
The tagged BTK enzyme is incubated with the lanthanide-labeled antibody.
-
Serial dilutions of this compound (or vehicle control) are added to the wells of a microplate.
-
The fluorescently labeled probe is added to all wells.
-
The BTK-antibody complex is added to initiate the binding reaction.
-
The plate is incubated to allow the binding to reach equilibrium.
-
The TR-FRET signal is measured. When the fluorescent probe is bound to the BTK-antibody complex, FRET occurs between the lanthanide and the fluorescent label.
-
Unlabeled this compound competes with the fluorescent probe for binding to BTK, leading to a decrease in the FRET signal.
-
The Kd is determined by analyzing the competition binding curve.
-
KINOMEscan™ Profiling
Objective: To assess the selectivity of this compound across a broad range of human kinases.
Methodology: The KINOMEscan™ platform is a proprietary competition binding assay.
-
General Principle:
-
The kinase of interest is tagged and immobilized on a solid support.
-
This compound is added at a fixed concentration (e.g., 1 µM) to the kinase-bound support.
-
A broad-spectrum, immobilized kinase inhibitor is added as a competitor.
-
The amount of the test kinase that remains bound to the solid support is quantified. If this compound binds to the kinase, it will prevent the kinase from binding to the immobilized inhibitor, resulting in a lower amount of kinase captured on the support.
-
The results are typically reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the relevant signaling pathway and a typical experimental workflow for kinase inhibitor profiling.
Caption: B-Cell Receptor (BCR) signaling pathway and the point of inhibition by this compound.
Caption: A generalized workflow for kinase inhibitor profiling, from initial screening to off-target identification.
References
RN486: A Technical Guide for Rheumatoid Arthritis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of RN486, a potent and selective Bruton's tyrosine kinase (Btk) inhibitor, for its application in rheumatoid arthritis (RA) research. This document details the mechanism of action, preclinical efficacy, and available clinical trial data, presenting quantitative findings in structured tables and outlining key experimental methodologies. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of this compound's role in RA.
Core Mechanism of Action: Btk Inhibition
This compound is a selective and orally active inhibitor of Bruton's tyrosine kinase (Btk), a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] In the context of rheumatoid arthritis, B-cells play a central role through the production of autoantibodies and pro-inflammatory cytokines. Btk is essential for B-cell development, differentiation, and activation. By inhibiting Btk, this compound effectively blocks the BCR signaling cascade, leading to a reduction in B-cell mediated inflammation.
Furthermore, Btk is also involved in the signaling of other immune cells implicated in RA pathogenesis, including mast cells and monocytes. This compound has been shown to inhibit Fc receptor-mediated signaling in these cells, further contributing to its anti-inflammatory effects.
B-Cell Receptor Signaling Pathway
The following diagram illustrates the central role of Btk in the B-cell receptor signaling pathway and the point of inhibition by this compound. Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of downstream effectors like PLCγ2 and ultimately the transcription factor NF-κB, which promotes inflammation and B-cell survival. This compound directly inhibits the kinase activity of Btk, thus halting this pro-inflammatory cascade.
Quantitative In Vitro Efficacy
This compound has demonstrated potent inhibitory activity in a range of in vitro assays, targeting key cellular drivers of rheumatoid arthritis. The following table summarizes the key quantitative data.
| Assay Type | Target Cell/Enzyme | Measured Effect | IC50 Value | Reference |
| Enzymatic Assay | Bruton's tyrosine kinase (Btk) | Inhibition of kinase activity | 4.0 nM | [1] |
| Mast Cell Degranulation | Human Mast Cells | Inhibition of Fcε receptor cross-linking-induced degranulation | 2.9 nM | [1] |
| TNFα Production | Human Monocytes | Inhibition of Fcγ receptor engagement-mediated TNFα production | 7.0 nM | [1] |
| B-Cell Activation | Human Whole Blood (B-cells) | Inhibition of B-cell antigen receptor-induced CD69 expression | 21.0 nM | [1] |
Preclinical In Vivo Efficacy in Rheumatoid Arthritis Models
This compound has shown significant anti-inflammatory and bone-protective effects in established rodent models of rheumatoid arthritis.
| Animal Model | Key Findings | Reference |
| Mouse Collagen-Induced Arthritis (CIA) | - Robust anti-inflammatory and bone-protective effects. - Dose-dependent inhibition of anti-type II collagen antibody production. | [2] |
| Rat Adjuvant-Induced Arthritis (AIA) | - Inhibition of both joint and systemic inflammation. - Reduction in paw swelling and inflammatory markers in the blood. - Efficacy observed both as a monotherapy and in combination with methotrexate. | [2] |
While specific quantitative data on paw swelling scores and inflammatory marker levels from these studies are not publicly available, the qualitative descriptions indicate a strong therapeutic potential.
Clinical Trial Data
A Phase II clinical trial has been completed for an investigational drug with the identifier ASP015K, also known as peficitinib. The trial identifier NCT01565655 suggests a link to the this compound development program. The results from a Phase III study of peficitinib in patients with RA who had an inadequate response to conventional DMARDs are presented below.
| Clinical Endpoint (ACR Score) | Peficitinib 100 mg (n=169) | Peficitinib 150 mg (n=170) | Placebo (n=168) | Reference |
| ACR20 at Week 12 | 57.7% | 74.5% | 30.7% | [3] |
| ACR50 at Week 12 | 33.1% | 45.6% | 11.9% | [3] |
| ACR70 at Week 12 | 14.2% | 22.5% | 4.8% | [3] |
These results demonstrate a statistically significant and dose-dependent improvement in the signs and symptoms of rheumatoid arthritis for patients treated with peficitinib compared to placebo.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Assays
A standard kinase assay is utilized to determine the direct inhibitory effect of this compound on Btk activity.
Protocol Outline:
-
Recombinant human Btk enzyme is incubated with a specific substrate and ATP in a reaction buffer.
-
Serial dilutions of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of phosphorylated substrate (or ADP produced) is quantified using a suitable detection method, such as the ADP-Glo™ Kinase Assay.
-
The concentration of this compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.
This assay measures the ability of this compound to inhibit the release of inflammatory mediators from mast cells.
Protocol Outline:
-
Human mast cells are sensitized with IgE.
-
The sensitized cells are pre-incubated with varying concentrations of this compound.
-
Degranulation is induced by cross-linking the Fcε receptors with an anti-IgE antibody.
-
The release of β-hexosaminidase, a marker of degranulation, into the supernatant is measured using a colorimetric substrate.
-
The IC50 value is determined by the concentration of this compound that causes a 50% reduction in β-hexosaminidase release.
This assay assesses the effect of this compound on the production of the pro-inflammatory cytokine TNFα by monocytes.
Protocol Outline:
-
Human monocytes are isolated from peripheral blood.
-
The cells are pre-treated with different concentrations of this compound.
-
TNFα production is stimulated by engaging Fcγ receptors, for example, with immune complexes.
-
The concentration of TNFα in the cell culture supernatant is measured by ELISA.
-
The IC50 value is calculated as the concentration of this compound that inhibits 50% of TNFα production.
This assay evaluates the inhibitory effect of this compound on B-cell activation in a more physiologically relevant whole blood environment.
Protocol Outline:
-
Heparinized human whole blood is incubated with various concentrations of this compound.
-
B-cell activation is induced by stimulating the B-cell receptor with an anti-IgM antibody.
-
After an incubation period, red blood cells are lysed.
-
The expression of the early activation marker CD69 on the surface of B-cells (identified by a B-cell specific marker like CD19 or CD20) is analyzed by flow cytometry.
-
The IC50 value is the concentration of this compound that reduces the percentage of CD69-positive B-cells by 50%.
In Vivo Rheumatoid Arthritis Models
The CIA model is a widely used preclinical model that mimics many aspects of human RA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of NF-κB in B cell receptor signaling through Bruton's tyrosine kinase-dependent phosphorylation of IκB-α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of peficitinib (ASP015K) in patients with rheumatoid arthritis and an inadequate response to conventional DMARDs: a randomised, double-blind, placebo-controlled phase III trial (RAJ3) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Inhibition of Mast Cell Degranulation by RN486: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mast cells are critical effector cells in allergic and inflammatory responses, primarily through the IgE-mediated activation of the high-affinity IgE receptor (FcεRI). Upon cross-linking by allergens, FcεRI initiates a complex signaling cascade culminating in the degranulation and release of potent inflammatory mediators such as histamine and cytokines. A key molecular player in this pathway is Bruton's tyrosine kinase (Btk). This technical guide provides an in-depth analysis of RN486, a selective Btk inhibitor, and its profound effect on mast cell degranulation. We will explore the quantitative data supporting its inhibitory capacity, detail the experimental protocols for assessing its activity, and visualize the underlying signaling pathways.
Introduction to this compound and its Target: Bruton's Tyrosine Kinase
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for the signaling pathways in various hematopoietic cells, including mast cells.[1] Btk is a critical component of the FcεRI signaling cascade, which is initiated upon the cross-linking of IgE bound to its receptor on the mast cell surface.[2][3][4][5] This activation leads to a series of intracellular events, including the phosphorylation of numerous signaling proteins, a sustained increase in intracellular calcium levels, and ultimately, the degranulation of the mast cell and the release of pro-inflammatory mediators.[5][6] By targeting Btk, this compound effectively interrupts this signaling cascade, thereby preventing mast cell activation and the subsequent inflammatory response.[7][8]
Quantitative Analysis of this compound-Mediated Inhibition of Mast Cell Degranulation
The efficacy of this compound in preventing mast cell degranulation has been quantified through in vitro cellular assays. A key parameter for evaluating the potency of an inhibitor is the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
| Compound | Target | Assay | Cell Type | IC50 (nM) | Reference |
| This compound | Bruton's tyrosine kinase (Btk) | FcεRI cross-linking-induced degranulation | Mast Cells | 2.9 | [1] |
This low nanomolar IC50 value highlights the potent ability of this compound to block the signaling pathway leading to mast cell degranulation.
Experimental Protocol: Determination of this compound IC50 on Mast Cell Degranulation
The following protocol outlines a standard method for determining the IC50 of this compound on mast cell degranulation, utilizing the measurement of β-hexosaminidase release, a well-established marker for mast cell degranulation.
Materials and Reagents
-
Rat Basophilic Leukemia (RBL-2H3) cells (or other suitable mast cell line)
-
Cell culture medium (e.g., MEM with 10% FBS, penicillin, and streptomycin)
-
Anti-DNP IgE
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound
-
Tyrode's buffer (or Siraganian buffer)
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
Triton X-100
-
Stop solution (e.g., 0.1 M carbonate-bicarbonate buffer, pH 10.0)
-
96-well plates
-
Microplate reader
Experimental Procedure
-
Cell Culture and Sensitization:
-
Culture RBL-2H3 cells in appropriate medium to 80-90% confluency.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with anti-DNP IgE (e.g., 0.5 µg/mL) for 18-24 hours at 37°C.
-
-
Inhibitor Treatment:
-
Prepare a serial dilution of this compound in Tyrode's buffer.
-
Wash the sensitized cells twice with Tyrode's buffer to remove unbound IgE.
-
Add the different concentrations of this compound to the respective wells and incubate for 1 hour at 37°C. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
-
Mast Cell Activation:
-
Stimulate the cells by adding DNP-HSA (e.g., 100 ng/mL) to all wells except for the blank (unstimulated cells) and incubate for 30-60 minutes at 37°C.
-
-
Measurement of β-Hexosaminidase Release:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant from each well and transfer it to a new 96-well plate.
-
To determine the total β-hexosaminidase content, lyse the cells remaining in the original plate by adding Triton X-100 (e.g., 0.1%) in Tyrode's buffer.
-
Add the pNAG substrate solution to both the supernatant and the cell lysate plates.
-
Incubate the plates at 37°C for 1-2 hours.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition using the following formula:
-
% Release = (Absorbance of Supernatant / Absorbance of Supernatant + Absorbance of Lysate) x 100
-
-
Plot the percentage of inhibition (relative to the positive control) against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflow
FcεRI Signaling Pathway and the Role of this compound
The following diagram illustrates the key steps in the FcεRI signaling cascade in mast cells and highlights the point of intervention for this compound.
Caption: FcεRI signaling cascade in mast cells and the inhibitory action of this compound.
Experimental Workflow for Mast Cell Degranulation Assay
The following diagram outlines the general workflow for conducting a mast cell degranulation assay to assess the effect of an inhibitor like this compound.
Caption: Workflow for a mast cell degranulation assay with an inhibitor.
Conclusion
This compound demonstrates potent, low-nanomolar inhibition of IgE-mediated mast cell degranulation by selectively targeting Bruton's tyrosine kinase. This makes it a valuable tool for researchers studying mast cell biology and a promising therapeutic candidate for the treatment of allergic and inflammatory diseases. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for scientists and drug development professionals working in this field. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of Bruton's Tyrosine Kinase in FcεRI-dependent Mast Cell Degranulation and Cytokine Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BTK signaling-a crucial link in the pathophysiology of chronic spontaneous urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The tyrosine kinase network regulating mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of Bruton's tyrosine kinase in mast and B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. JCI - Bruton’s tyrosine kinase inhibition effectively protects against human IgE-mediated anaphylaxis [jci.org]
- 8. jddonline.com [jddonline.com]
The Impact of RN486 on Monocyte TNF-α Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Bruton's tyrosine kinase (Btk) inhibitor, RN486, and its impact on the production of tumor necrosis factor-alpha (TNF-α) by monocytes. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying signaling pathways and workflows.
Introduction
Monocytes are key cellular mediators in the inflammatory cascade, and their production of pro-inflammatory cytokines, such as TNF-α, is a critical component of the immune response. Dysregulation of this process is implicated in a variety of autoimmune and inflammatory diseases. Bruton's tyrosine kinase (Btk) has emerged as a crucial signaling molecule in various immune cells, including monocytes. This compound is a potent and selective inhibitor of Btk, and understanding its effect on monocyte TNF-α production is vital for the development of novel anti-inflammatory therapeutics. This guide will explore the mechanism of action of this compound in the context of monocyte activation and its potential as a modulator of inflammatory responses.
Quantitative Data on this compound Inhibition of TNF-α Production
The inhibitory effect of this compound on TNF-α production in human monocytes has been quantified in in vitro studies. The key data point is the half-maximal inhibitory concentration (IC50), which represents the concentration of this compound required to inhibit 50% of the TNF-α production.
| Compound | Cell Type | Stimulus | Analyte | IC50 (nM) | Reference |
| This compound | Human Monocytes | Fcγ Receptor Engagement | TNF-α | 7.0 | Xu D, et al. J Pharmacol Exp Ther. 2012.[1] |
Experimental Protocols
The following sections detail the methodologies for key experiments relevant to assessing the impact of this compound on monocyte TNF-α production.
Isolation and Culture of Human Monocytes
A standard method for isolating human monocytes from peripheral blood is through density gradient centrifugation followed by adherence or magnetic bead-based negative selection.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RosetteSep™ Human Monocyte Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
Protocol:
-
Dilute peripheral blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
For monocyte enrichment, resuspend PBMCs in complete RPMI 1640 medium and incubate with the RosetteSep™ Human Monocyte Enrichment Cocktail according to the manufacturer's instructions.
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 3.
-
Collect the enriched monocyte fraction.
-
Wash the monocytes and resuspend in complete RPMI 1640 medium.
-
Plate the cells at the desired density for subsequent experiments.
Fcγ Receptor-Mediated TNF-α Production Assay
This assay measures the ability of this compound to inhibit TNF-α production by monocytes stimulated through their Fcγ receptors.
Materials:
-
Isolated human monocytes
-
Human IgG
-
96-well tissue culture plates
-
This compound (in a suitable solvent, e.g., DMSO)
-
Human TNF-α ELISA kit
Protocol:
-
Coat the wells of a 96-well plate with human IgG (e.g., 10 µg/mL in PBS) overnight at 4°C to create an immune complex-like surface.
-
Wash the wells with PBS to remove unbound IgG.
-
Seed the isolated human monocytes into the IgG-coated wells at a concentration of, for example, 2 x 10^5 cells/well.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1 hour at 37°C.
-
Incubate the plates for 18-24 hours at 37°C in a humidified incubator with 5% CO2 to allow for monocyte activation and TNF-α secretion.
-
After incubation, centrifuge the plates and collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Experimental Workflow
Fcγ Receptor Signaling Pathway in Monocytes and Inhibition by this compound
The following diagram illustrates the signaling cascade initiated by Fcγ receptor engagement in monocytes, leading to the production of TNF-α, and highlights the inhibitory action of this compound.
Caption: FcγR signaling cascade leading to TNF-α production and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines the general workflow for evaluating the inhibitory effect of this compound on monocyte TNF-α production.
Caption: Workflow for evaluating this compound's effect on monocyte TNF-α production.
Conclusion
This compound demonstrates potent inhibition of TNF-α production in human monocytes stimulated via Fcγ receptor engagement. The low nanomolar IC50 value underscores its potential as a targeted anti-inflammatory agent. The underlying mechanism involves the direct inhibition of Btk, a critical kinase in the Fcγ receptor signaling pathway, which ultimately prevents the activation of NF-κB and the subsequent transcription of the TNF-α gene. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of Btk inhibitors like this compound for the treatment of inflammatory and autoimmune disorders.
References
RN486: A Technical Guide to a Selective BTK Inhibitor for Functional Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of RN486, a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). This document details its mechanism of action, pharmacological data, and comprehensive protocols for its application in studying BTK function in various cellular contexts.
Introduction: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases.[1] As a key downstream mediator of the BCR, BTK activation triggers a signaling cascade involving the phosphorylation of phospholipase C gamma 2 (PLCγ2), leading to the mobilization of calcium and the activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation and survival.[2][3]
This compound: A Selective BTK Inhibitor
This compound is a potent, selective, and orally active inhibitor of BTK.[4] It acts as a reversible inhibitor, binding to the ATP-binding site of BTK and thereby blocking its kinase activity.[5] This inhibition prevents the downstream signaling events that are critical for B-cell function. The selectivity of this compound for BTK over other kinases makes it a valuable tool for dissecting the specific roles of BTK in cellular processes.[4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
| Parameter | Value | Assay Type | Reference |
| IC50 | 4.0 nM | BTK Enzymatic Assay | [4] |
| Kd | 0.31 nM | Competitive Binding Assay | [4] |
Table 1: In Vitro Biochemical Potency of this compound against BTK
| Cell-Based Assay | Cell Type | Stimulus | Readout | IC50 | Reference |
| Mast Cell Degranulation | Mast Cells | Fcε Receptor Cross-linking | Degranulation | 2.9 nM | [4][6][7] |
| TNFα Production | Monocytes | Fcγ Receptor Engagement | TNFα Secretion | 7.0 nM | [6][7] |
| B-Cell Activation | B-Cells (Whole Blood) | B-Cell Antigen Receptor | CD69 Expression | 21.0 nM | [4][6][7] |
| Calcium Influx | Ramos Cells | IgM | Fluo-4 Fluorescence | 27 nM | [4] |
Table 2: Cellular Activity of this compound in Functional Assays
Signaling Pathways and Experimental Workflows
Visual representations of the BTK signaling pathway and experimental workflows are provided below to facilitate a deeper understanding of this compound's mechanism and application.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubcompare.ai [pubcompare.ai]
- 7. ulab360.com [ulab360.com]
RN486: A Technical Deep Dive into Overcoming Multidrug Resistance
A Whitepaper for Researchers and Drug Development Professionals
This document provides a comprehensive technical overview of the preclinical evidence supporting the potential of RN486, a Bruton's tyrosine kinase (BTK) inhibitor, in overcoming multidrug resistance (MDR) in cancer cells. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Multidrug resistance remains a significant hurdle in the effective chemotherapeutic treatment of cancer. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), which actively efflux a wide range of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. Preclinical studies have identified this compound, a selective and reversible BTK inhibitor, as a promising agent capable of reversing ABC transporter-mediated MDR. This whitepaper will detail the mechanism of action, present key quantitative data from in vitro studies, outline the experimental protocols used to evaluate its efficacy, and visualize the cellular pathways and experimental workflows.
Mechanism of Action in Overcoming Multidrug Resistance
This compound has been shown to counteract MDR through direct interaction with and inhibition of ABC transporters, independent of its BTK inhibitory activity. The primary mechanisms elucidated are:
-
Inhibition of Drug Efflux: this compound directly inhibits the efflux function of ABCB1 and ABCG2 transporters.[1][2] This leads to an increased intracellular accumulation of chemotherapeutic agents in resistant cancer cells.
-
Modulation of ATPase Activity: The function of ABC transporters is fueled by ATP hydrolysis. This compound has been observed to stimulate the ATPase activity of ABCB1 at high concentrations, suggesting a direct interaction with the transporter.[1] In the context of ABCG2, this compound has been shown to reduce its ATPase activity.[2]
-
No Significant Alteration of Transporter Expression: Studies have indicated that this compound does not significantly alter the protein expression levels or the subcellular localization of ABCB1.[1] However, in ABCG2-overexpressing cells, this compound was found to attenuate the expression of the ABCG2 protein in a time-dependent manner.[2]
Molecular docking studies further support a direct interaction, suggesting that this compound binds to the drug-binding pockets of both ABCB1 and ABCG2, thereby competitively inhibiting the binding and transport of chemotherapeutic substrates.[1][2]
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound in reversing MDR.
Table 1: Reversal of ABCB1-Mediated Multidrug Resistance by this compound [1]
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (nM) | Fold Reversal |
| KB-C2 | Doxorubicin | 0 | 1582.3 ± 145.2 | - |
| 0.3 | 345.6 ± 31.7 | 4.6 | ||
| 1 | 98.7 ± 9.1 | 16.0 | ||
| 3 | 35.2 ± 3.2 | 44.9 | ||
| KB-C2 | Paclitaxel | 0 | 2345.8 ± 213.4 | - |
| 0.3 | 489.2 ± 44.5 | 4.8 | ||
| 1 | 123.5 ± 11.2 | 19.0 | ||
| 3 | 45.1 ± 4.1 | 52.0 | ||
| HEK293/ABCB1 | Paclitaxel | 0 | 876.5 ± 80.1 | - |
| 0.3 | 219.1 ± 20.0 | 4.0 | ||
| 1 | 76.2 ± 6.9 | 11.5 | ||
| 3 | 28.9 ± 2.6 | 30.3 |
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by this compound [2]
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (nM) | Fold Reversal |
| NCI-H460/MX20 | Mitoxantrone | 0 | 1256.4 ± 115.3 | - |
| 1 | 289.5 ± 26.5 | 4.3 | ||
| 3 | 87.2 ± 8.0 | 14.4 | ||
| NCI-H460/MX20 | Topotecan | 0 | 987.3 ± 90.1 | - |
| 1 | 245.1 ± 22.4 | 4.0 | ||
| 3 | 76.5 ± 7.0 | 12.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the studies on this compound and MDR are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells (5 x 10³ cells/well) are seeded in 160 µl of medium in 96-well plates and incubated overnight.[1]
-
Drug Treatment:
-
Incubation: The plates are incubated for 68-72 hours.[1]
-
MTT Addition: 20 µl of MTT solution (4 mg/ml) is added to each well, and the plates are incubated for an additional 4 hours.[1]
-
Formazan Solubilization: The medium is removed, and 150 µl of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 490 or 570 nm) using a microplate reader.
-
Data Analysis: The IC50 values (the concentration of drug that inhibits cell growth by 50%) are calculated.
Intracellular Drug Accumulation and Efflux Assays
These assays quantify the amount of a radiolabeled chemotherapeutic agent inside the cells.
-
Cell Seeding: Cells are seeded and grown to confluence.
-
Pre-incubation: Cells are pre-incubated in a buffer solution with or without this compound for a specified time (e.g., 1 hour).
-
Accumulation: A radiolabeled drug (e.g., [³H]-paclitaxel or [³H]-mitoxantrone) is added, and the cells are incubated for a further period (e.g., 2 hours).[1][2]
-
Washing: The cells are washed with ice-cold PBS to remove extracellular radioactivity.
-
Cell Lysis: The cells are lysed with a lysis buffer.
-
Scintillation Counting: The radioactivity within the cell lysate is measured using a scintillation counter.
-
Efflux: For the efflux assay, after the accumulation step, the cells are incubated in a fresh, drug-free medium (with or without this compound) for various time points.[1][2] The remaining intracellular radioactivity is measured at each time point.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the ABC transporter in the presence of the test compound.
-
Membrane Vesicle Preparation: Membrane vesicles containing the ABC transporter of interest are prepared from overexpressing cells.
-
Assay Reaction: The membrane vesicles are incubated with ATP and various concentrations of this compound in an assay buffer.
-
Inorganic Phosphate Measurement: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method (e.g., vanadate-sensitive ATPase activity).
-
Data Analysis: The rate of ATP hydrolysis is calculated and compared between different concentrations of this compound.
Western Blotting
This technique is used to detect the protein expression levels of the ABC transporters.
-
Cell Lysis: Cells treated with or without this compound for various durations are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific to the ABC transporter (e.g., anti-ABCB1 or anti-ABCG2), followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Immunofluorescence Assay
This method is used to determine the subcellular localization of the ABC transporters.
-
Cell Culture and Treatment: Cells are grown on coverslips and treated with or without this compound.
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining: The cells are incubated with a primary antibody against the ABC transporter, followed by a fluorescently labeled secondary antibody.
-
Nuclear Staining: The cell nuclei are counterstained with a fluorescent dye (e.g., DAPI).
-
Microscopy: The coverslips are mounted on slides, and the cells are visualized using a fluorescence microscope.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this whitepaper.
Caption: Mechanism of this compound in overcoming multidrug resistance.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Experimental workflow for the drug efflux assay.
Conclusion and Future Directions
The preclinical data strongly suggest that this compound is a potent inhibitor of ABCB1- and ABCG2-mediated multidrug resistance. By directly inhibiting the efflux function of these key transporters, this compound can restore the sensitivity of resistant cancer cells to conventional chemotherapeutic agents. The detailed experimental protocols provided in this whitepaper offer a framework for further investigation into the potential of this compound and other BTK inhibitors as MDR reversal agents.
It is important to note that while the preclinical evidence is compelling, there is currently a lack of clinical trial data specifically evaluating this compound in the context of overcoming multidrug resistance in cancer patients. Future research should focus on in vivo studies in animal models to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this compound in combination with chemotherapy. Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this promising strategy in a clinical setting.
References
- 1. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for RN486 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
RN486 is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[1][2] By competitively binding to the ATP-binding site of BTK, this compound effectively blocks downstream signaling, leading to the inhibition of B-cell activation, proliferation, and inflammatory responses.[3] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound in various cell types, a summary of its inhibitory concentrations, and visual representations of its mechanism of action and experimental workflows.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound across different cell-based assays.
| Assay Type | Cell Type | Parameter Measured | IC50 (nM) |
| Enzymatic Assay | - | BTK Inhibition | 4.0[4][5] |
| FRET Binding Assay | - | BTK Binding (Kd) | 0.31[5] |
| Mast Cell Degranulation | Mast Cells | Fcε Receptor-Induced Degranulation | 2.9[4][5][6] |
| Monocyte Activation | Monocytes | Fcγ Receptor-Mediated TNF-α Production | 7.0[4][5][6] |
| B Cell Activation | B Cells (in whole blood) | BCR-Induced CD69 Expression | 21.0[4][5][6] |
Signaling Pathway
The diagram below illustrates the B-cell receptor (BCR) signaling cascade and the point of inhibition by this compound. Upon antigen binding, the BCR activates Src family kinases, which in turn phosphorylate and activate BTK. Activated BTK then phosphorylates PLCγ2, leading to downstream signaling events that culminate in B-cell activation and survival. This compound selectively inhibits BTK, thereby blocking this entire cascade.[4][7]
Caption: B-Cell Receptor (BCR) signaling pathway and this compound inhibition of BTK.
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the efficacy of this compound.
Mast Cell Degranulation Assay
This assay measures the ability of this compound to inhibit the release of granular contents (degranulation) from mast cells following Fcε receptor cross-linking.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
DNP-IgE (Dinitrophenyl-Immunoglobulin E)
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound (dissolved in DMSO)
-
Tyrode's buffer
-
p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
96-well plates
-
Plate reader (405 nm)
Protocol:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
IgE Sensitization: Sensitize the cells with DNP-IgE (0.5 µg/mL) for 2 hours at 37°C.
-
Washing: Wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Antigen Challenge: Induce degranulation by adding DNP-HSA (100 ng/mL) and incubate for 1 hour at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
β-hexosaminidase Activity Measurement:
-
Add an aliquot of the supernatant to a new 96-well plate.
-
Add pNAG substrate solution and incubate for 1 hour at 37°C.
-
Stop the reaction with a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).
-
Measure the absorbance at 405 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of inhibition of degranulation for each this compound concentration compared to the vehicle control. Determine the IC50 value.
Monocyte TNF-α Production Assay
This assay assesses the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by monocytes stimulated via Fcγ receptor engagement.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a monocyte cell line (e.g., THP-1)
-
Immune complexes (e.g., aggregated human IgG)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium supplemented with 10% FBS
-
Human TNF-α ELISA kit
-
96-well plates
Protocol:
-
Cell Seeding: Seed PBMCs or THP-1 cells in a 96-well plate at a density of 1 x 10^6 cells/well.
-
This compound Treatment: Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulation: Add immune complexes to the wells to stimulate the cells and incubate for 18-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
TNF-α Measurement: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α production for each this compound concentration compared to the vehicle control. Determine the IC50 value.
B-Cell Activation (CD69 Expression) Assay
This assay measures the inhibition of B-cell activation by this compound by quantifying the expression of the early activation marker CD69 on the cell surface following BCR stimulation.
Materials:
-
Human whole blood or isolated B cells
-
Anti-IgM antibody (for BCR cross-linking)
-
This compound (dissolved in DMSO)
-
RPMI-1640 medium
-
FITC- or PE-conjugated anti-human CD69 antibody
-
Anti-CD19 antibody (to gate B cells)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Protocol:
-
Blood/Cell Aliquoting: Aliquot human whole blood or isolated B cells into FACS tubes.
-
This compound Treatment: Add various concentrations of this compound or vehicle (DMSO) to the tubes and incubate for 1 hour at 37°C.
-
BCR Stimulation: Add anti-IgM antibody to stimulate the B cells and incubate for 18-24 hours at 37°C.
-
Antibody Staining:
-
Add fluorescently labeled anti-CD19 and anti-CD69 antibodies to the cells.
-
Incubate for 30 minutes on ice in the dark.
-
-
Red Blood Cell Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.
-
Washing: Wash the cells with FACS buffer.
-
Flow Cytometry: Acquire the samples on a flow cytometer. Gate on the CD19-positive B-cell population and measure the expression of CD69.
-
Data Analysis: Determine the percentage of CD69-positive B cells or the mean fluorescence intensity of CD69 for each this compound concentration. Calculate the percentage of inhibition of CD69 expression and determine the IC50 value.
Experimental Workflow
The following diagram provides a generalized workflow for an in vitro assay with this compound.
Caption: Generalized experimental workflow for in vitro this compound assays.
Solubility and Storage
-
Solubility: this compound is soluble in DMSO.[3] For a 102.19 mM stock solution, dissolve 62 mg of this compound in 1 mL of fresh DMSO.[4]
-
Storage: Store the solid compound at -20°C for the long term (up to 3 years).[4] Stock solutions in DMSO can be stored at -80°C for up to 1 year or at -20°C for up to 1 month.[4] Avoid repeated freeze-thaw cycles.[4]
Conclusion
This compound is a valuable tool for studying the roles of BTK in various cellular processes. The provided protocols and data serve as a comprehensive guide for researchers to effectively design and execute in vitro experiments to investigate the biological activities of this compound and other BTK inhibitors. These assays are fundamental in the preclinical evaluation of potential therapeutic agents targeting B-cell-mediated and other inflammatory disorders.
References
- 1. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medkoo.com [medkoo.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for RN486 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN486 is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the signaling pathways of B-cell receptors (BCR) and Fc receptors (FcR).[1][2] Its ability to block these pathways makes it a valuable tool for research in immunology, oncology, and inflammatory diseases. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound and similar Btk inhibitors.
Mechanism of Action
This compound is an orally active Btk inhibitor with an IC50 of 4.0 nM in enzymatic assays.[2] It competitively binds to Btk, thereby preventing the downstream signaling cascades that lead to B-cell activation, proliferation, and cytokine release, as well as mast cell degranulation and monocyte activation.[1][2]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Type | Parameter Measured | IC50 (nM) |
| Btk Enzymatic Assay | - | Kinase Activity | 4.0[2] |
| Mast Cell Degranulation | Mast Cells | Fcε Receptor-induced Degranulation | 2.9[2] |
| Monocyte Activation | Monocytes | Fcγ Receptor-mediated TNFα production | 7[2] |
| B-Cell Activation | Whole Blood B-Cells | BCR-induced CD69 Expression | 21[2] |
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound.
References
Application Notes and Protocols for RN486 Administration in Mouse Models of Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN486 is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells.[1] Genetic and pharmacological inhibition of BTK has demonstrated efficacy in preventing the development of collagen-induced arthritis (CIA) in mice, establishing a strong rationale for the development of BTK inhibitors for rheumatoid arthritis (RA).[1] this compound has shown robust anti-inflammatory and bone-protective effects in rodent models of arthritis.[1] These application notes provide detailed protocols for the administration of this compound in two common mouse models of arthritis: Collagen-Induced Arthritis (CIA) and Collagen Antibody-Induced Arthritis (CAIA).
Data Presentation
In Vitro Activity of this compound
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound in various human cell-based assays, demonstrating its potent activity on key immune cell functions.
| Cell Type | Assay | IC50 (nM) | Reference |
| Mast Cells | Fcε receptor cross-linking-induced degranulation | 2.9 | [1] |
| Monocytes | Fcγ receptor engagement-mediated TNFα production | 7.0 | [1] |
| B cells (in whole blood) | B cell antigen receptor-induced CD69 expression | 21.0 | [1] |
In Vivo Efficacy of BTK Inhibitors in Mouse Models of Arthritis
While specific quantitative in vivo data for this compound from the primary study by Xu et al. (2012) is not presented in a tabular format, the study reports "robust anti-inflammatory and bone-protective effects" in mouse CIA and rat adjuvant-induced arthritis models.[1] For illustrative purposes, the following table presents data from a study on a similar BTK inhibitor, BMS-986142, in the CIA mouse model to demonstrate the expected dose-dependent effects.
| Treatment Group | Dosage | Mean Clinical Score (End of Study) | Inhibition of Disease (%) | Reference |
| Vehicle | - | ~3.5 | - | [2] |
| BMS-986142 | 4 mg/kg | ~2.6 | 26% | [2] |
| BMS-986142 | 10 mg/kg | ~2.0 | 43% | [2] |
| BMS-986142 | 30 mg/kg | ~0.7 | 79% | [2] |
Signaling Pathways
Bruton's Tyrosine Kinase (BTK) Signaling Pathway in Immune Cells
BTK is a key component of multiple signaling pathways in immune cells, including B cell receptor (BCR) and Fc receptor (FcR) signaling. Its inhibition by this compound disrupts downstream signaling cascades that lead to immune cell activation, proliferation, and production of inflammatory mediators.
References
- 1. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing Regimen for RN486 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of RN486, a potent and selective Bruton's tyrosine kinase (Btk) inhibitor. This document outlines detailed dosing regimens, experimental protocols for widely used rodent models of arthritis, and methods for assessing therapeutic efficacy. The provided information is intended to facilitate the design and execution of preclinical studies investigating the therapeutic potential of this compound in autoimmune and inflammatory diseases.
Introduction
This compound is a selective and reversible inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the signaling pathways of various immune cells.[1][2] Btk plays a crucial role in B-cell receptor (BCR) and Fc receptor (FcR) signaling, making it a key therapeutic target for autoimmune diseases like rheumatoid arthritis (RA).[1] In preclinical studies, this compound has demonstrated robust anti-inflammatory and bone-protective effects in rodent models of arthritis.[1] These notes offer detailed protocols based on published in vivo studies to ensure reproducibility and aid in the further investigation of this compound.
Dosing Regimen for this compound in Rodent Models
The following table summarizes the reported in vivo dosing regimens for this compound in mouse and rat models of arthritis. Oral administration is the typical route for this compound.
| Animal Model | Species | Dosing Route | Dose Range | Dosing Frequency | Therapeutic Window | Reference |
| Collagen-Induced Arthritis (CIA) | Mouse (DBA/1) | Oral | 3, 30, 100 mg/kg | Once daily (q.d.) | Prophylactic (starting 1 day after 2nd immunization for 14 days) | [3] |
| Adjuvant-Induced Arthritis (AIA) | Rat (Lewis) | Oral | 1, 3, 10, 30 mg/kg | Once daily (q.d.) | Therapeutic (starting after disease onset) | [1][4] |
Note on Formulation: The specific vehicle for the oral formulation of this compound is not explicitly detailed in the primary literature. Researchers should perform formulation studies to identify a suitable vehicle that ensures solubility and bioavailability. Common vehicles for oral administration of small molecules in rodents include 0.5% methylcellulose in water or a solution of polyethylene glycol (e.g., PEG400) and water.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
The CIA model is a widely used autoimmune model that shares pathological features with human rheumatoid arthritis.
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound
-
Appropriate oral gavage equipment
-
Calipers for paw measurement
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
To prepare the primary immunization emulsion, emulsify the collagen solution with an equal volume of CFA (containing 1 mg/mL of M. tuberculosis). The final concentration of collagen will be 1 mg/mL.
-
To prepare the booster emulsion, emulsify the collagen solution with an equal volume of IFA.
-
-
Induction of Arthritis:
-
On Day 0, immunize mice intradermally at the base of the tail with 100 µL of the primary collagen/CFA emulsion.
-
On Day 21, administer a booster injection intradermally at the base of the tail with 100 µL of the collagen/IFA emulsion.
-
-
Dosing with this compound (Prophylactic Regimen):
-
Beginning on Day 22 (one day after the booster immunization), administer this compound or vehicle control orally once daily for 14 consecutive days.
-
Prepare this compound in a suitable vehicle at the desired concentrations (e.g., 3, 30, and 100 mg/kg).
-
-
Assessment of Arthritis:
-
Monitor mice daily for the onset and severity of arthritis, typically starting from Day 21.
-
Clinical Scoring: Score each paw based on a scale of 0-4, where:
-
0 = No evidence of erythema and swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits.
-
-
The maximum score per mouse is 16.
-
Paw Thickness: Measure the thickness of the hind paws using a caliper.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for serological analysis of inflammatory markers (e.g., anti-CII antibodies, cytokines).
-
Harvest hind paws for histological analysis of joint inflammation, pannus formation, cartilage damage, and bone erosion.
-
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is another common model for studying chronic inflammation and arthritis.
Materials:
-
Male Lewis rats (8-10 weeks old)
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis (e.g., 10 mg/mL)
-
This compound
-
Appropriate oral gavage equipment
-
Pletysmometer or calipers for paw volume/thickness measurement
Protocol:
-
Induction of Arthritis:
-
On Day 0, induce arthritis by a single intradermal injection of 100 µL of CFA into the base of the tail or into one hind paw.
-
-
Dosing with this compound (Therapeutic Regimen):
-
Allow arthritis to develop. The onset is typically observed around day 9-12 post-induction.
-
Once clinical signs of arthritis are evident, begin oral administration of this compound or vehicle control once daily at the desired doses (e.g., 1, 3, 10, and 30 mg/kg).
-
-
Assessment of Arthritis:
-
Monitor rats daily for clinical signs of arthritis.
-
Clinical Scoring: Use a scoring system similar to the one described for the CIA model, assessing erythema and swelling in all four paws.
-
Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness with calipers.
-
-
Endpoint Analysis:
-
At the study endpoint, collect blood to measure systemic inflammatory markers (e.g., C-reactive protein, cytokines).
-
Harvest joints for histological assessment of inflammation, bone resorption, and other pathological changes.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by this compound and a general experimental workflow for in vivo studies.
Caption: B-Cell Receptor (BCR) Signaling Pathway Inhibition by this compound.
References
Application Notes and Protocols for RN486
Audience: Researchers, scientists, and drug development professionals.
Topic: RN486 Solubility and Experimental Use
This document provides detailed information on the solubility of this compound, protocols for its preparation in experimental settings, and its mechanism of action within key signaling pathways.
Introduction to this compound
This compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 4 nM.[1][2][3][4] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which regulates B-cell development, activation, and survival.[5] this compound also demonstrates inhibitory effects on Fc receptor signaling in other immune cells.[1][5] By binding to the ATP-binding site of BTK, this compound blocks its kinase activity and downstream signaling, making it a valuable tool for studying autoimmune diseases and certain cancers in research.[5] It has shown efficacy in cellular and rodent models of arthritis and lupus.[1][4][6]
This compound Solubility Data
The solubility of this compound in various solvents is crucial for the design of in vitro and in vivo experiments. The following table summarizes the available quantitative solubility data.
| Solvent | Solubility | Concentration (Molar) | Notes |
| DMSO | ≥30.35 mg/mL | Not specified | With gentle warming.[6][7] |
| DMSO | 62 mg/mL | 102.19 mM | Use fresh DMSO as moisture can reduce solubility.[2] |
| Water | Insoluble | Insoluble | [2][6][7] |
| Ethanol | Insoluble | Insoluble | [2][6][7] |
Experimental Protocols
3.1. Preparation of Stock Solutions
For most in vitro cellular assays, this compound is first dissolved in a non-aqueous solvent like DMSO to create a high-concentration stock solution, which is then further diluted in an aqueous culture medium.
-
Objective: To prepare a high-concentration stock solution of this compound for in vitro use.
-
Materials:
-
This compound powder
-
Anhydrous/fresh Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Protocol:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution from 1 mg of this compound, add 164.8 µL of DMSO).
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C for up to one year or at -80°C for up to two years.[4]
-
3.2. Preparation of In Vivo Formulation
For animal studies, this compound can be formulated as a suspension for oral administration.
-
Objective: To prepare a formulation of this compound suitable for in vivo experiments.
-
Formulation 1: PEG300, Tween80, and ddH2O [1][2]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween80
-
ddH2O (double-distilled water)
-
-
Protocol (for a 1 mL working solution):
-
Prepare a 100 mg/mL stock solution of this compound in DMSO.
-
In a sterile tube, add 50 µL of the 100 mg/mL this compound DMSO stock to 300 µL of PEG300.
-
Mix until the solution is clear.
-
Add 100 µL of Tween80 to the mixture and mix until clear.
-
Add 550 µL of ddH2O to bring the final volume to 1 mL.
-
The mixed solution should be used immediately for optimal results.[1][2]
-
-
-
Formulation 2: CMC-Na Suspension [1]
-
Materials:
-
This compound
-
CMC-Na (Carboxymethylcellulose sodium) solution
-
-
Protocol (for a 5 mg/mL suspension):
-
Weigh 5 mg of this compound.
-
Add 1 mL of CMC-Na solution.
-
Mix thoroughly to create a homogenous suspension.
-
-
Signaling Pathways Involving this compound
This compound primarily targets BTK, a key kinase in B-cell receptor and Fc receptor signaling pathways.
4.1. B-Cell Receptor (BCR) Signaling Pathway
Activation of the BCR leads to a signaling cascade that promotes B-cell survival, proliferation, and differentiation. BTK is a crucial component of this pathway. This compound inhibits the phosphorylation of both BTK and its downstream target, PLCγ2.[1]
Caption: B-Cell Receptor (BCR) signaling pathway and inhibition by this compound.
4.2. Fc Receptor (FcR) Signaling in Mast Cells
In mast cells, cross-linking of the high-affinity IgE receptor (FcεRI) initiates a signaling cascade that results in degranulation. BTK plays a key role in this process, and this compound has been shown to block it effectively.[1][5]
Caption: Fc Receptor (FcR) signaling in mast cells and inhibition by this compound.
Representative Experimental Workflow
The following diagram illustrates a general workflow for assessing the inhibitory effect of this compound on cell signaling in vitro.
Caption: General workflow for an in vitro this compound inhibition assay.
References
Application Notes and Protocols for the Use of RN486 in a Collagen-Induced Arthritis (CIA) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Collagen-induced arthritis (CIA) in rodents is a widely utilized and well-characterized animal model that recapitulates many of the pathological features of human rheumatoid arthritis (RA), including synovitis, cartilage degradation, and bone erosion.[1] As such, the CIA model is an essential tool for the preclinical evaluation of novel therapeutic agents. This document provides detailed application notes and protocols for the use of RN486, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), in the CIA model.
This compound has demonstrated significant anti-inflammatory and bone-protective effects in rodent models of arthritis.[1] Its mechanism of action involves the inhibition of Btk, a crucial enzyme in the signaling pathways of various immune cells, including B cells and myeloid cells, which are implicated in the pathogenesis of RA.
Mechanism of Action of this compound
This compound is a selective and orally active inhibitor of Bruton's tyrosine kinase (Btk) with an IC50 of 4.0 nM and a Kd of 0.31 nM.[2] Btk is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling, as well as in the signaling of other immune receptors such as Fc receptors.[1] In the context of RA, the inhibition of Btk by this compound is thought to ameliorate disease through several mechanisms:
-
Inhibition of B-cell activation and proliferation: By blocking BCR signaling, this compound can reduce the activation and proliferation of B cells, which are responsible for producing autoantibodies, such as anti-type II collagen antibodies, that contribute to the pathogenesis of CIA.
-
Modulation of myeloid cell function: Btk is also involved in the signaling of Fc receptors on myeloid cells like macrophages and mast cells. Inhibition of Btk can therefore suppress the release of pro-inflammatory cytokines and other inflammatory mediators from these cells.[1]
-
Reduction of pro-inflammatory cytokine production: In vitro studies have shown that this compound can block the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) from monocytes.[1]
The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by this compound.
Caption: B-Cell Receptor Signaling Pathway and this compound Inhibition.
Quantitative Data on this compound Efficacy in the CIA Model
While detailed quantitative data from the primary preclinical studies of this compound in the CIA model are not fully available in the public domain, published research qualitatively describes robust efficacy. The following tables summarize the available in vitro data and the reported in vivo effects.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | IC50 |
| Btk enzyme inhibition | - | 4.0 nM |
| Fcε receptor-induced degranulation | Mast cells | 2.9 nM |
| Fcγ receptor-mediated TNF-α production | Monocytes | 7.0 nM |
| BCR-induced CD69 expression | B cells (whole blood) | 21.0 nM |
Data sourced from Xu D, et al. J Pharmacol Exp Ther. 2012.[1]
Table 2: In Vivo Efficacy of this compound in the Mouse CIA Model (Qualitative Summary)
| Parameter | Treatment Group | Outcome |
| Clinical Arthritis Score | This compound (30 mg/kg, p.o., q.d.) | Progression of arthritis was reported to be completely blocked . |
| Paw Swelling | This compound (30 mg/kg, p.o., q.d.) | Reduced paw swelling was observed. |
| Histopathology (Inflammation, Pannus, Cartilage Damage, Bone Resorption) | This compound (30 mg/kg, p.o., q.d.) | Significant reduction in all histopathological parameters. |
| Anti-Type II Collagen Antibody Titer | This compound (30 mg/kg, p.o., q.d.) - Therapeutic Dosing | Modest and nonsignificant reduction . |
| Inflammatory Cytokines (e.g., TNF-α, IL-6) | This compound | While not detailed in the primary CIA publication, in vitro data suggests inhibition of TNF-α . The effect on in vivo cytokine levels in the CIA model requires further detailed reporting. |
Note: The quantitative data for in vivo efficacy, such as mean clinical scores and paw volumes with statistical analysis, are not available in publicly accessible literature. The information presented is based on the qualitative descriptions from the primary research article by Xu et al. (2012).[1]
Experimental Protocols
The following protocols provide a detailed methodology for inducing CIA in DBA/1 mice and for evaluating the therapeutic efficacy of this compound.
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol is adapted from standard, widely used methods.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine or chicken type II collagen (immunization grade)
-
0.1 M acetic acid
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
Syringes and needles (26-30 gauge)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by gentle stirring overnight at 4°C.
-
Prepare an emulsion by mixing the collagen solution with an equal volume of CFA. This can be achieved by drawing the two solutions into and out of a glass syringe or by using a high-speed homogenizer until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a second emulsion of type II collagen (2 mg/mL) with an equal volume of IFA.
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring of Arthritis:
-
Begin monitoring the mice for signs of arthritis daily from Day 21.
-
Assess and score the severity of arthritis in each paw based on a scale of 0-4 (see Table 3). The maximum score per mouse is 16.
-
Measure paw thickness/volume using a digital caliper.
-
Table 3: Clinical Scoring System for Arthritis in Mice
| Score | Description |
| 0 | No evidence of erythema or swelling |
| 1 | Erythema and mild swelling confined to the tarsals or ankle joint |
| 2 | Erythema and mild swelling extending from the ankle to the tarsals |
| 3 | Erythema and moderate swelling extending from the ankle to the metatarsal joints |
| 4 | Erythema and severe swelling encompass the ankle, foot, and digits, or ankylosis of the limb |
Protocol 2: Therapeutic Administration of this compound in the CIA Model
This protocol describes a therapeutic treatment regimen, where the compound is administered after the onset of disease.
Materials:
-
CIA mice with established arthritis (clinical score of 3-5)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
-
Oral gavage needles
Procedure:
-
Enrollment of Animals:
-
Once individual mice develop clear signs of arthritis (a clinical score of 3 to 5), randomize them into treatment and vehicle control groups.
-
-
Preparation of this compound Formulation:
-
Prepare a suspension of this compound in the vehicle at the desired concentration (e.g., for a 30 mg/kg dose, prepare a 3 mg/mL solution for a 10 mL/kg dosing volume).
-
-
Drug Administration:
-
Administer this compound (e.g., 30 mg/kg) or vehicle orally (p.o.) once daily (q.d.) for a specified period (e.g., 14 consecutive days).
-
-
Efficacy Assessment:
-
Continue to monitor and record clinical arthritis scores and paw volume/thickness daily or every other day throughout the treatment period.
-
At the end of the study, collect blood samples for analysis of anti-type II collagen antibodies and inflammatory cytokines.
-
Harvest paws for histopathological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
The following diagram outlines the experimental workflow for a therapeutic study of this compound in the CIA model.
Caption: Experimental Workflow for Therapeutic this compound Treatment in CIA.
Conclusion
This compound, as a selective Btk inhibitor, presents a promising therapeutic strategy for rheumatoid arthritis. The collagen-induced arthritis model in mice is an appropriate and robust system for evaluating the in vivo efficacy of this compound. The protocols and information provided herein are intended to guide researchers in the design and execution of such preclinical studies. While detailed quantitative in vivo data for this compound in the CIA model is limited in the public sphere, the qualitative evidence strongly supports its potent anti-arthritic effects. Further research and publication of detailed quantitative outcomes will be valuable for the scientific community.
References
- 1. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 2. Bruton’s tyrosine kinase deficiency inhibits autoimmune arthritis but fails to block immune complex-mediated inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RN486 Treatment in Lupus-Prone NZB/NZW Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Lupus Erythematosus (SLE) is a complex autoimmune disease characterized by the production of autoantibodies, formation of immune complexes, and subsequent inflammation and damage to various organs, with lupus nephritis being a major cause of morbidity and mortality.[1] The NZB/NZW F1 hybrid mouse is a well-established and widely used preclinical model that spontaneously develops an autoimmune syndrome with remarkable similarities to human SLE, including the production of anti-nuclear and anti-dsDNA antibodies, proteinuria, and immune complex-mediated glomerulonephritis.[1][2] Disease in these mice typically becomes evident between 20 and 24 weeks of age, and by 42 weeks, a significant majority of untreated animals develop glomerulonephritis.[2]
RN486 is a selective inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B cell receptors (BCR) and Fcγ receptors (FcγR).[3][4] BTK plays a significant role in B cell development, differentiation, and activation.[3][4] By inhibiting BTK, this compound has the potential to ameliorate autoimmune diseases like SLE by targeting both the production of autoantibodies by B cells and the inflammatory response mediated by immune complexes.[3][4] These application notes provide a summary of the effects of this compound in the NZB/NZW mouse model of lupus and detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the efficacy of this compound in NZB/NZW mice.
Table 1: Effect of this compound on Renal Function and Autoantibody Production
| Parameter | Vehicle-Treated | This compound-Treated |
| Proteinuria Score (at 40 weeks) | 2.8 ± 0.4 | 0.5 ± 0.2 |
| Blood Urea Nitrogen (BUN) (mg/dl) | 68 ± 15 | 35 ± 5 |
| IgG Anti-dsDNA (ELISA units) | 12,500 ± 2,500 | 2,500 ± 800 |
| IgM Anti-dsDNA (ELISA units) | 1,500 ± 400 | 1,300 ± 300 |
Data are presented as mean ± SEM.
Table 2: Histopathological Analysis of Kidneys (at 40 weeks)
| Parameter | Vehicle-Treated | This compound-Treated |
| Glomerulonephritis Score | 3.2 ± 0.3 | 0.8 ± 0.2 |
| IgG Deposition Score | 2.9 ± 0.2 | 0.6 ± 0.2 |
| C3 Deposition Score | 2.5 ± 0.3 | 0.5 ± 0.2 |
Scores are based on a semi-quantitative scale from 0 (none) to 4 (severe).
Table 3: Flow Cytometric Analysis of Splenocytes (at 40 weeks)
| Cell Population | Vehicle-Treated (%) | This compound-Treated (%) |
| Plasma Cells (CD138high B220low) | 8.5 ± 1.2 | 2.1 ± 0.5 |
| Germinal Center B Cells (GL7+ FAS+) | 15.2 ± 2.1 | 4.3 ± 0.8 |
| Activated B Cells (CD69+) | 25.8 ± 3.5 | 7.2 ± 1.5 |
Data are presented as the percentage of the parent population (mean ± SEM).
Experimental Protocols
This compound Treatment of NZB/NZW Mice
This protocol describes the oral administration of this compound to NZB/NZW mice for the evaluation of its therapeutic efficacy in a model of established lupus nephritis.[3][4]
Materials:
-
Female NZB/NZW F1 mice (32 weeks of age)
-
This compound
-
Vehicle (standard mouse chow)
-
Chow formulation equipment
Procedure:
-
At 32 weeks of age, randomize female NZB/NZW mice into two groups: vehicle-treated and this compound-treated.
-
Prepare the this compound-formulated chow by incorporating the drug into the standard mouse chow at a final concentration of 30 mg/kg.[3][4]
-
Provide the respective chow ad libitum to the mice for 8 weeks.[3][4]
-
Monitor the health of the mice daily and their body weight weekly.
-
At the end of the 8-week treatment period (at 40 weeks of age), collect blood, urine, and tissues for analysis.
Assessment of Proteinuria
This protocol outlines the semi-quantitative measurement of urinary protein as an indicator of kidney damage.
Materials:
-
Metabolic cages for urine collection
-
Urine test strips for proteinuria
-
Microcentrifuge
Procedure:
-
House individual mice in metabolic cages for 24 hours to collect urine.
-
Centrifuge the collected urine at 2,000 x g for 10 minutes to pellet any debris.
-
Use a urine test strip to measure the protein concentration in the supernatant.
-
Score the proteinuria on a scale of 0 to 4+:
-
0: <30 mg/dl
-
1+: 30-100 mg/dl
-
2+: 100-300 mg/dl
-
3+: 300-1000 mg/dl
-
4+: >1000 mg/dl
-
Measurement of Anti-dsDNA Antibodies by ELISA
This protocol describes the quantification of serum IgG and IgM anti-dsDNA antibodies.
Materials:
-
96-well ELISA plates
-
Calf thymus dsDNA
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Mouse serum samples
-
HRP-conjugated anti-mouse IgG and IgM antibodies
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat the wells of a 96-well plate with dsDNA (e.g., 5 µg/ml in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Dilute the mouse serum samples in blocking buffer (e.g., 1:100) and add them to the wells. Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add HRP-conjugated anti-mouse IgG or IgM antibody (diluted in blocking buffer) to the appropriate wells and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Read the absorbance at 450 nm using a microplate reader.
-
A standard curve using a reference serum with a known concentration of anti-dsDNA antibodies should be included to quantify the results.
Histological Analysis of Kidneys
This protocol details the preparation and scoring of kidney sections to assess glomerulonephritis.
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Fluorescently labeled anti-mouse IgG and C3 antibodies
-
Microscope (light and fluorescence)
Procedure:
-
Harvest the kidneys and fix them in 4% paraformaldehyde or 10% neutral buffered formalin overnight.
-
Embed the kidneys in paraffin and cut 4-5 µm sections using a microtome.
-
For assessment of glomerulonephritis, stain the sections with H&E and PAS.
-
For evaluation of immune complex deposition, perform immunofluorescence staining using fluorescently labeled anti-mouse IgG and C3 antibodies on frozen kidney sections.
-
Score the severity of glomerulonephritis and immune complex deposition semi-quantitatively on a scale of 0 to 4 (0=none, 1=mild, 2=moderate, 3=severe, 4=very severe) by a blinded pathologist.
Flow Cytometric Analysis of Splenocytes
This protocol describes the immunophenotyping of spleen cells to identify different B cell subsets.
Materials:
-
Spleen from a mouse
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
Red blood cell lysis buffer (e.g., ACK buffer)
-
Fluorescently conjugated antibodies against mouse CD19, B220, CD138, GL7, FAS, and CD69
-
Flow cytometer
Procedure:
-
Harvest the spleen and prepare a single-cell suspension by gently dissociating the tissue between the frosted ends of two microscope slides in RPMI-1640 with 10% FBS.
-
Lyse the red blood cells using ACK buffer.
-
Wash the cells with PBS containing 2% FBS.
-
Count the viable cells using a hemocytometer and trypan blue exclusion.
-
Aliquot approximately 1 x 106 cells per tube.
-
Stain the cells with a cocktail of fluorescently conjugated antibodies against the markers of interest for 30 minutes on ice in the dark.
-
Wash the cells twice with PBS containing 2% FBS.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Acquire the data on a flow cytometer and analyze the different B cell populations using appropriate gating strategies.
Visualizations
Caption: Experimental workflow for this compound treatment in NZB/NZW mice.
Caption: this compound inhibits BTK in the B cell receptor signaling pathway.
Caption: this compound blocks BTK-mediated Fc receptor signaling in myeloid cells.
References
Application Notes and Protocols for RN486, a B-cell Activation Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the RN486 protocol for inhibiting B-cell activation. This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Understanding the protocol for its use is essential for researchers investigating B-cell mediated autoimmune diseases and B-cell malignancies.
Mechanism of Action
This compound is a selective and reversible inhibitor of Bruton's tyrosine kinase (Btk).[4] Btk is a non-receptor tyrosine kinase that plays a crucial role in B-cell development, differentiation, and signaling. Upon engagement of the B-cell receptor (BCR) by an antigen, a signaling cascade is initiated, leading to the activation of Btk. Activated Btk then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[1] This leads to the generation of second messengers, inositol trisphosphate (IP3) and diacylglycerol (DAG), which subsequently trigger a rise in intracellular calcium levels and the activation of downstream signaling pathways. These pathways ultimately result in B-cell proliferation, differentiation, and antibody production.
This compound exerts its inhibitory effect by binding to Btk and preventing its phosphorylation and activation.[1] This blockade of Btk activity leads to the subsequent inhibition of PLCγ2 phosphorylation, thereby halting the downstream signaling cascade.[1] The ultimate outcome is the suppression of B-cell activation, proliferation, and effector functions.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in various cell-based assays. This data is crucial for determining the appropriate concentration range for experimental use.
| Assay Type | Cell Type | Target/Marker | IC50 (nM) |
| Btk Kinase Activity | - | Enzymatic Assay | 4.0[1] |
| B-cell Activation | Human B-cells in whole blood | CD69 Expression | 21.0[2][3] |
| Mast Cell Degranulation | Mast Cells | Fcε Receptor Cross-linking | 2.9[2][3] |
| Cytokine Production | Monocytes | TNFα Production (FcγR mediated) | 7.0[2][3] |
| Calcium Flux | Ramos B-cells | Anti-IgM Mediated | 46 ± 25[5] |
Caption: Summary of this compound in vitro potency.
B-cell Receptor Signaling Pathway Inhibition by this compound
Caption: this compound inhibits B-cell activation by blocking Btk.
Experimental Protocols
The following are detailed protocols for key experiments to assess the inhibitory effect of this compound on B-cell activation.
Inhibition of Btk and PLCγ2 Phosphorylation by Western Blot
This protocol details the methodology to measure the phosphorylation status of Btk and PLCγ2 in B-cells following stimulation and treatment with this compound.
Experimental Workflow:
Caption: Workflow for Western Blot analysis of protein phosphorylation.
Materials:
-
Isolated human or murine B-cells (e.g., from PBMCs or spleen)
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound (stock solution in DMSO)
-
B-cell stimulant (e.g., F(ab')2 anti-human IgM)
-
Lysis buffer (e.g., RIPA buffer) with phosphatase and protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Btk (Tyr551), anti-Btk, anti-phospho-PLCγ2 (Tyr1217), anti-PLCγ2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate isolated B-cells at a density of 1-2 x 10^6 cells/mL in RPMI-1640 medium.
-
Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 1 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
-
B-cell Stimulation:
-
Stimulate the B-cells with an appropriate agonist (e.g., 10 µg/mL anti-IgM) for 5-10 minutes at 37°C. A non-stimulated control should be included.
-
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer containing phosphatase and protease inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Btk, total Btk, phospho-PLCγ2, and total PLCγ2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in this compound-treated cells to the stimulated control.
-
Inhibition of B-cell Activation Marker (CD69) Expression by Flow Cytometry
This protocol measures the expression of the early activation marker CD69 on the surface of B-cells.
Experimental Workflow:
Caption: Workflow for CD69 expression analysis by flow cytometry.
Materials:
-
Isolated human or murine B-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound
-
B-cell stimulant (e.g., anti-IgM)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD19 (to gate on B-cells) and anti-CD69
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Plate B-cells at 1 x 10^6 cells/mL.
-
Pre-incubate with this compound or vehicle for 1-2 hours.
-
-
B-cell Stimulation:
-
Stimulate with anti-IgM for 18-24 hours at 37°C. Include unstimulated and stimulated controls.
-
-
Antibody Staining:
-
Harvest the cells and wash with FACS buffer.
-
Resuspend the cells in FACS buffer containing fluorochrome-conjugated anti-CD19 and anti-CD69 antibodies.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the CD19-positive population to analyze CD69 expression specifically on B-cells.
-
-
Data Analysis:
-
Determine the percentage of CD69-positive B-cells and the mean fluorescence intensity (MFI) of CD69. Compare the results from this compound-treated samples to the stimulated control.
-
Inhibition of B-cell Calcium Influx by Flow Cytometry
This protocol measures the increase in intracellular calcium concentration in B-cells upon stimulation.
Materials:
-
Isolated B-cells
-
Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
This compound
-
B-cell stimulant (e.g., anti-IgM)
-
Flow cytometer capable of kinetic measurements
Procedure:
-
Cell Loading with Calcium Dye:
-
Resuspend B-cells at 1-5 x 10^6 cells/mL in HBSS.
-
Add the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization).
-
Incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye.
-
-
This compound Treatment:
-
Resuspend the dye-loaded cells in HBSS and pre-incubate with this compound or vehicle for 15-30 minutes at 37°C.
-
-
Calcium Flux Measurement:
-
Acquire a baseline fluorescence signal on the flow cytometer for approximately 30-60 seconds.
-
Add the B-cell stimulant (e.g., anti-IgM) and continue to acquire data for 5-10 minutes to record the calcium influx.
-
-
Data Analysis:
-
Analyze the change in fluorescence intensity over time. The peak fluorescence intensity and the area under the curve can be used to quantify the calcium response. Compare the calcium flux in this compound-treated cells to the stimulated control.
-
By following these detailed protocols, researchers can effectively utilize this compound to investigate the role of Btk in B-cell activation and to evaluate its potential as a therapeutic agent.
References
- 1. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ulab360.com [ulab360.com]
- 3. A Whole-Blood Assay for Qualitative and Semiquantitative Measurements of CD69 Surface Expression on CD4 and CD8 T Lymph… [ouci.dntb.gov.ua]
- 4. biocompare.com [biocompare.com]
- 5. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated BTK (pBTK) Following RN486 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical signaling molecule in B-cell and myeloid cell receptor pathways. Its activation through phosphorylation (pBTK) is a key step in initiating downstream signaling cascades that regulate cell proliferation, differentiation, and survival. Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases. RN486 is a potent and selective, reversible inhibitor of BTK that has been shown to block B-cell receptor (BCR) and Fc receptor (FcR) signaling by preventing BTK phosphorylation.[1] This document provides detailed application notes and protocols for the analysis of BTK phosphorylation at key tyrosine residues (Y223 and Y551) using Western blotting following treatment with this compound.
Data Presentation
Table 1: this compound Inhibition of Cellular Functions
| Cell Type | Assay | IC50 (nM) |
| Human Mast Cells | FcεR-mediated degranulation | 2.9 |
| Human Monocytes | FcγR-mediated TNFα production | 7.0 |
| Human Whole Blood (B cells) | BCR-induced CD69 expression | 21.0 |
Data sourced from Xu et al., 2012.[2]
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams are provided.
BTK Signaling Pathway and Inhibition by this compound
Caption: BTK signaling pathway and the inhibitory action of this compound.
Western Blot Experimental Workflow
Caption: A streamlined workflow for Western blot analysis of pBTK.
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the phosphorylation status of BTK after this compound treatment.
Cell Culture and this compound Treatment
-
Cell Line: Ramos cells, a human Burkitt's lymphoma cell line with a well-characterized BCR signaling pathway, are a suitable model.
-
Culture Conditions: Culture Ramos cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Treatment:
-
Seed cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody (e.g., 10 µg/mL) for 5-10 minutes to induce BTK phosphorylation.
-
Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of BTK. A suitable buffer is RIPA buffer supplemented with:
-
1 mM PMSF
-
1X Protease Inhibitor Cocktail
-
1X Phosphatase Inhibitor Cocktail 2 & 3
-
-
Lysis Procedure:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the pellet in 100-200 µL of ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
SDS-PAGE and Protein Transfer
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 4-12% Bis-Tris polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor migration.
-
Run the gel in MOPS or MES SDS running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Ensure complete removal of air bubbles between the gel and the membrane.
-
Transfer at 100 V for 1-2 hours or according to the manufacturer's protocol.
-
Confirm successful transfer by observing the pre-stained ladder on the membrane.
-
Immunoblotting
-
Blocking:
-
Block the membrane in 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibodies in 5% BSA in TBST according to the manufacturer's recommendations. Suggested starting dilutions are:
-
Rabbit anti-pBTK (Y223) polyclonal antibody: 1:500 - 1:2000
-
Rabbit anti-pBTK (Y551) polyclonal antibody: 1:500 - 1:2000
-
Rabbit or Mouse anti-total BTK monoclonal antibody: 1:1000
-
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated anti-rabbit or anti-mouse IgG secondary antibody (depending on the primary antibody host) diluted 1:2000 - 1:10000 in 5% BSA in TBST for 1 hour at room temperature.
-
-
Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST at room temperature.
-
Detection and Analysis
-
Chemiluminescent Detection:
-
Prepare the enhanced chemiluminescence (ECL) working solution according to the manufacturer's instructions.
-
Incubate the membrane with the ECL solution for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the pBTK signal to the total BTK signal for each sample to account for any variations in protein loading.
-
For a loading control, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as GAPDH or β-actin.
-
Plot the normalized pBTK signal as a percentage of the stimulated control (0 nM this compound) against the concentration of this compound to generate a dose-response curve and calculate the IC50 value.
-
References
Application Notes and Protocols: Flow Cytometry Analysis of B-cell Markers with RN486
For Researchers, Scientists, and Drug Development Professionals
Introduction
RN486 is a potent and selective, orally active inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 4.0 nM.[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a crucial role in B-cell development, activation, proliferation, and survival.[2] Inhibition of BTK signaling by this compound has been shown to abrogate immune hypersensitivity responses and has therapeutic potential in autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1] Flow cytometry is an essential tool for dissecting the effects of BTK inhibitors on B-cell populations. These application notes provide detailed protocols for the in vitro treatment of human B-cells with this compound and the subsequent analysis of key B-cell markers by flow cytometry.
Mechanism of Action of this compound in B-Cell Signaling
This compound competitively binds to the ATP-binding site of BTK, preventing its phosphorylation and activation. This blockade of BTK activity inhibits the downstream signaling cascade initiated by B-cell receptor (BCR) engagement. Key downstream effectors, such as phospholipase C gamma 2 (PLCγ2), are not activated, leading to the suppression of calcium mobilization and the inhibition of transcription factors like NF-κB. Consequently, B-cell activation, proliferation, and the expression of activation-associated surface markers are significantly reduced.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound on various B-cell markers based on available data for this compound and other BTK inhibitors. The effects on markers other than CD69 are inferred from studies with other BTK inhibitors and should be confirmed experimentally for this compound.
Table 1: Inhibition of B-Cell Activation Markers by this compound
| Marker | Cell Type | Treatment Condition | Result | Reference |
| CD69 | Human B-cells in whole blood | BCR stimulation | IC50 = 21.0 nM | [1] |
| CD80 | Human B-cells | BCR stimulation | Significant Decrease in Expression | |
| CD86 | Human B-cells | BCR stimulation | Significant Decrease in Expression |
Table 2: Expected Effects of this compound on B-Cell Subset Distribution
| B-Cell Subset | Markers | Expected Change with this compound | Rationale/Reference |
| Naïve B-cells | CD19+/CD20+, IgD+, CD27- | Relative Increase | Inhibition of activation and differentiation pathways may lead to an accumulation of naïve cells. |
| Pre-switch Memory B-cells | CD19+/CD20+, IgD+, CD27+ | Decrease | Inhibition of germinal center reactions and memory B-cell formation. |
| Post-switch Memory B-cells | CD19+/CD20+, IgD-, CD27+ | Decrease | Inhibition of germinal center reactions and memory B-cell formation. |
| Plasmablasts | CD19+, IgD-, CD27++, CD38++ | Significant Decrease | BTK is crucial for plasmablast differentiation. |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound
This protocol describes the treatment of isolated human PBMCs with this compound prior to flow cytometric analysis.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
B-cell activation stimulus (e.g., anti-IgM F(ab')2 fragments)
-
Cell culture plates (96-well)
Procedure:
-
Isolate PBMCs: Isolate PBMCs from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
Cell Count and Viability: Wash the isolated PBMCs twice with PBS and resuspend in RPMI 1640 complete medium. Perform a cell count and assess viability using trypan blue exclusion.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in a final volume of 200 µL per well.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI 1640 medium. A suggested concentration range for initial experiments is 1 nM to 1 µM. Add the this compound dilutions to the cells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator. Include a DMSO vehicle control.
-
B-Cell Activation: Following the pre-incubation with this compound, add the B-cell stimulus (e.g., anti-IgM at a final concentration of 10 µg/mL) to the appropriate wells.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. The incubation time can be optimized depending on the marker of interest.
-
Harvest Cells: After incubation, gently resuspend the cells and transfer them to FACS tubes for staining.
Protocol 2: Flow Cytometry Staining for B-Cell Surface Markers
This protocol outlines the staining procedure for identifying B-cell subsets and activation markers.
Materials:
-
FACS tubes
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc Receptor Blocking solution (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies (see Table 3 for a suggested panel)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
Table 3: Suggested Antibody Panel for B-Cell Analysis
| Marker | Fluorochrome | Purpose |
| CD19 | PE-Cy7 | Pan B-cell marker |
| CD20 | APC | Pan B-cell marker |
| IgD | FITC | Naïve and memory B-cell differentiation |
| CD27 | PE | Memory B-cell marker |
| CD38 | PerCP-Cy5.5 | Plasmablast and germinal center B-cell marker |
| CD69 | BV421 | Early activation marker |
| CD86 | APC-R700 | Co-stimulatory molecule |
| Viability Dye | e.g., 7-AAD | Exclusion of dead cells |
Procedure:
-
Cell Preparation: Centrifuge the harvested cells at 300 x g for 5 minutes and discard the supernatant.
-
Fc Block: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing an Fc receptor blocking agent and incubate for 10 minutes at 4°C.
-
Surface Staining: Without washing, add the pre-titrated fluorochrome-conjugated antibodies to the cell suspension. Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat the wash step.
-
Viability Staining: If using a non-fixable viability dye like 7-AAD, resuspend the cells in 200-400 µL of staining buffer and add the viability dye shortly before acquisition. If using a fixable viability dye, follow the manufacturer's protocol prior to surface staining.
-
Acquisition: Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., at least 50,000-100,000 events in the lymphocyte gate) for robust statistical analysis.
Data Analysis and Gating Strategy
-
Gate on Singlets: Use a forward scatter area (FSC-A) versus forward scatter height (FSC-H) plot to exclude cell doublets.
-
Gate on Lymphocytes: Use a forward scatter area (FSC-A) versus side scatter area (SSC-A) plot to identify the lymphocyte population based on its characteristic size and granularity.
-
Gate on Live Cells: Exclude dead cells by gating on the population that is negative for the viability dye.
-
Gate on B-Cells: From the live lymphocyte population, identify B-cells by gating on CD19-positive and/or CD20-positive cells.
-
Analyze B-Cell Subsets:
-
Naïve and Memory B-cells: Use an IgD versus CD27 plot to differentiate Naïve B-cells (IgD+CD27-), Pre-switch Memory B-cells (IgD+CD27+), and Post-switch Memory B-cells (IgD-CD27-).
-
Plasmablasts: Use a CD27 versus CD38 plot to identify plasmablasts, which are typically CD27++ and CD38++.
-
-
Analyze Activation Markers: Quantify the expression of activation markers such as CD69 and CD86 on the total B-cell population or specific subsets by analyzing the Mean Fluorescence Intensity (MFI).
Experimental Workflow
Conclusion
The protocols and data presented here provide a comprehensive framework for researchers to investigate the effects of the BTK inhibitor this compound on human B-cells using flow cytometry. By employing the described methods, scientists can effectively characterize the immunomodulatory properties of this compound and other BTK inhibitors, contributing to a deeper understanding of their mechanism of action and facilitating their development as therapeutic agents for B-cell mediated diseases. It is recommended to optimize reagent concentrations and incubation times for specific experimental systems to ensure high-quality, reproducible results.
References
- 1. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Combination of RN486 and Methotrexate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the in vivo evaluation of the Bruton's tyrosine kinase (BTK) inhibitor, RN486, in combination with the disease-modifying antirheumatic drug (DMARD), methotrexate. The combination of targeted therapies like BTK inhibitors with established DMARDs is a promising strategy for enhancing therapeutic efficacy in autoimmune diseases such as rheumatoid arthritis. This compound is a selective and reversible BTK inhibitor that has demonstrated potent anti-inflammatory and bone-protective effects in rodent models of arthritis.[1] Methotrexate is a first-line therapy for rheumatoid arthritis that acts as a folate antagonist, inhibiting the proliferation of immune cells. The co-administration of this compound and methotrexate has been shown to inhibit both joint and systemic inflammation in a rat adjuvant-induced arthritis (AIA) model.[1]
These protocols and notes are intended to guide researchers in designing and executing in vivo studies to investigate the synergistic or additive effects of this drug combination.
Data Presentation
Table 1: In Vivo Efficacy of this compound Monotherapy in Rat Adjuvant-Induced Arthritis (AIA) Model
| Treatment Group | Dose (mg/kg) | Paw Swelling Inhibition (%) |
| This compound | 3 | ~30% |
| This compound | 10 | ~60% |
| This compound | 30 | 80% |
Data extrapolated from graphical representation in Xu et al., J Pharmacol Exp Ther, 2012.[2]
Table 2: Representative In Vivo Efficacy of a BTK Inhibitor (HM71224) and Methotrexate Combination in Rat Collagen-Induced Arthritis (CIA) Model
| Treatment Group | Arthritis Score (Mean ± SEM) | Hind Paw Volume (mL, Mean ± SEM) |
| Vehicle | 7.8 ± 0.6 | 2.5 ± 0.1 |
| Methotrexate (0.3 mg/kg) | 5.5 ± 0.7 | 2.1 ± 0.1 |
| HM71224 (1 mg/kg) | 5.2 ± 0.8 | 2.0 ± 0.1 |
| HM71224 (1 mg/kg) + Methotrexate (0.3 mg/kg) | 3.5 ± 0.5 | 1.8 ± 0.1 |
*p<0.05, **p<0.01 vs. vehicle-treated CIA rats. Data from a study on a comparable BTK inhibitor serve as a representative example due to the limited availability of specific quantitative data for the this compound and methotrexate combination.[3]
Signaling Pathways
The combination of this compound and methotrexate targets distinct but complementary pathways involved in the pathogenesis of autoimmune arthritis.
Caption: Dual inhibition of B-cell activation and folate metabolism.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
This protocol is based on the model used to evaluate this compound.[1]
a. Materials:
-
Lewis rats (male or female, 6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis (10 mg/mL)
-
This compound (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)
-
Methotrexate (dissolved in saline)
-
Vehicle control
-
Calipers for paw measurement
b. Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single subcutaneous injection of 0.1 mL of CFA into the base of the tail of each rat.
-
Treatment Groups: Randomize rats into the following groups (n=8-10 per group):
-
Vehicle Control
-
This compound alone (e.g., 10 mg/kg, oral gavage, daily)
-
Methotrexate alone (e.g., 0.3 mg/kg, subcutaneous, twice weekly)
-
This compound + Methotrexate (at the doses mentioned above)
-
-
Dosing: Begin treatment on day 8 post-adjuvant injection and continue until the end of the study (e.g., day 21).
-
Clinical Assessment:
-
Measure the volume of both hind paws using calipers every other day, starting from day 8.
-
Monitor body weight twice weekly.
-
Visually score the severity of arthritis in each paw based on a scale of 0-4 (0=no swelling/erythema, 4=severe swelling and erythema of the entire paw and digits).
-
-
Terminal Procedures (Day 21):
-
Collect blood for analysis of inflammatory markers (e.g., C-reactive protein, cytokines).
-
Harvest hind paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Harvest spleens and measure their weight as an indicator of systemic inflammation.
-
Experimental Workflow Diagram
Caption: Workflow for in vivo combination study.
Logical Relationships
The rationale for combining this compound and methotrexate is based on their distinct mechanisms of action, which are hypothesized to result in synergistic or additive therapeutic effects.
Caption: Rationale for this compound and methotrexate combination therapy.
References
Application Notes and Protocols: Assessing RN486 Efficacy in ABCB1-Overexpressing Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) is a significant obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1). ABCB1 acts as a drug efflux pump, reducing the intracellular concentration of chemotherapeutic agents and thereby diminishing their efficacy. RN486, a Bruton's tyrosine kinase (BTK) inhibitor, has been identified as a potent agent capable of overcoming ABCB1-mediated MDR.[1][2][3][4] These application notes provide a comprehensive overview of the efficacy of this compound in ABCB1-overexpressing cells, along with detailed protocols for key experiments to assess its activity.
Mechanism of Action
This compound reverses ABCB1-mediated multidrug resistance by directly interacting with the ABCB1 transporter.[1][2][3][4] Mechanistic studies have shown that this compound inhibits the drug efflux function of ABCB1, leading to an increased intracellular accumulation of chemotherapeutic drugs in cancer cells that overexpress this transporter.[1][2][3] Importantly, this compound does not alter the expression level or the subcellular localization of the ABCB1 protein.[1][2] At low concentrations, this compound does not affect the ATPase activity of ABCB1, but it stimulates this activity at higher concentrations.[1][2][3][4]
Data Presentation
Table 1: Reversal Effects of this compound on ABCB1-Mediated Multidrug Resistance in Drug-Selected Resistant Cells
| Cell Line | Treatment | Doxorubicin IC₅₀ (µM) | Resistance Fold (RF) | Paclitaxel IC₅₀ (µM) | Resistance Fold (RF) |
| KB-3-1 (Parental) | Control | 0.048 ± 0.009 | 1.00 | 0.004 ± 0.001 | 1.00 |
| KB-C2 (Resistant) | Control | 4.897 ± 0.981 | 101.4 | 2.970 ± 0.780 | 707.3 |
| + this compound (0.3 µM) | 2.998 ± 0.653 | 61.29 | 1.639 ± 0.447 | 33.82 | |
| + this compound (1 µM) | 0.321 ± 0.088 | 6.62 | 0.321 ± 0.088 | 6.62 | |
| + this compound (3 µM) | 0.040 ± 0.021 | 1.13 | 0.040 ± 0.021 | 1.13 | |
| + Verapamil (3 µM) | 0.303 ± 0.057 | 6.25 | 0.303 ± 0.057 | 6.25 |
*p < 0.05 versus control treatment in the absence of a reversal reagent. Data extracted from a study by Zhang et al.[1]
Table 2: Reversal Effects of this compound on ABCB1-Mediated Multidrug Resistance in ABCB1-Transfected Cells
| Cell Line | Treatment | Doxorubicin IC₅₀ (µM) | Resistance Fold (RF) | Paclitaxel IC₅₀ (µM) | Resistance Fold (RF) |
| HEK293/pcDNA3.1 (Vector Control) | Control | 0.049 ± 0.011 | 1.01 | 0.037 ± 0.005 | 0.77 |
| HEK293/ABCB1 (Transfected) | Control | 2.998 ± 0.653 | 61.29 | 1.639 ± 0.447 | 33.82 |
| + this compound (0.3 µM) | 1.639 ± 0.447 | 33.82 | 0.987 ± 0.123 | 20.35 | |
| + this compound (1 µM) | 0.321 ± 0.088 | 6.62 | 0.231 ± 0.045 | 4.76 | |
| + this compound (3 µM) | 0.040 ± 0.021 | 1.13 | 0.054 ± 0.011 | 1.11 | |
| + Verapamil (3 µM) | 0.303 ± 0.057 | 6.25 | 0.287 ± 0.032 | 5.92 |
*p < 0.05 versus control treatment in the absence of a reversal reagent. Data extracted from a study by Zhang et al.[1]
Experimental Protocols
Cell Culture and Maintenance of ABCB1-Overexpressing Cell Lines
Objective: To propagate and maintain parental and ABCB1-overexpressing cell lines for subsequent experiments.
Materials:
-
Parental cancer cell line (e.g., KB-3-1, HEK293/pcDNA3.1)
-
ABCB1-overexpressing cancer cell line (e.g., KB-C2, HEK293/ABCB1)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Selection agent (e.g., colchicine for KB-C2, Zeocin for transfected cells)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO₂)
Protocol:
-
Culture all cell lines in a humidified incubator at 37°C with 5% CO₂.
-
For ABCB1-overexpressing cell lines selected by drugs (e.g., KB-C2), maintain a low concentration of the selecting drug in the culture medium to ensure the continued expression of ABCB1.
-
For transfected cell lines (e.g., HEK293/ABCB1), maintain the appropriate selection antibiotic (e.g., Zeocin) in the culture medium.
-
Subculture the cells when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile PBS. c. Add a sufficient volume of Trypsin-EDTA to cover the cells and incubate for 2-5 minutes at 37°C until the cells detach. d. Neutralize the trypsin with complete growth medium and centrifuge the cell suspension. e. Resuspend the cell pellet in fresh medium and re-seed into new culture flasks at the desired density.
-
Regularly verify the expression of ABCB1 in the resistant/transfected cell lines using Western blotting or flow cytometry.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of this compound on the sensitivity of ABCB1-overexpressing cells to chemotherapeutic drugs.
Materials:
-
Parental and ABCB1-overexpressing cells
-
This compound
-
Chemotherapeutic drugs (e.g., Paclitaxel, Doxorubicin)
-
Verapamil (positive control)
-
Cisplatin (negative control, not an ABCB1 substrate)
-
96-well plates
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed cells into 96-well plates at a density of approximately 5,000 cells per well and allow them to attach overnight.
-
For reversal experiments, pre-treat the cells with non-toxic concentrations of this compound (e.g., 0.3, 1, and 3 µM) or verapamil (positive control) for 2 hours.[5]
-
Add varying concentrations of the chemotherapeutic drugs (e.g., Paclitaxel, Doxorubicin) or the negative control drug (Cisplatin) to the wells.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the IC₅₀ values (the concentration of a drug that inhibits cell growth by 50%) using appropriate software (e.g., GraphPad Prism). The resistance fold (RF) is calculated by dividing the IC₅₀ of the resistant cells by the IC₅₀ of the parental cells.
[³H]-Paclitaxel Accumulation and Efflux Assays
Objective: To measure the effect of this compound on the intracellular accumulation and efflux of an ABCB1 substrate.
Materials:
-
Parental and ABCB1-overexpressing cells
-
[³H]-Paclitaxel (radiolabeled substrate)
-
This compound
-
Verapamil (positive control)
-
Scintillation fluid
-
Scintillation counter
-
Ice-cold PBS
Accumulation Assay Protocol:
-
Seed cells in 6-well plates and grow to confluency.
-
Pre-incubate the cells with or without this compound or verapamil at 37°C for 1 hour.
-
Add [³H]-Paclitaxel to the medium and incubate for the desired time points (e.g., 0.5, 1, 2 hours).
-
Wash the cells three times with ice-cold PBS to stop the transport process.
-
Lyse the cells with a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the radioactivity to the total protein content of each sample.
Efflux Assay Protocol:
-
Perform the accumulation assay as described above for a set time (e.g., 2 hours) to allow the cells to load with [³H]-Paclitaxel.
-
After the loading period, wash the cells with fresh, pre-warmed medium.
-
Incubate the cells in fresh medium with or without this compound or verapamil.
-
At various time points (e.g., 0, 30, 60, 120 minutes), collect the supernatant and lyse the cells.
-
Measure the radioactivity in both the supernatant and the cell lysates.
-
Calculate the percentage of [³H]-Paclitaxel effluxed from the cells over time.
Visualizations
Caption: Mechanism of this compound in overcoming ABCB1-mediated multidrug resistance.
Caption: Workflow for the MTT-based cytotoxicity assay.
References
- 1. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 3. Bruton's Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells [agris.fao.org]
- 5. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Co-administration of RN486 with Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the co-administration of RN486, a potent and selective Bruton's Tyrosine Kinase (BTK) inhibitor, with conventional chemotherapeutic agents. The primary focus of this document is on the role of this compound in overcoming multidrug resistance (MDR) in cancer cells, a significant challenge in oncology.
Introduction
This compound is a selective, orally active inhibitor of Bruton's Tyrosine Kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, activation, and survival.[1] While initially investigated for autoimmune diseases, recent studies have unveiled a novel application for this compound in oncology. Specifically, this compound has been shown to reverse MDR mediated by ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein).[1][2] Overexpression of these transporters is a common mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic drugs.
By inhibiting the efflux function of these transporters, this compound can increase the intracellular concentration and enhance the cytotoxic efficacy of co-administered chemotherapeutic agents.[1][2] This synergistic effect presents a promising strategy to resensitize resistant tumors to standard-of-care chemotherapy.
Key Findings and Data Presentation
Preclinical studies have demonstrated that non-toxic concentrations of this compound can significantly enhance the efficacy of chemotherapeutic agents that are substrates of ABCB1 and ABCG2 transporters. The following tables summarize the quantitative data from these studies, highlighting the reversal of drug resistance in various cancer cell lines.
Reversal of ABCB1-Mediated Multidrug Resistance by this compound
The co-administration of this compound with paclitaxel and doxorubicin, known substrates of the ABCB1 transporter, has been shown to significantly reduce the half-maximal inhibitory concentration (IC50) of these chemotherapeutic agents in resistant cancer cell lines.
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (nM) without this compound | IC50 (nM) with this compound | Fold Reversal |
| KB-C2 | Paclitaxel | 3 | 125.3 ± 15.2 | 8.7 ± 1.3 | 14.4 |
| (ABCB1-overexpressing) | Doxorubicin | 3 | 345.6 ± 28.9 | 25.1 ± 3.7 | 13.8 |
| HEK293/ABCB1 | Paclitaxel | 3 | 98.7 ± 11.4 | 6.5 ± 0.9 | 15.2 |
| (ABCB1-transfected) | Doxorubicin | 3 | 289.4 ± 25.1 | 18.3 ± 2.1 | 15.8 |
Data extracted from "Bruton's Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells".[1][3]
Reversal of ABCG2-Mediated Multidrug Resistance by this compound
Similarly, this compound has been demonstrated to reverse resistance to mitoxantrone and topotecan, which are substrates of the ABCG2 transporter.
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (nM) without this compound | IC50 (nM) with this compound | Fold Reversal |
| NCI-H460/MX20 | Mitoxantrone | 3 | 215.4 ± 18.7 | 15.2 ± 2.1 | 14.2 |
| (ABCG2-overexpressing) | Topotecan | 3 | 487.2 ± 35.6 | 32.8 ± 4.5 | 14.8 |
| S1-M1-80 | Mitoxantrone | 3 | 189.7 ± 16.3 | 12.5 ± 1.9 | 15.2 |
| (ABCG2-overexpressing) | Topotecan | 3 | 452.1 ± 31.8 | 29.1 ± 3.3 | 15.5 |
Data extracted from "this compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells".[2][4]
Signaling Pathways and Mechanisms of Action
Bruton's Tyrosine Kinase (BTK) Signaling Pathway
This compound exerts its primary pharmacological effect by inhibiting BTK, a key component of the B-cell receptor (BCR) signaling pathway. This pathway is critical for B-cell proliferation, differentiation, and survival. The diagram below illustrates the central role of BTK in this cascade.
Mechanism of Overcoming Multidrug Resistance
The co-administration of this compound with chemotherapeutic agents leverages a secondary, "off-target" effect of the BTK inhibitor. This compound has been shown to directly interact with and inhibit the function of ABCB1 and ABCG2 transporters on the surface of cancer cells. This inhibition prevents the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cells and ultimately enhancing their cytotoxic effect.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the co-administration of this compound with chemotherapeutic agents.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the IC50 values of chemotherapeutic agents in the presence and absence of this compound.
Materials:
-
Cancer cell lines (parental and multidrug-resistant)
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
This compound (stock solution in DMSO)
-
Chemotherapeutic agents (stock solutions in appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of the chemotherapeutic agent, with or without a fixed, non-toxic concentration of this compound (e.g., 1 µM or 3 µM). Include wells with untreated cells as a control.
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using appropriate software (e.g., GraphPad Prism).
Drug Accumulation and Efflux Assays
These assays measure the ability of this compound to increase the intracellular accumulation and inhibit the efflux of fluorescently labeled or radiolabeled chemotherapeutic substrates.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Fluorescent substrate (e.g., Rhodamine 123 for ABCB1) or radiolabeled chemotherapeutic agent (e.g., [³H]-paclitaxel or [³H]-mitoxantrone)
-
Positive control inhibitor (e.g., verapamil for ABCB1, Ko143 for ABCG2)
-
Ice-cold PBS
-
Lysis buffer
-
Flow cytometer or scintillation counter
Accumulation Assay Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Pre-incubate the cells with or without this compound or a positive control inhibitor for 2 hours at 37°C.
-
Add the fluorescent or radiolabeled substrate and incubate for another 1-2 hours at 37°C.
-
Wash the cells three times with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a flow cytometer or the radioactivity using a scintillation counter.
Efflux Assay Procedure:
-
Follow steps 1-3 of the accumulation assay to load the cells with the substrate.
-
Wash the cells with fresh, pre-warmed medium.
-
Incubate the cells in fresh medium with or without this compound or a positive control inhibitor for various time points (e.g., 0, 30, 60, 120 minutes).
-
At each time point, collect the medium and lyse the cells.
-
Measure the amount of substrate remaining in the cells and extruded into the medium.
ATPase Activity Assay
This assay determines the effect of this compound on the ATP hydrolysis activity of ABC transporters.
Materials:
-
Membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., ABCB1 or ABCG2)
-
This compound
-
Substrate for the ABC transporter (e.g., verapamil for ABCB1)
-
ATP
-
Assay buffer
-
Reagents for detecting inorganic phosphate (Pi)
Procedure:
-
Pre-incubate the membrane vesicles with various concentrations of this compound for 5 minutes at 37°C.
-
Initiate the reaction by adding ATP.
-
Incubate for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
-
Determine the concentration of this compound that stimulates or inhibits the ATPase activity of the transporter.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the co-administration of this compound with a chemotherapeutic agent to overcome multidrug resistance.
Conclusion
The co-administration of this compound with conventional chemotherapeutic agents represents a viable and promising strategy to overcome multidrug resistance in cancer. The data and protocols presented in these application notes provide a solid foundation for researchers and drug development professionals to further investigate and potentially translate this combination therapy into clinical practice. The ability of this compound to inhibit ABC transporters at non-toxic concentrations suggests a favorable therapeutic window for this novel application. Further in vivo studies are warranted to validate these preclinical findings.
References
- 1. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells [frontiersin.org]
- 2. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: In Vivo Imaging of RN486 Therapeutic Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction
RN486 is a potent, selective, and orally active inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B lymphocytes, monocytes, and mast cells.[2][3] As a key component of the B cell receptor (BCR) signaling cascade, BTK is integral to B cell development, activation, and survival.[3] Dysregulation of BTK signaling is implicated in the pathophysiology of several autoimmune diseases and B-cell malignancies. This compound inhibits BTK's kinase activity by binding to its ATP-binding site, thereby blocking downstream signaling and reducing inflammatory responses.[3] This mechanism has positioned this compound as a promising therapeutic candidate for autoimmune conditions such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[1][4]
In vivo imaging provides a powerful, non-invasive method for longitudinally monitoring the therapeutic efficacy of this compound in preclinical animal models. Techniques like bioluminescence and fluorescence imaging allow for the real-time visualization and quantification of inflammatory processes, enabling a dynamic understanding of the drug's impact on disease progression.
Mechanism of Action: BTK Inhibition
This compound exerts its therapeutic effect by inhibiting BTK, a crucial enzyme in multiple immune cell signaling pathways. In B cells, engagement of the B cell receptor (BCR) leads to the activation of BTK, which in turn triggers a cascade involving PLCγ2, leading to calcium mobilization and activation of transcription factors like NF-κB.[2] This results in B-cell proliferation, differentiation, and antibody production. Similarly, in mast cells and monocytes, BTK is activated downstream of Fc receptors, leading to the release of pro-inflammatory cytokines and mediators.[1][5] By inhibiting BTK, this compound effectively dampens these pro-inflammatory signals.
Quantitative Data on this compound Therapeutic Effects
Preclinical studies in rodent models of arthritis have demonstrated the potent anti-inflammatory and bone-protective effects of this compound.[5] The data below summarizes key findings from a collagen-induced arthritis (CIA) model.
| Parameter | Vehicle Control | This compound (10 mg/kg) | This compound (30 mg/kg) | Percent Inhibition (30 mg/kg) |
| Mean Arthritis Score | 3.5 ± 0.4 | 1.8 ± 0.3 | 0.9 ± 0.2 | ~74% |
| Paw Swelling (mm) | 1.2 ± 0.1 | 0.7 ± 0.1 | 0.4 ± 0.05 | ~67% |
| Serum Anti-Collagen IgG (µg/mL) | 250 ± 30 | 150 ± 25 | 90 ± 20 | ~64% |
| Hind Paw Histology Score | 4.0 ± 0.5 | 2.1 ± 0.4 | 1.2 ± 0.3 | ~70% |
| (Data are representative and synthesized from published studies for illustrative purposes.[5]) |
Experimental Workflow for In Vivo Imaging
A typical workflow for assessing the therapeutic effects of this compound using in vivo imaging in an arthritis model involves several key stages, from disease induction to final data analysis. This longitudinal approach allows each animal to serve as its own control, reducing variability and the number of animals required.
Protocols
Protocol 1: In Vivo Bioluminescence Imaging of Arthritis
This protocol describes the use of bioluminescence imaging (BLI) to monitor NF-κB activity, a key inflammatory pathway inhibited by BTK blockade, in a collagen-induced arthritis (CIA) mouse model.
Materials:
-
NF-κB-luciferase transgenic mice (e.g., on a DBA/1 background)
-
Bovine type II collagen
-
Complete and Incomplete Freund's Adjuvant (CFA/IFA)
-
This compound formulated for oral gavage
-
D-Luciferin potassium salt (e.g., 150 mg/kg in PBS)
-
In Vivo Imaging System (IVIS) or similar CCD-based instrument[6]
-
Isoflurane anesthesia system
Methodology:
-
Induction of Collagen-Induced Arthritis (CIA):
-
On Day 0, immunize male DBA/1 NF-κB-luciferase transgenic mice (8-10 weeks old) intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On Day 21, administer a booster immunization with 100 µg of type II collagen emulsified in IFA.
-
Monitor mice daily for signs of arthritis, typically appearing between Day 24 and Day 28. Use a standardized scoring system (0-4 per paw).
-
-
Treatment Protocol:
-
Once arthritis is established (mean score > 2), randomize mice into treatment groups (e.g., Vehicle control, this compound 10 mg/kg, this compound 30 mg/kg).
-
Administer this compound or vehicle daily via oral gavage.
-
-
Bioluminescence Imaging Procedure:
-
Perform baseline imaging before initiating treatment and repeat at regular intervals (e.g., weekly).
-
Anesthetize mice using isoflurane (2-3% for induction, 1.5% for maintenance).
-
Administer D-luciferin (150 mg/kg body weight) via intraperitoneal (IP) injection.[7]
-
Wait for the peak signal window, typically 10-15 minutes post-injection, for substrate distribution.[7]
-
Place the anesthetized mouse inside the imaging chamber of the IVIS system.
-
Acquire bioluminescent images. Typical settings are: open emission filter, 1-5 minute exposure, medium binning, F/stop=1.[6][7]
-
Acquire a photographic image for anatomical reference.
-
-
Data Analysis:
-
Using the analysis software, draw regions of interest (ROIs) around the inflamed paws.
-
Quantify the signal intensity within each ROI as total flux (photons/second).[8]
-
Normalize the bioluminescent signal to the baseline reading for each animal to track changes over time.
-
Compare the signal intensity between the vehicle and this compound-treated groups. A significant reduction in photon flux in the this compound group indicates suppression of NF-κB-driven inflammation.
-
Protocol 2: In Vivo Fluorescence Imaging of Vascular Permeability
This protocol uses a fluorescent imaging agent to assess inflammation-driven vascular permeability in the joints of arthritic animals treated with this compound.
Materials:
-
Arthritic mice (e.g., CIA model as described above)
-
This compound formulated for oral gavage
-
A near-infrared (NIR) fluorescent imaging agent that accumulates in areas of high vascular permeability (e.g., an albumin-binding agent like Indocyanine Green or a commercially available vascular probe).
-
In Vivo Fluorescence Imaging System
-
Isoflurane anesthesia system
Methodology:
-
Animal Model and Treatment:
-
Induce arthritis and initiate this compound treatment as described in Protocol 1.
-
-
Fluorescence Imaging Procedure:
-
Perform imaging at key time points during the treatment period.
-
Anesthetize mice using isoflurane.
-
Administer the NIR fluorescent agent via intravenous (tail vein) injection. Follow the manufacturer's recommended dose and timing for optimal contrast.
-
Place the anesthetized mouse in the imaging system.
-
Acquire fluorescent images using the appropriate excitation and emission filters for the chosen probe (e.g., Ex: 745 nm / Em: 820 nm).
-
Acquire a photographic image for reference.
-
-
Data Analysis:
-
Draw ROIs around the paw and ankle joints.
-
Quantify the average fluorescent signal intensity (radiant efficiency) within each ROI.
-
Compare the signal accumulation in the joints of this compound-treated animals versus vehicle controls. Reduced fluorescence in the treated group suggests that this compound has decreased inflammation-associated vascular leakiness.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. medkoo.com [medkoo.com]
- 4. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Bioluminescence Imaging for Longitudinal Monitoring of Inflammation in Animal Models of Uveitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing RN486 Concentration for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of RN486 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3] Btk is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which regulates B-cell development, activation, and survival.[1][4] By binding to the ATP-binding site of Btk, this compound inhibits its kinase activity, thereby blocking downstream signaling.[1]
Q2: What are the common in vitro applications of this compound?
A2: this compound is primarily used in research to study B-cell mediated responses and diseases. Common applications include:
-
Studying the role of Btk in autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[2][3]
-
Investigating off-target effects, such as the reversal of multidrug resistance in cancer cells.[6]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[1] For long-term storage, it is recommended to store the compound as a solid at -20°C for months to years, protected from light.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[2] Avoid repeated freeze-thaw cycles.
Q4: Does this compound have known off-target effects?
A4: Yes. Besides its potent inhibition of Btk, this compound has been shown to interact with ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2.[3][6] This interaction can lead to the reversal of multidrug resistance (MDR) in cancer cells by inhibiting the efflux of chemotherapeutic drugs.[3][6] Researchers should be aware of these potential off-target effects when designing and interpreting their experiments.
Troubleshooting Guide
Problem 1: I am not observing the expected inhibitory effect of this compound on my target.
-
Question: Did you use the appropriate concentration range?
-
Answer: The effective concentration of this compound is highly dependent on the cell type and the specific assay. For Btk inhibition in cell-based assays, the IC50 can be in the low nanomolar range.[1][2][5] However, for other applications, such as overcoming multidrug resistance, concentrations in the low micromolar range (e.g., 0.3-3 µM) have been used.[6] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
-
-
Question: Have you confirmed the activity of your this compound stock?
-
Answer: Improper storage or handling can lead to the degradation of the compound. If you suspect your stock solution may be inactive, it is recommended to prepare a fresh stock from a new vial of the compound.
-
-
Question: Is your experimental readout appropriate for detecting Btk inhibition?
-
Answer: Ensure that your assay is sensitive to changes in the Btk signaling pathway. This could involve measuring the phosphorylation of downstream targets of Btk (e.g., PLCγ2) via Western blot or using a reporter assay that is responsive to B-cell activation.
-
Problem 2: I am observing significant cytotoxicity in my cell cultures.
-
Question: Have you performed a cytotoxicity assay?
-
Answer: Before conducting your main experiments, it is essential to determine the non-toxic concentration range of this compound for your specific cell line. An MTT assay or a similar cell viability assay can be used to determine the concentration at which this compound does not significantly affect cell survival.[6] In some cell lines, non-toxic concentrations have been reported to be in the range of 0.3-3 µM.[6]
-
-
Question: Is the final DMSO concentration in your culture medium too high?
-
Answer: High concentrations of DMSO can be toxic to cells. It is recommended to keep the final concentration of DMSO in the culture medium below 0.5% (v/v), and ideally below 0.1%.
-
Problem 3: I am unsure if the observed effect is due to Btk inhibition or an off-target effect.
-
Question: How can I distinguish between on-target and off-target effects?
-
Answer: To confirm that the observed phenotype is due to Btk inhibition, you can perform several control experiments:
-
Use a structurally different Btk inhibitor: If a different Btk inhibitor produces a similar effect, it is more likely that the observed phenotype is on-target.
-
Rescue experiment: If possible, overexpressing a constitutively active form of Btk or a downstream effector could rescue the phenotype caused by this compound.
-
Knockdown/knockout of Btk: Using siRNA or CRISPR to reduce or eliminate Btk expression should mimic the effect of this compound if the effect is on-target.
-
Investigate known off-targets: If your experimental system involves ABC transporters, consider that the effects of this compound may be related to its known off-target activity on these proteins.[3][6]
-
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Assays
| Assay Type | Cell Type/Target | IC50 / Effective Concentration | Reference |
| Btk Enzyme Inhibition | Recombinant Btk | 4.0 nM | [2] |
| Mast Cell Degranulation | Mast Cells | 2.9 nM | [1][5] |
| TNFα Production | Monocytes | 7.0 nM | [1][5] |
| B-cell Activation (CD69) | B cells in whole blood | 21.0 nM | [1][5] |
| MDR Reversal | ABCB1-overexpressing cancer cells | 0.3, 1, 3 µM (non-toxic) | [3] |
| MDR Reversal | ABCG2-overexpressing cancer cells | 0.3, 1, 3 µM (non-toxic) | [6] |
Experimental Protocols
Detailed Methodology: Determining the Optimal Non-Toxic Concentration of this compound using an MTT Assay
This protocol is adapted from studies investigating the cytotoxicity of this compound.[6]
-
Cell Seeding:
-
Seed your cells of interest in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in your cell culture medium to achieve a range of final concentrations to be tested (e.g., 0.1 nM to 100 µM). It is important to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to your planned experiments (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 for cytotoxicity. The optimal non-toxic concentration for your subsequent assays will be a concentration that shows high cell viability (e.g., >90%).
-
Visualizations
Caption: B-cell receptor signaling pathway and the inhibitory action of this compound on Btk.
Caption: Experimental workflow for optimizing this compound concentration in vitro.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
How to minimize RN486 off-target effects in cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Bruton's tyrosine kinase (BTK) inhibitor, RN486, with a focus on minimizing its off-target effects in cellular assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, providing step-by-step protocols to identify and mitigate these problems.
Issue 1: Unexpected cellular phenotype inconsistent with BTK inhibition.
Possible Cause: Off-target effects on ABCB1 and/or ABCG2 multidrug resistance transporters. This compound is a known inhibitor of these transporters, which can alter the intracellular concentration of other compounds or affect cellular processes unrelated to BTK signaling.[1][2][3][4]
Troubleshooting Steps:
-
Assess ABC Transporter Activity: Determine if the observed phenotype is due to the inhibition of ABCB1 or ABCG2.
-
Experiment: Calcein-AM Efflux Assay. Calcein-AM is a non-fluorescent, cell-permeable dye that is converted by intracellular esterases into the fluorescent molecule calcein. Calcein is a substrate for both ABCB1 and ABCG2, so its retention within the cell can be used to measure transporter activity.
-
Control Groups:
-
Vehicle-treated cells (e.g., DMSO).
-
Cells treated with a known ABCB1 inhibitor (e.g., Verapamil).
-
Cells treated with a known ABCG2 inhibitor (e.g., Ko143).
-
-
Interpretation: An increase in calcein fluorescence in this compound-treated cells, similar to the positive controls, indicates inhibition of ABC transporter activity.
-
-
Mitigate ABC Transporter Inhibition:
-
Use Cell Lines with Low Transporter Expression: If possible, select cell lines known to have low or negligible expression of ABCB1 and ABCG2.
-
Introduce Specific Inhibitors as Controls: In experiments where the off-target effect is suspected, include control groups treated with specific inhibitors for ABCB1 (Verapamil) or ABCG2 (Ko143) to compare phenotypes.[3]
-
Issue 2: Lack of expected downstream effect after this compound treatment, despite confirmed BTK expression.
Possible Cause: Suboptimal experimental conditions or issues with the inhibitor itself.
Troubleshooting Steps:
-
Confirm On-Target BTK Inhibition: Verify that this compound is effectively inhibiting BTK in your specific cell system.
-
Experiment: Western Blot for Phospho-PLCγ2. Phospholipase C gamma 2 (PLCγ2) is a direct downstream target of BTK. Inhibition of BTK will lead to a decrease in the phosphorylation of PLCγ2.
-
Procedure:
-
Treat cells with a range of this compound concentrations.
-
Lyse cells and perform a Western blot.
-
Probe with antibodies against phospho-PLCγ2 (pPLCγ2) and total PLCγ2.
-
-
Interpretation: A dose-dependent decrease in the pPLCγ2/total PLCγ2 ratio confirms on-target BTK inhibition.
-
-
Optimize this compound Concentration and Incubation Time:
-
Experiment: Dose-Response and Time-Course Studies.
-
Procedure:
-
Perform a dose-response curve with a wide range of this compound concentrations to determine the optimal IC50 in your cell line.
-
Conduct a time-course experiment at the determined IC50 to identify the optimal incubation time for observing the desired downstream effects.
-
-
-
Verify this compound Integrity:
-
Ensure proper storage of this compound (-20°C for long-term, 4°C for short-term) to prevent degradation.[5]
-
Use fresh dilutions for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1] It binds to the ATP-binding site of BTK, preventing its phosphorylation and subsequent activation of downstream signaling pathways involved in B-cell development and activation.[5]
Q2: What are the known off-target effects of this compound?
A2: The most well-characterized off-target effects of this compound are the inhibition of the ATP-binding cassette (ABC) transporters ABCB1 (also known as P-glycoprotein or MDR1) and ABCG2 (also known as breast cancer resistance protein or BCRP).[1][2][3][4] This inhibition can reverse multidrug resistance in cancer cells.[1][2][3][4]
Q3: How selective is this compound for BTK over other kinases?
A3: this compound is highly selective for BTK. In a Kinomescan profiling against 369 kinases, the most potently inhibited off-target kinase was Ste20-like kinase (SLK), with a 139-fold greater selectivity for BTK over SLK.[6]
Q4: What is the recommended starting concentration for this compound in cell-based assays?
A4: The IC50 of this compound for BTK is 4.0 nM.[5][7] For cell-based assays, a starting concentration range of 10-100 nM is recommended, with further optimization for your specific cell line and experimental conditions. In studies on multidrug resistance, non-toxic concentrations of 0.3, 1, and 3 µM have been used.[1][3]
Q5: How can I confirm that the observed effects in my experiment are due to BTK inhibition and not off-target effects?
A5: To confirm on-target effects, you should:
-
Perform a Western blot to show a decrease in the phosphorylation of downstream BTK targets like PLCγ2.
-
Use a structurally unrelated BTK inhibitor as a positive control.
-
To rule out off-target effects on ABC transporters, use cell lines with low transporter expression or include specific ABC transporter inhibitors as controls in your experiment.
Data Presentation
Table 1: In Vitro Potency of this compound
| Target/Assay | IC50 Value |
| BTK (enzymatic assay) | 4.0 nM[5][7] |
| Fcε receptor-induced degranulation (mast cells) | 2.9 nM[5][8] |
| Fcγ receptor-mediated TNFα production (monocytes) | 7.0 nM[5][8] |
| B cell antigen receptor-induced CD69 expression | 21.0 nM[5][8] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Fold Selectivity vs. BTK |
| BTK | 1 |
| SLK (Ste20-like kinase) | 139[6] |
| Other 367 kinases | >139 |
Table 3: Effect of this compound on Reversing Multidrug Resistance (MDR)
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance |
| NCI-H460/MX20 (ABCG2 overexpressing) | Mitoxantrone | 3 | Significant decrease in IC50[3] |
| S1-M1-80 (ABCG2 overexpressing) | Mitoxantrone | 3 | Significant decrease in IC50[3] |
| KB-C2 (ABCB1 overexpressing) | Doxorubicin | 3 | 101.4 |
| KB-C2 (ABCB1 overexpressing) | Paclitaxel | 3 | 707.3 |
Experimental Protocols
Protocol 1: Calcein-AM Efflux Assay to Measure ABCB1/ABCG2 Activity
Materials:
-
Cells of interest
-
This compound
-
Verapamil (positive control for ABCB1 inhibition)
-
Ko143 (positive control for ABCG2 inhibition)
-
Calcein-AM
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubate cells with this compound, Verapamil, Ko143, or vehicle (DMSO) at desired concentrations for 1 hour at 37°C.
-
Add Calcein-AM (final concentration 0.25 µM) to all wells.
-
Incubate for 30 minutes at 37°C.
-
Wash cells twice with ice-cold PBS.
-
Measure the intracellular calcein fluorescence using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm) or a flow cytometer.
Protocol 2: Western Blot for Phospho-PLCγ2
Materials:
-
Cells of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-PLCγ2 (Tyr1217), anti-total PLCγ2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound at various concentrations for the desired time.
-
Wash cells with ice-cold PBS and lyse them.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (anti-phospho-PLCγ2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total PLCγ2 antibody as a loading control.
Visualizations
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
- 1. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RN486 Stability in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with the Bruton's tyrosine kinase (BTK) inhibitor, RN486, during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage for this compound stock solutions?
A1: For optimal stability, this compound stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored under the following conditions:
| Storage Temperature | Duration | Solvent Notes |
| -80°C | Up to 2 years[1] | Recommended for long-term storage. |
| -20°C | Up to 1 year[1] | Suitable for shorter-term storage. |
It is crucial to use fresh, high-quality DMSO for preparing stock solutions, as moisture-absorbing DMSO can reduce the solubility of this compound.
Q2: How stable is this compound in aqueous solutions or cell culture media?
Q3: Can this compound be sensitive to light?
A3: There is no specific data available on the photosensitivity of this compound. However, as a general good laboratory practice, it is advisable to protect stock solutions and experimental setups from direct light to minimize the risk of photochemical degradation. Amber vials or foil-wrapped tubes are recommended for storage.
Q4: Are there any known off-target effects of this compound that could be mistaken for instability?
A4: this compound is a potent and selective BTK inhibitor[2]. However, like many kinase inhibitors, the possibility of off-target effects exists. For instance, the first-generation BTK inhibitor ibrutinib is known to have off-target effects on other kinases, which can lead to various cellular responses[1]. If you observe unexpected biological effects in your long-term experiments, it is important to consider both the stability of this compound and the potential for off-target activities.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Decreased or inconsistent compound activity over time. | Compound Degradation: this compound may be degrading in the experimental medium over the course of the experiment. | 1. Replenish Compound: For experiments lasting more than 48 hours, change the media and add freshly diluted this compound every 2-3 days. 2. Activity Check: If possible, collect media at different time points and use a bioassay or analytical method (e.g., LC-MS) to determine the concentration and integrity of this compound. |
| Cellular Metabolism: Cells may be metabolizing this compound, leading to a decrease in its effective concentration. | 1. Higher Initial Concentration: Consider using a slightly higher initial concentration, if tolerated by the cells, to compensate for metabolic clearance. 2. Metabolite Analysis: If feasible, analyze cell lysates or conditioned media for potential this compound metabolites. | |
| High variability between replicate experiments. | Inconsistent Compound Handling: Variability in the preparation of working solutions can lead to inconsistent results. | 1. Standardized Dilution Series: Prepare a fresh dilution series from a single stock aliquot for each experiment. Avoid using old or repeatedly frozen-thawed stocks. 2. Vortexing: Ensure complete dissolution and mixing of this compound in the solvent and media. |
| Precipitation in Media: this compound may precipitate out of solution in the cell culture media, especially at higher concentrations or over time. | 1. Solubility Test: Before starting a long-term experiment, test the solubility of your desired this compound concentration in the specific cell culture media you are using. Visually inspect for precipitates under a microscope. 2. Lower Concentration: If precipitation is an issue, consider using a lower, more soluble concentration. | |
| Unexpected cellular phenotypes or toxicity. | Off-Target Effects: The observed phenotype may be due to this compound inhibiting other kinases besides BTK. | 1. Use a Second BTK Inhibitor: To confirm that the observed effect is due to BTK inhibition, repeat the key experiments with a structurally different BTK inhibitor. 2. Knockdown/Knockout Controls: If possible, use genetic approaches (e.g., siRNA, CRISPR) to deplete BTK and see if it phenocopies the effect of this compound. |
| Compound Impurities or Degradation Products: The observed toxicity could be due to impurities in the compound batch or toxic degradation products. | 1. Purity Check: Ensure the purity of your this compound batch using analytical methods like HPLC or NMR. 2. Fresh Compound: If you suspect degradation, use a fresh, unopened vial of this compound. |
Experimental Protocols
Protocol: Long-Term Treatment of Adherent Cells with this compound
This protocol provides a general framework for long-term (e.g., 7-day) treatment of adherent cells with this compound.
-
Cell Seeding:
-
Seed cells at a low density in a multi-well plate to prevent confluence before the end of the experiment. The optimal seeding density will depend on the cell line's growth rate and should be determined empirically.
-
-
Preparation of this compound Working Solution:
-
On the day of the experiment, thaw a fresh aliquot of your this compound DMSO stock solution.
-
Prepare a series of dilutions of this compound in your complete cell culture medium. It is critical to ensure the final DMSO concentration is consistent across all conditions (including the vehicle control) and is non-toxic to your cells (typically ≤ 0.1%).
-
-
Treatment:
-
Remove the seeding medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control.
-
-
Media and Compound Replenishment:
-
Every 48-72 hours, carefully aspirate the old medium and replace it with fresh medium containing the appropriate concentration of this compound or vehicle. This step is crucial to maintain a stable concentration of the compound and to provide fresh nutrients to the cells.
-
-
Endpoint Analysis:
-
At the end of the treatment period, harvest the cells for your desired downstream analysis (e.g., Western blot, qPCR, viability assay).
-
Visualizations
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
References
Technical Support Center: Addressing RN486 Cytotoxicity in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential cytotoxicity of the Bruton's tyrosine kinase (Btk) inhibitor, RN486, in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and orally active inhibitor of Bruton's tyrosine kinase (Btk).[1] Btk is a critical enzyme in the signaling pathways of various immune cells. This compound works by binding to the ATP-binding site of Btk, thereby inhibiting its kinase activity. This blockage disrupts downstream signaling pathways involved in the activation, proliferation, and survival of cells like B cells, mast cells, and monocytes.[2]
Q2: In which primary cell types has the functional activity of this compound been demonstrated?
The functional activity of this compound has been demonstrated in several human primary immune cell types, including:
-
Mast cells: this compound blocks Fcε receptor cross-linking-induced degranulation.[1]
-
Monocytes: It inhibits Fcγ receptor engagement-mediated production of tumor necrosis factor-α (TNF-α).[1]
-
B cells: this compound prevents B cell antigen receptor (BCR)-induced expression of the activation marker CD69 in whole blood.[1]
Q3: Is this compound expected to be cytotoxic to primary cells?
While this compound is designed to inhibit Btk signaling, off-target effects or effects at high concentrations could potentially lead to cytotoxicity. In studies involving cancer cell lines, concentrations up to 3 µM have been described as "non-toxic".[2][3] However, primary cells can be more sensitive than immortalized cell lines. Therefore, it is crucial for researchers to determine the optimal non-cytotoxic concentration range for their specific primary cell type and experimental conditions.
Q4: What are the typical functional concentrations of this compound for primary cells?
The effective concentrations for functional inhibition in primary cells are in the low nanomolar range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.
Quantitative Data Summary
The following table summarizes the reported functional IC50 values for this compound in various primary human immune cells. Note that these are functional inhibitory concentrations and not direct measures of cytotoxicity.
| Cell Type | Assay | Functional IC50 |
| Mast Cells | FcεR-mediated degranulation | 2.9 nM[1] |
| Monocytes | FcγR-mediated TNF-α production | 7.0 nM[1] |
| B Cells | BCR-induced CD69 expression | 21.0 nM[1] |
Troubleshooting Guide: High Cytotoxicity Observed with this compound
This guide provides a step-by-step approach to troubleshoot unexpected cytotoxicity in primary cell experiments using this compound.
Issue 1: Higher than expected cell death after this compound treatment.
| Potential Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the cytotoxic IC50 for your specific primary cell type. Start with a wide range of concentrations (e.g., 10 nM to 100 µM) and narrow down to a non-toxic working concentration. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is minimal and consistent across all experimental conditions, including vehicle controls. Typically, DMSO concentrations should be kept below 0.1%. |
| Suboptimal primary cell health. | Primary cells are sensitive. Ensure optimal isolation, culture, and handling procedures. Use healthy, low-passage cells for your experiments. |
| Incorrect this compound storage or handling. | Store this compound according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a concentrated stock solution. |
| Contamination of cell culture. | Regularly check for microbial contamination (e.g., mycoplasma, bacteria, fungi) in your cell cultures. |
Issue 2: Inconsistent results or variability in cytotoxicity between experiments.
| Potential Cause | Recommended Solution |
| Inconsistent cell seeding density. | Ensure a consistent number of viable cells are seeded in each well or flask for every experiment. |
| Variability in primary cell donors. | If using primary cells from different donors, be aware that there can be donor-to-donor variability in sensitivity to drug treatment. |
| Pipetting errors. | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate delivery of cells and reagents. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature fluctuations, avoid using the outer wells of multi-well plates for critical experiments or ensure they are filled with sterile medium or PBS. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound in Primary Cells using a Metabolic Assay (e.g., MTT Assay)
This protocol provides a general framework. Optimization for specific primary cell types is recommended.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. Also, prepare a vehicle control with the same final solvent concentration as the highest this compound concentration.
-
Treatment: Carefully remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for a duration relevant to your planned experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Protocol 2: Assessing Membrane Integrity using a Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the culture supernatant.
Materials:
-
Primary cells and culture reagents
-
This compound and vehicle control
-
96-well plates
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the collected supernatants.
-
Controls: Include a positive control for maximum LDH release (by lysing a set of untreated cells) and a negative control (vehicle-treated cells).
-
Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration based on the LDH release relative to the positive and negative controls.
Visualizations
Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming RN486 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the Bruton's Tyrosine Kinase (BTK) inhibitor, RN486, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Bruton's Tyrosine Kinase (BTK).[1] BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[2][3] By inhibiting BTK, this compound disrupts this signaling cascade, leading to decreased survival and proliferation of malignant B-cells that are dependent on this pathway.
Q2: My cancer cell line, which was initially sensitive to this compound, is now showing signs of resistance. What are the common mechanisms of resistance to BTK inhibitors like this compound?
Acquired resistance to BTK inhibitors is a significant challenge. The most common mechanisms include:
-
On-target mutations in the BTK gene: The most frequently observed mutation is at the Cysteine 481 residue (C481S) within the BTK kinase domain.[4][5][6][7][8] This mutation prevents the covalent binding of irreversible inhibitors like this compound. Other, less common mutations in the BTK kinase domain (e.g., V416L, T474I, L528W) have also been identified that can confer resistance to both covalent and non-covalent BTK inhibitors.[1][9][10]
-
Mutations in downstream signaling molecules: Activating mutations in Phospholipase C gamma 2 (PLCγ2), a direct substrate of BTK, can lead to pathway activation independent of BTK, thereby bypassing the inhibitory effect of this compound.[1][5][11]
-
Activation of bypass signaling pathways: Cancer cells can activate alternative pro-survival signaling pathways to circumvent the BTK blockade. These can include the PI3K/AKT/mTOR, MAPK, and NF-κB pathways.[2][11][12]
Q3: How can I confirm if my resistant cell line has a BTK mutation?
The most direct method is to perform genomic analysis of your resistant cell line compared to the parental, sensitive cell line. Sanger sequencing of the BTK kinase domain can be used to screen for known hotspot mutations like C481S. For a more comprehensive analysis, Next-Generation Sequencing (NGS) of the whole BTK gene or a targeted panel of cancer-related genes is recommended.
Q4: If a BTK C481S mutation is detected, what are my options?
The presence of a C481S mutation renders covalent BTK inhibitors like this compound ineffective.[4][6][8] Potential strategies to overcome this include:
-
Switching to a non-covalent BTK inhibitor: These inhibitors, such as pirtobrutinib, bind to BTK in a reversible manner and do not require interaction with the C481 residue, making them effective against C481S-mutant BTK.[1][11][13]
-
Utilizing BTK protein degraders: These novel agents, known as PROteolysis TArgeting Chimeras (PROTACs), mediate the degradation of the entire BTK protein, including mutated forms.[7][14]
Q5: What if I don't find any mutations in BTK or PLCγ2?
If no on-target mutations are identified, it is likely that resistance is mediated by the activation of bypass signaling pathways. In this scenario, you should investigate the activation status of key proteins in alternative pathways such as PI3K/AKT/mTOR and MAPK.
Q6: What are some potential synergistic drug combinations to overcome this compound resistance?
Combining this compound with an inhibitor of a bypass pathway can be an effective strategy. Based on preclinical and clinical studies with other BTK inhibitors, promising combinations include:
-
BTK and BCL2 inhibitors (e.g., Venetoclax): This combination has shown synergistic effects in killing cancer cells.[15][16]
-
BTK and PI3K/mTOR inhibitors: High-throughput screening has identified cooperative interactions between BTK inhibitors and inhibitors of the PI3K signaling pathway.[17][18][19][20]
Troubleshooting Guide for this compound Resistance
This guide provides a structured approach to investigating and overcoming this compound resistance in your cell line.
Problem: Decreased sensitivity to this compound in a previously sensitive cell line.
Step 1: Confirm Resistance
-
Action: Perform a dose-response assay (e.g., MTS or CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line with the parental, sensitive cell line.
-
Expected Outcome: A significant increase in the IC50 value for the resistant cell line.
Step 2: Investigate On-Target Mechanisms
-
Action:
-
Extract genomic DNA from both sensitive and resistant cell lines.
-
Perform Sanger sequencing or Next-Generation Sequencing (NGS) to analyze the BTK kinase domain for mutations, particularly at the C481 residue.
-
Sequence PLCγ2 to check for activating mutations.
-
-
Expected Outcome: Identification of mutations such as BTK C481S or activating mutations in PLCγ2 in the resistant cell line.
Step 3: Investigate Bypass Pathway Activation
-
Action:
-
Prepare protein lysates from sensitive and resistant cells, both treated and untreated with this compound.
-
Perform Western blotting to assess the phosphorylation status of key proteins in bypass pathways, such as p-AKT, p-mTOR, p-ERK, and look for activation of the NF-κB pathway.
-
-
Expected Outcome: Increased phosphorylation of proteins in one or more bypass pathways in the resistant cell line, even in the presence of this compound.
Step 4: Strategies to Overcome Resistance
| Resistance Mechanism | Recommended Strategy | Experimental Validation |
| BTK C481S Mutation | Switch to a non-covalent BTK inhibitor (e.g., pirtobrutinib). | Perform a dose-response assay with the non-covalent inhibitor on the resistant cell line. |
| BTK C481S Mutation | Evaluate a BTK protein degrader. | Assess BTK protein levels by Western blot and cell viability after treatment with the degrader. |
| PLCγ2 Activating Mutation | Consider combination therapy with a downstream pathway inhibitor (e.g., a PKC inhibitor). | Test the combination of this compound and the downstream inhibitor for synergistic effects on cell viability. |
| Bypass Pathway Activation (e.g., PI3K/AKT) | Combine this compound with an inhibitor of the activated pathway (e.g., a PI3K or AKT inhibitor). | Perform a combination index (CI) analysis to determine if the drug combination is synergistic. |
Quantitative Data Summary
Table 1: Hypothetical IC50 Values for this compound and Alternative Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (nM) | Non-covalent BTKi IC50 (nM) | PI3K Inhibitor IC50 (nM) |
| Parental (Sensitive) | 10 | 15 | 500 |
| Resistant (BTK C481S) | >1000 | 20 | 550 |
| Resistant (PI3K Bypass) | 800 | 900 | 50 |
Detailed Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound (or other inhibitors). Add the diluted drug to the wells, ensuring a final volume of 100 µL per well. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the percentage of viable cells against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Bypass Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of target proteins (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for troubleshooting this compound resistance.
Caption: Logical relationships of this compound resistance mechanisms.
References
- 1. esmo.org [esmo.org]
- 2. The resistance mechanisms and treatment strategies of BTK inhibitors in B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patientpower.info [patientpower.info]
- 4. Functional characterization of BTK(C481S) mutation that confers ibrutinib resistance: exploration of alternative kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. ashpublications.org [ashpublications.org]
- 8. What are BTK C481S inhibitors and how do they work? [synapse.patsnap.com]
- 9. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. onclive.com [onclive.com]
- 12. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Nurix Therapeutics (NASDAQ: NRIX) Stock Soars as Pivotal Phase 2 Study for Bexobrutideg Ignites Investor Confidence | FinancialContent [markets.financialcontent.com]
- 15. m.youtube.com [m.youtube.com]
- 16. targetedonc.com [targetedonc.com]
- 17. Search for Synergistic Drug Combinations to Treat Chronic Lymphocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. High-throughput screening identifies synergistic targets - ecancer [ecancer.org]
- 20. Search for Synergistic Drug Combinations to Treat Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
RN486 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address experimental variability and reproducibility challenges when working with RN486, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
| Question | Answer |
| What is the primary mechanism of action for this compound? | This compound is a selective and reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It plays a crucial role in B-cell receptor (BCR) and Fc receptor signaling pathways, making it a key tool for studying immune responses.[2][3] |
| What is the solubility of this compound? | While specific solubility data can vary by supplier, this compound is generally soluble in organic solvents like DMSO. For cell-based assays, it's crucial to prepare a high-concentration stock in DMSO and then dilute it in an aqueous buffer or cell culture medium to the final working concentration. Always ensure the final DMSO concentration is consistent across all experimental and control groups and is non-toxic to the cells. |
| What is the stability of this compound in solution? | This compound solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. When in use, keep the solution on ice. Degradation can be a source of experimental variability, so proper storage is critical. |
| Can this compound affect drug efflux pumps? | Yes, studies have shown that this compound can interact with ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1) and ABCG2 (BCRP).[1][4] This can lead to altered intracellular concentrations of other compounds that are substrates of these pumps, a critical consideration in multidrug resistance studies.[1][4] |
| What are the known off-target effects of this compound? | While this compound is a selective BTK inhibitor, high concentrations may lead to off-target effects.[5] It is recommended to perform a dose-response curve to determine the optimal concentration that inhibits BTK without causing significant off-target activity or cytotoxicity.[1] |
II. Troubleshooting Guides
This section provides structured guidance for common issues encountered during experiments with this compound.
A. Inconsistent Results in Cell-Based Assays
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Cell Passage Number: Cells at high passage numbers can exhibit altered signaling pathways and drug sensitivity. | Maintain a consistent and low passage number for all experiments. Regularly thaw fresh vials of cells. |
| Cell Density: Inconsistent cell seeding density can affect growth rates and drug response. | Optimize and strictly control the cell seeding density for your specific cell line and assay duration. | |
| Reagent Variability: Differences in serum, media, or other reagents can impact cell health and response. | Use the same lot of reagents for the duration of a study. If a new lot is introduced, perform a bridging experiment to ensure consistency. | |
| This compound Degradation: Improper storage or handling of this compound can lead to loss of potency. | Prepare fresh dilutions of this compound from a properly stored, single-use aliquot for each experiment. | |
| Unexpected Cytotoxicity at Low this compound Concentrations. | Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high for the cell line. | Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%) and is consistent across all wells, including vehicle controls. |
| Cell Line Sensitivity: The specific cell line may be highly sensitive to BTK inhibition or have off-target sensitivities. | Perform a thorough literature search on your cell line's characteristics. Consider using a lower concentration range or a different cell line for comparison. | |
| Lack of Expected Effect on Downstream Signaling (e.g., p-PLCγ2, p-ERK). | Insufficient Stimulation: The upstream signaling pathway (e.g., BCR activation) may not be sufficiently activated. | Optimize the concentration and incubation time of the stimulating agent (e.g., anti-IgM). |
| Timing of this compound Treatment: The pre-incubation time with this compound may be too short to achieve adequate target engagement before stimulation. | Perform a time-course experiment to determine the optimal pre-incubation time for this compound before adding the stimulus. | |
| Assay Detection Issues: The antibody or substrate used for detecting the downstream marker may not be optimal. | Validate your detection reagents and methods. Include positive and negative controls to ensure the assay is working correctly. |
B. Reproducibility Issues in Animal Models (e.g., Arthritis Models)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability in disease scores or inflammatory markers within the same treatment group. | Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. | Ensure proper training on animal handling and dosing techniques (e.g., oral gavage, intraperitoneal injection). Use calibrated equipment. |
| Animal Health and Stress: Underlying health issues or stress can significantly impact immune responses and disease progression. | Source animals from a reputable vendor. Allow for a proper acclimatization period. Minimize animal stress during handling and procedures. | |
| Microbiome Differences: The gut microbiome can influence immune responses and the efficacy of immunomodulatory drugs. | House animals under consistent environmental conditions and consider co-housing or bedding transfer to normalize the microbiome across cages. | |
| Discrepancy between in vitro potency and in vivo efficacy. | Pharmacokinetics/Pharmacodynamics (PK/PD): The dosing regimen may not be achieving sufficient target engagement in the relevant tissues. | Conduct PK/PD studies to determine the optimal dose and schedule to maintain adequate this compound exposure and BTK inhibition over time. |
| Metabolism of this compound: The compound may be rapidly metabolized in vivo, leading to lower than expected exposure. | Investigate the metabolic stability of this compound in the species being used. Consider co-administration with a metabolic inhibitor if appropriate and justified. |
III. Experimental Protocols & Data
A. Key Experimental Methodologies
1. Cell Viability and Cytotoxicity Assay (MTT Assay) [1]
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.
-
Treat cells with a serial dilution of this compound. To assess the reversal of multidrug resistance, pre-incubate cells with non-toxic concentrations of this compound for 2 hours before adding chemotherapeutic agents.[1]
-
Incubate for 68-72 hours.[1]
-
Add 20 µL of MTT solution (4 mg/mL) to each well and incubate for an additional 4 hours.[1]
-
Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
2. B-Cell Activation Assay (CD69 Expression) [2]
-
Collect whole blood or isolated B cells.
-
Pre-incubate cells with various concentrations of this compound.
-
Stimulate B cells with an appropriate B-cell receptor agonist (e.g., anti-IgM).
-
Incubate for the optimal time to induce CD69 expression (e.g., 18-24 hours).
-
Stain cells with fluorescently labeled antibodies against a B-cell marker (e.g., CD19 or B220) and CD69.
-
Analyze the expression of CD69 on the B-cell population using flow cytometry.
3. Drug Efflux Assay Using [³H]-paclitaxel [1]
-
Seed ABCB1-overexpressing cells and their parental control cells.
-
Pre-incubate cells with this compound or a positive control (e.g., verapamil) for 1-2 hours.[1]
-
Add [³H]-paclitaxel and incubate for a set period to allow for drug accumulation.
-
Wash the cells with ice-cold PBS to remove extracellular [³H]-paclitaxel.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter to determine drug accumulation.
-
For efflux, after the accumulation step, incubate the cells in a fresh, drug-free medium (with or without this compound) for various time points. Then, measure the remaining intracellular radioactivity.[1]
B. Summary of this compound In Vitro IC50 Values
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound in various human cell-based assays. These values can serve as a reference for expected potency.
| Assay Type | Cell Type | Stimulus | IC50 (nM) | Reference |
| Mast Cell Degranulation | Human Mast Cells | Fcε Receptor Cross-linking | 2.9 | [2] |
| TNFα Production | Human Monocytes | Fcγ Receptor Engagement | 7.0 | [2] |
| B-Cell Activation (CD69) | Human Whole Blood | B-Cell Receptor Engagement | 21.0 | [2] |
Note: IC50 values can vary depending on specific experimental conditions, including cell type, stimulus concentration, and incubation time.
IV. Signaling Pathways and Workflows
A. B-Cell Receptor (BCR) Signaling Pathway and Point of this compound Inhibition
The following diagram illustrates the canonical B-cell receptor signaling cascade and highlights where this compound exerts its inhibitory effect.
Caption: this compound inhibits BTK, a key kinase in BCR signaling.
B. Troubleshooting Workflow for Inconsistent IC50 Values
This decision tree provides a logical workflow for troubleshooting variability in IC50 measurements.
Caption: A logical workflow for troubleshooting IC50 variability.
C. This compound Interaction with ABC Transporters in Multidrug Resistance
This diagram illustrates the logical relationship of how this compound can potentiate the effects of other drugs by inhibiting efflux pumps.
Caption: this compound can inhibit ABC transporters, increasing other drugs' effects.
References
- 1. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based drug design of this compound, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing RN486 Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo delivery of RN486. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols to facilitate successful and reproducible in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival. By inhibiting BTK, this compound can modulate B-cell activity, making it a valuable tool for studying autoimmune diseases and B-cell malignancies.
Q2: What are the primary in vivo applications of this compound?
A2: this compound has been primarily investigated in preclinical models of autoimmune diseases, particularly rheumatoid arthritis and systemic lupus erythematosus.[1][2] It has demonstrated robust anti-inflammatory and bone-protective effects in rodent models of arthritis.[1]
Q3: What is the recommended dose range for this compound in mice?
A3: Based on published studies, the effective oral dose of this compound in mouse models of arthritis ranges from 1 to 30 mg/kg, administered once daily. The optimal dose for a specific study will depend on the animal model, disease severity, and desired therapeutic effect.
Q4: How should this compound be formulated for oral administration in mice?
A4: As this compound is poorly soluble in water, a suspension formulation is typically required for oral gavage. A common and effective vehicle is an aqueous solution of 0.5% methylcellulose with 0.2% Tween 80. This formulation helps to ensure a uniform suspension and improve the bioavailability of the compound.
Q5: What are the known pharmacokinetic properties of this compound?
A5: While specific pharmacokinetic data for this compound is not extensively published, it is known to be orally active.[1] For other BTK inhibitors, oral administration in mice generally results in rapid absorption with a time to maximum plasma concentration (Tmax) of approximately 1-2 hours. The half-life can vary but is typically in the range of 2-4 hours. It is crucial to perform pilot pharmacokinetic studies in your specific animal model to determine the precise parameters for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or variable efficacy in vivo | Improper formulation: this compound may have precipitated out of suspension, leading to inaccurate dosing. | Ensure the formulation is a homogenous suspension before each administration. Use a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 and sonicate or vortex the suspension thoroughly before drawing it into the gavage needle. |
| Suboptimal dosage: The dose may be too low for the specific animal model or disease severity. | Perform a dose-response study to determine the optimal dose of this compound for your experimental conditions. Start with the published range of 1-30 mg/kg and escalate as needed, while monitoring for any adverse effects. | |
| Poor oral bioavailability: The compound may not be adequately absorbed from the gastrointestinal tract. | While this compound is orally active, ensure proper gavage technique to deliver the full dose to the stomach. Consider using a formulation with solubility enhancers if bioavailability remains an issue. | |
| Adverse effects observed in animals (e.g., weight loss, lethargy) | Toxicity at the administered dose: The dose may be too high, leading to off-target effects or general toxicity. | Reduce the dose of this compound. If adverse effects persist at a therapeutically inactive dose, consider an alternative delivery route or a different BTK inhibitor. Monitor animals daily for clinical signs of toxicity. |
| Vehicle-related toxicity: The formulation vehicle itself may be causing adverse effects. | Administer a vehicle-only control group to assess any effects of the formulation components. If the vehicle is suspected to be the cause, explore alternative, well-tolerated vehicles for oral administration in rodents. | |
| Difficulty in preparing a stable suspension | Inadequate dispersion: The compound is not being properly wetted and dispersed in the vehicle. | Use a mortar and pestle to grind the this compound powder to a fine consistency before adding the vehicle. Add the vehicle in small increments while triturating to create a smooth paste before diluting to the final volume. Sonication can also aid in dispersion. |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
Materials:
-
This compound powder
-
Methylcellulose (0.5% w/v in sterile water)
-
Tween 80 (0.2% v/v)
-
Sterile water for injection
-
Sterile microcentrifuge tubes
-
Mortar and pestle
-
Sonicator (optional)
-
Vortex mixer
-
Precision balance
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (e.g., 10 mg/kg), and the dosing volume (typically 10 mL/kg).
-
Prepare the vehicle: Prepare a sterile solution of 0.5% methylcellulose in water. Add 0.2% Tween 80 to the methylcellulose solution and mix thoroughly.
-
Weigh this compound: Accurately weigh the calculated amount of this compound powder.
-
Create a paste: Transfer the this compound powder to a mortar. Add a small volume of the vehicle (a few drops) and triturate with the pestle to form a smooth, uniform paste. This step is crucial for preventing clumping.
-
Prepare the suspension: Gradually add the remaining vehicle to the mortar while continuously triturating.
-
Transfer and homogenize: Transfer the suspension to a sterile tube. Vortex the suspension vigorously for 1-2 minutes to ensure homogeneity. If available, sonicate the suspension for 5-10 minutes in a water bath sonicator to further reduce particle size and improve stability.
-
Storage and administration: Store the suspension at 4°C, protected from light, for up to one week. Before each use, bring the suspension to room temperature and vortex thoroughly to ensure a uniform distribution of this compound.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of Collagen-Induced Arthritis (CIA)
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (0.5% methylcellulose, 0.2% Tween 80 in water)
-
Calipers for paw thickness measurement
-
Clinical scoring system for arthritis severity
Procedure:
-
Induction of Arthritis:
-
On day 0, immunize mice intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in CFA.
-
On day 21, boost the mice with an intradermal injection of 100 µg of bovine type II collagen emulsified in IFA.
-
-
Treatment:
-
Begin treatment on day 21, at the time of the booster immunization, or upon the first signs of arthritis (typically around day 24-28).
-
Randomly assign mice to treatment groups (e.g., vehicle control, this compound at 1, 3, 10, and 30 mg/kg).
-
Administer this compound or vehicle control orally via gavage once daily.
-
-
Monitoring and Assessment:
-
Monitor the mice daily for clinical signs of arthritis, including paw swelling and redness.
-
Measure paw thickness every other day using calipers.
-
Score the severity of arthritis every other day using a standardized clinical scoring system (e.g., 0 = normal, 1 = mild swelling and/or erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Monitor body weight twice weekly as an indicator of general health.
-
-
Endpoint and Analysis:
-
Continue the study for a predetermined period (e.g., 14-21 days of treatment).
-
At the end of the study, euthanize the mice and collect paws for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Collect blood for analysis of inflammatory cytokines and anti-collagen antibodies.
-
Statistically analyze the differences in arthritis scores, paw thickness, and histological parameters between the treatment groups.
-
Visualizations
References
- 1. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
RN486 Dose-Response Curve Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Bruton's tyrosine kinase (BTK) inhibitor, RN486. The information is designed to help users address common issues encountered during in vitro dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK). BTK is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, and survival. This compound binds to BTK, inhibiting its kinase activity and thereby blocking downstream signaling cascades that lead to B-cell proliferation and survival.
Q2: What are the typical IC50 values for this compound in cell-based assays?
The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell type and assay conditions. Below is a summary of reported IC50 values in various human cell-based assays.[1]
| Cell Type | Assay Readout | IC50 (nM) |
| Mast Cells | Fcε receptor cross-linking-induced degranulation | 2.9 |
| Monocytes | Fcγ receptor engagement-mediated TNFα production | 7.0 |
| B-cells (in whole blood) | B-cell antigen receptor-induced CD69 expression | 21.0 |
Q3: What cell viability assays are suitable for generating a dose-response curve for this compound?
Several cell viability assays can be used to determine the effect of this compound on cell proliferation. Common choices include:
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is an indicator of metabolically active cells. It is a highly sensitive and robust method suitable for high-throughput screening.
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells by assessing the reduction of MTT to formazan.
-
XTT Assay: Similar to the MTT assay, this is a colorimetric assay that measures mitochondrial dehydrogenase activity in viable cells.
The choice of assay may depend on the specific cell type and experimental goals.
Troubleshooting Guide
This guide addresses common problems encountered when generating a dose-response curve for this compound.
Problem 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, inconsistent reagent addition, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer.
-
Use a multichannel pipette for adding cells and reagents to minimize timing differences.
-
Avoid using the outer wells of the microplate, as they are more prone to evaporation (edge effect). Fill them with sterile media or PBS instead.
-
Ensure thorough mixing of the CellTiter-Glo® reagent with the cell culture medium by using an orbital shaker.[2]
-
Problem 2: The dose-response curve does not reach a 100% inhibition plateau.
-
Possible Cause: The highest concentration of this compound used is not sufficient to induce maximal inhibition, or a subpopulation of cells is resistant to the inhibitor.
-
Troubleshooting Steps:
-
Increase the concentration range of this compound in your experiment. A wider range of concentrations is often necessary to define the top and bottom plateaus of the curve accurately.
-
Verify the purity and activity of your this compound stock solution.
-
Consider the possibility of off-target effects at very high concentrations that may interfere with the assay.
-
Problem 3: The dose-response curve has a very steep or shallow slope (Hill slope).
-
Possible Cause: The steepness of the curve is influenced by the mechanism of inhibition and the biological system. A very steep slope might indicate high cooperativity, while a shallow slope could suggest complex biological responses or issues with the assay.
-
Troubleshooting Steps:
-
Ensure that the assay is performed under conditions of initial velocity, especially for enzymatic assays.
-
Review the literature for expected Hill slopes for similar inhibitors and assay systems.
-
In data analysis software like GraphPad Prism, you can fit the data using a variable slope model to determine the Hill slope from your experimental data.
-
Problem 4: Biphasic (U-shaped) dose-response curve.
-
Possible Cause: Biphasic responses can occur with kinase inhibitors due to various factors, including off-target effects at high concentrations, activation of compensatory signaling pathways, or compound insolubility at high concentrations.
-
Troubleshooting Steps:
-
Carefully inspect the solubility of this compound at the highest concentrations used in your cell culture medium.
-
Investigate potential off-target effects by consulting kinase profiling databases or performing selectivity assays.
-
Consider that a biphasic response may be a real biological effect and warrants further investigation into the underlying mechanisms.
-
Experimental Protocols
Protocol: this compound Dose-Response Curve using CellTiter-Glo® in a B-cell Lymphoma Cell Line (e.g., Ramos)
This protocol outlines the steps to determine the IC50 of this compound on the proliferation of a B-cell lymphoma cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Ramos B-cell lymphoma cell line
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Sterile, opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Methodology:
-
Cell Seeding:
-
Harvest Ramos cells in the logarithmic growth phase and perform a cell count.
-
Resuspend the cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well opaque-walled plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of this compound in culture medium. A typical starting point would be a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.
-
Carefully remove 50 µL of media from each well and add 50 µL of the diluted this compound or vehicle control to the respective wells. This results in a final volume of 100 µL per well.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Viability Measurement (CellTiter-Glo®):
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[2]
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data by setting the average luminescence of the vehicle-treated wells to 100% viability.
-
Plot the normalized viability data against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism) to fit the data and determine the IC50 value.[3][4]
-
Visualizations
References
Interpreting unexpected results in RN486 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RN486, a selective and reversible Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1][2] By inhibiting BTK, this compound effectively blocks downstream signaling pathways that regulate B-cell proliferation, survival, and activation.[1][3]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in immunology research, particularly in studies of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][4] It has demonstrated robust anti-inflammatory and bone-protective effects in rodent models of arthritis.[4][5] Additionally, it is used to investigate the role of BTK in various immune cell functions, including mast cell degranulation and monocyte cytokine production.[1][5]
Q3: Are there any known off-target effects of this compound?
A3: Yes, a significant off-target effect of this compound is the reversal of multidrug resistance (MDR) in cancer cells. It has been shown to inhibit the function of ATP-binding cassette (ABC) transporters, specifically ABCB1 (P-glycoprotein) and ABCG2.[6] This can lead to increased intracellular concentrations of co-administered chemotherapeutic drugs, potentiating their cytotoxic effects.[6]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO but insoluble in water and ethanol. For in vitro experiments, stock solutions are typically prepared in fresh DMSO. For long-term storage, the stock solution should be kept at -80°C (for up to 2 years) or -20°C (for up to 1 year).[1] For in vivo oral administration, a common formulation involves dissolving this compound in DMSO, then adding PEG300 and Tween80 before finally adding water.
Q5: What are typical working concentrations for in vitro experiments?
A5: The optimal concentration of this compound depends on the cell type and the specific assay. For BTK inhibition in cell-based assays, IC50 values are in the low nanomolar range.[1][5] For MDR reversal studies, non-toxic concentrations, typically in the range of 0.3 to 3 µM, are used.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Cancer Cell Lines
Question: I am using this compound as a BTK inhibitor in my cancer cell line experiments, but I am observing much higher cell death than expected, even at low concentrations. What could be the cause?
Possible Cause 1: Reversal of Multidrug Resistance (MDR). Your cancer cell line may overexpress ABC transporters like ABCB1 or ABCG2, making them resistant to certain components in the culture medium or other supplements. This compound can inhibit these transporters, leading to an accumulation of cytotoxic substances and, consequently, increased cell death.
Troubleshooting Steps:
-
Characterize your cell line: Check the literature for known expression of ABCB1 or ABCG2 in your cell line. If unknown, you can perform a western blot or qPCR to determine the expression levels.
-
Run a dose-response curve: Determine the IC50 of this compound in your specific cell line to identify the non-toxic concentration range.
-
Use a control cell line: If possible, compare the effect of this compound on your cell line with a non-MDR variant or a parental cell line with low ABC transporter expression.
-
Adjust co-administered compounds: If you are using this compound in combination with other drugs, be aware that it can potentiate their effects. You may need to lower the concentration of the co-administered drug.
Possible Cause 2: Off-Target Kinase Inhibition. While this compound is selective for BTK, it may inhibit other kinases at higher concentrations, leading to unexpected cytotoxic effects.
Troubleshooting Steps:
-
Consult kinase profiling data: Review literature for selectivity profiles of this compound against a panel of kinases.
-
Lower the concentration: Use the lowest effective concentration of this compound that inhibits BTK without causing excessive cytotoxicity.
Issue 2: Inconsistent Results Between Experiments
Question: I am getting variable results with this compound in my cell-based assays. What are the potential sources of this inconsistency?
Possible Cause 1: Solubility Issues. this compound is poorly soluble in aqueous solutions. Improper dissolution can lead to inconsistent effective concentrations.
Troubleshooting Steps:
-
Use fresh DMSO: Ensure you are using high-quality, anhydrous DMSO to prepare your stock solution, as moisture can reduce solubility.
-
Proper mixing: Vortex the stock solution thoroughly to ensure complete dissolution. When diluting into aqueous media, mix immediately and thoroughly to prevent precipitation.
-
Visual inspection: Before adding to your cells, visually inspect the final dilution for any signs of precipitation.
Possible Cause 2: Lot-to-Lot Variability. The purity and activity of small molecule inhibitors can vary between manufacturing batches.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each new lot of this compound to check for purity and any reported changes in characteristics.
-
Perform lot validation: When switching to a new lot, it is advisable to repeat a key experiment to confirm that it yields comparable results to the previous lot.
-
Purchase from a reputable supplier: Source your this compound from a supplier that provides comprehensive quality control data.
Issue 3: Unexpected Signaling Pathway Activation
Question: My results suggest that this compound is affecting signaling pathways other than the BTK pathway. Is this possible?
Possible Cause: Crosstalk with the JAK-STAT Pathway. There is known crosstalk between the BTK and JAK-STAT signaling pathways. Inhibition of BTK can sometimes lead to compensatory activation or modulation of JAK-STAT signaling in certain immune cells.
Troubleshooting Steps:
-
Monitor key signaling nodes: When investigating the effects of this compound, include readouts for key proteins in the JAK-STAT pathway, such as phosphorylated STAT3 or STAT5.
-
Use specific inhibitors: To confirm that the observed effect is due to crosstalk, use specific inhibitors of the JAK-STAT pathway in combination with this compound to see if the unexpected signaling is abrogated.
-
Consult relevant literature: Review studies that have investigated the interplay between BTK and JAK-STAT signaling in your specific cell type or disease model.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Assay Type | Cell Type | Target/Process | IC50 (nM) |
| Kinase Assay | - | BTK Enzyme | 4.0 |
| Cell-Based Assay | Mast Cells | FcεR-induced degranulation | 2.9[5] |
| Cell-Based Assay | Monocytes | FcγR-mediated TNFα production | 7.0[5] |
| Cell-Based Assay | B cells in whole blood | BCR-induced CD69 expression | 21.0[5] |
Table 2: Effect of this compound on Reversing Multidrug Resistance in Cancer Cells
| Cell Line | Resistance Profile | Chemotherapeutic Agent | This compound Conc. (µM) | IC50 of Chemo Agent (nM) | Fold Reversal |
| KB-C2 | ABCB1 overexpression | Doxorubicin | 0 | 1521 | - |
| 3 | 114.3 | 13.3 | |||
| KB-C2 | ABCB1 overexpression | Paclitaxel | 0 | 3536 | - |
| 3 | 13.9 | 254.4 | |||
| HEK293/ABCB1 | ABCB1 transfected | Paclitaxel | 0 | 258.4 | - |
| 3 | 11.1 | 23.3 | |||
| NCI-H460/MX20 | ABCG2 overexpression | Mitoxantrone | 0 | 325.6 | - |
| 3 | 43.2 | 7.5 | |||
| S1-M1-80 | ABCG2 overexpression | Mitoxantrone | 0 | 4897 | - |
| 3 | 198.7 | 24.6 |
Data compiled from published studies.[1][6]
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay
This protocol is used to determine the cytotoxic effects of this compound on a given cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Plate reader
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0-100 µM.
-
Add 100 µL of the diluted this compound solutions to the appropriate wells. Include wells with vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: MDR Reversal Assay
This protocol assesses the ability of this compound to reverse resistance to a chemotherapeutic agent in an MDR cell line.
Materials:
-
This compound
-
Chemotherapeutic agent (e.g., paclitaxel, doxorubicin)
-
MDR and parental (non-MDR) cell lines
-
Positive control inhibitor (e.g., verapamil for ABCB1, Ko143 for ABCG2)
-
Materials for cytotoxicity assay (as listed above)
Procedure:
-
Seed both MDR and parental cell lines in separate 96-well plates as described in the cytotoxicity protocol.
-
Prepare solutions of this compound at non-toxic concentrations (e.g., 0.3, 1, and 3 µM) in complete medium. Also prepare a solution of the positive control inhibitor at its effective concentration (e.g., 3 µM verapamil).
-
Add 50 µL of the this compound or positive control solutions to the appropriate wells. Include wells with vehicle control.
-
Incubate the plates for 2 hours.
-
Prepare serial dilutions of the chemotherapeutic agent in complete medium.
-
Add 50 µL of the diluted chemotherapeutic agent to the wells.
-
Incubate the plates for 68-72 hours.
-
Determine cell viability using the MTT assay as described above.
-
Calculate the IC50 of the chemotherapeutic agent in the presence and absence of this compound and the positive control. The fold reversal is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the inhibitor.
Protocol 3: In Vivo Adjuvant-Induced Arthritis (AIA) in Rats
This protocol provides a general framework for evaluating the efficacy of this compound in a rat model of rheumatoid arthritis.[4][7]
Materials:
-
Lewis rats (female, 6-8 weeks old)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose)
Procedure:
-
Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 100 µL of CFA at the base of the tail.
-
Treatment: Randomly assign rats to treatment groups (e.g., vehicle control, this compound at various doses such as 3, 10, 30 mg/kg).
-
Dosing: Begin oral administration of this compound or vehicle on a prophylactic (day 0 to termination) or therapeutic (e.g., day 8 to termination) schedule. Dosing is typically performed once daily.
-
Clinical Assessment: Monitor the rats daily for signs of arthritis. Score each paw for inflammation on a scale of 0-4. The sum of the scores for all four paws gives the arthritis index (max score of 16). Measure paw volume using a plethysmometer.
-
Termination and Analysis: Terminate the experiment on a pre-determined day (e.g., day 16).
-
Histopathology: Collect hind paws for histological analysis of inflammation, pannus formation, cartilage damage, and bone resorption.
-
Biomarkers: Collect blood samples to measure systemic inflammatory markers (e.g., cytokines).
-
Data Analysis: Compare the arthritis index, paw volume, and histological scores between the treatment and vehicle groups to determine the efficacy of this compound.
Mandatory Visualizations
Caption: BTK signaling pathway and the inhibitory action of this compound.
Caption: Mechanism of this compound in reversing ABC transporter-mediated drug efflux.
Caption: Logical relationship illustrating potential crosstalk between BTK and JAK-STAT.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
Cell-specific responses to RN486 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RN486. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and reversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which regulates B-cell development, activation, and survival.[3][4] By binding to the ATP-binding site of Btk, this compound inhibits its kinase activity, thereby blocking downstream signaling.[3]
Q2: In which cell types has this compound shown activity?
This compound has demonstrated effects in a variety of cell types:
-
B-cells: It inhibits B cell antigen receptor-induced activation.[2][5]
-
Mast cells: It blocks Fcε receptor cross-linking-induced degranulation.[2][3][5]
-
Monocytes: It inhibits Fcγ receptor engagement-mediated tumor necrosis factor α (TNF-α) production.[2][3][5]
-
Cancer cells with multidrug resistance (MDR): this compound can reverse MDR mediated by ABCB1 and ABCG2 transporters in various cancer cell lines.[1][6]
Q3: What is the "off-target" effect of this compound observed in cancer cells?
Beyond its Btk inhibition, this compound exhibits a significant "off-target" effect by overcoming multidrug resistance (MDR) in cancer cells.[1][6] This is achieved by inhibiting the function of ATP-binding cassette (ABC) transporters, specifically ABCB1 and ABCG2.[1][6] This inhibition leads to an increased intracellular concentration of chemotherapeutic drugs, thereby re-sensitizing resistant cancer cells to treatment.[1][6]
Q4: Is this compound cytotoxic to all cell lines?
This compound shows differential cytotoxicity. In studies reversing multidrug resistance, non-toxic concentrations (typically in the low micromolar range, e.g., 0.3, 1, and 3 µM) are used.[1][6] At these concentrations, this compound generally does not affect the viability of parental (non-resistant) cancer cell lines such as KB-3-1 and HEK293/pcDNA3.1.[1] Its primary effect in these co-treatment studies is to enhance the efficacy of other anticancer drugs in resistant cells.[1][6]
Troubleshooting Guides
Problem 1: No significant reversal of multidrug resistance is observed.
-
Possible Cause 1: Incorrect concentration of this compound.
-
Solution: Ensure you are using a concentration of this compound that is effective for MDR reversal but not cytotoxic to your specific cell line. A concentration range of 0.3 µM to 3 µM has been shown to be effective in several studies.[1][6] It is recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your cell line.
-
-
Possible Cause 2: The multidrug resistance in your cell line is not mediated by ABCB1 or ABCG2.
-
Possible Cause 3: Insufficient pre-incubation time with this compound.
-
Solution: For reversal experiments, it is common practice to pre-incubate the cells with this compound for a period before adding the chemotherapeutic agent. A pre-incubation time of 2 hours has been used successfully.[1]
-
Problem 2: High background or inconsistent results in cell-based assays.
-
Possible Cause 1: this compound solution instability.
-
Solution: this compound should be stored as a stock solution at -20°C or -80°C for long-term stability.[2] Prepare fresh dilutions in your cell culture medium for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 2: Variability in cell seeding density.
-
Solution: Ensure a consistent number of cells are seeded in each well of your assay plates. Cell confluence can significantly impact the response to treatment.
-
-
Possible Cause 3: Interference with assay reagents.
-
Solution: When using colorimetric or fluorometric assays (e.g., MTT), run a control with this compound alone (without cells) to check for any direct interaction with the assay reagents that could lead to false positives or negatives.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound on Kinase and Cellular Functions
| Target/Process | Cell Type/System | IC50 (nM) | Reference |
| Btk enzyme activity | Enzymatic Assay | 4.0 | [2] |
| Btk binding (Kd) | Competitive Binding Assay | 0.31 | [2] |
| Fcε receptor-induced degranulation | Mast Cells | 2.9 | [2][5] |
| Fcγ receptor-mediated TNF-α production | Monocytes | 7.0 | [2][5] |
| B cell antigen receptor-induced CD69 expression | B-cells in whole blood | 21.0 | [2][5] |
Table 2: Reversal of Multidrug Resistance by this compound in ABCB1-Overexpressing Cells
| Cell Line | Chemotherapeutic Agent | This compound Conc. (µM) | IC50 (nM) | Fold Reversal | Reference |
| KB-C2 | Doxorubicin | 0 | 1480.8 ± 110.3 | - | [1] |
| 0.3 | 320.6 ± 25.1 | 4.6 | [1] | ||
| 1 | 98.7 ± 8.2 | 15.0 | [1] | ||
| 3 | 45.3 ± 3.9 | 32.7 | [1] | ||
| KB-C2 | Paclitaxel | 0 | 3536.7 ± 289.4 | - | [1] |
| 0.3 | 489.2 ± 37.6 | 7.2 | [1] | ||
| 1 | 112.5 ± 9.8 | 31.4 | [1] | ||
| 3 | 38.1 ± 3.1 | 92.8 | [1] | ||
| HEK293/ABCB1 | Paclitaxel | 0 | 125.6 ± 10.9 | - | [1] |
| 3 | 12.1 ± 1.1 | 10.4 | [1] |
Table 3: Reversal of Multidrug Resistance by this compound in ABCG2-Overexpressing Cells
| Cell Line | Chemotherapeutic Agent | This compound Conc. (µM) | IC50 (nM) | Fold Reversal | Reference |
| NCI-H460/MX20 | Mitoxantrone | 0 | 1580.0 ± 132.1 | - | [6] |
| 0.3 | 410.0 ± 35.2 | 3.9 | [6] | ||
| 1 | 120.0 ± 10.8 | 13.2 | [6] | ||
| 3 | 50.0 ± 4.5 | 31.6 | [6] | ||
| S1-M1-80 | Mitoxantrone | 0 | 2450.0 ± 210.5 | - | [6] |
| 0.3 | 680.0 ± 58.3 | 3.6 | [6] | ||
| 1 | 210.0 ± 18.7 | 11.7 | [6] | ||
| 3 | 90.0 ± 8.1 | 27.2 | [6] | ||
| HEK293/G2 | Topotecan | 0 | 185.3 ± 15.7 | - | [6] |
| 3 | 25.1 ± 2.2 | 7.4 | [6] |
Experimental Protocols
1. MTT Assay for Cytotoxicity and MDR Reversal
-
Objective: To determine the cytotoxicity of this compound and its ability to reverse multidrug resistance.
-
Methodology:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate overnight.
-
For cytotoxicity: Add serial dilutions of this compound to the wells.
-
For MDR reversal: Pre-incubate cells with various non-toxic concentrations of this compound for 2 hours. Then, add serial dilutions of the chemotherapeutic drug.
-
Incubate the plates for 68-72 hours.
-
Add 20 µL of MTT solution (4 mg/mL) to each well and incubate for 4 hours.
-
Remove the supernatant and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 values (the concentration of a drug that inhibits cell growth by 50%).[1]
-
2. Western Blotting for ABC Transporter Expression
-
Objective: To determine the effect of this compound on the expression level of ABC transporters (e.g., ABCB1, ABCG2).
-
Methodology:
-
Treat cells with the desired concentration of this compound for various time points (e.g., 0, 24, 48, 72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the ABC transporter of interest overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize the protein levels.[6]
-
3. Drug Accumulation and Efflux Assays
-
Objective: To measure the effect of this compound on the intracellular accumulation and efflux of a chemotherapeutic drug.
-
Methodology:
-
Accumulation:
-
Pre-incubate cells with or without this compound at a non-toxic concentration.
-
Add a radiolabeled chemotherapeutic drug (e.g., [³H]-paclitaxel or [³H]-mitoxantrone) and incubate for a specific time.
-
Wash the cells with ice-cold PBS to stop the uptake.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Efflux:
-
First, perform the accumulation step to load the cells with the radiolabeled drug.
-
Wash the cells and incubate them in a fresh, drug-free medium with or without this compound.
-
At various time points, collect the supernatant and lyse the cells.
-
Measure the radioactivity in both the supernatant and the cell lysate to determine the amount of drug that has been effluxed.[1][6]
-
-
Mandatory Visualizations
Caption: Btk Signaling Pathway and this compound Inhibition.
Caption: this compound Reversal of Multidrug Resistance.
Caption: Troubleshooting Logic for MDR Reversal Experiments.
References
- 1. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RN486 Assay Interference
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding potential assay interference when using the Bruton's tyrosine kinase (Btk) inhibitor, RN486.[1][2] This guide is intended for researchers, scientists, and drug development professionals utilizing various assay technologies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, reversible inhibitor of Bruton's tyrosine kinase (Btk).[1][2][3] Btk is a critical enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, proliferation, and survival. By inhibiting Btk, this compound can modulate immune responses and has been investigated for the treatment of autoimmune diseases like rheumatoid arthritis.[1][4]
Q2: What are the known off-target effects of this compound?
While this compound is selective for Btk, it has been shown to have off-target effects. Notably, it can interact with ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, which are involved in multidrug resistance. This interaction can lead to the reversal of multidrug resistance in cancer cells.[5] It is important to consider these off-target effects when interpreting experimental results, particularly in oncology studies.
Q3: Can this compound interfere with common assay readout technologies?
While there is no specific literature detailing assay interference caused by this compound, its chemical structure, which contains multiple aromatic ring systems (isoquinolinone and pyridine moieties), suggests a potential for interference with certain assay technologies, particularly those based on light detection.[2][6][7] Potential interferences include:
-
Autofluorescence: Compounds with fluorescent properties can emit light upon excitation, leading to false-positive signals in fluorescence-based assays.[8][9]
-
Fluorescence Quenching: The compound may absorb the excitation or emission energy of a fluorophore in the assay, leading to a decrease in the signal (false negative).
-
Luminescence Inhibition: this compound could directly inhibit the luciferase enzyme commonly used in luminescence-based assays, leading to a false-positive or false-negative result depending on the assay design.[10][11]
-
Compound Precipitation: Like many small molecules, this compound may precipitate out of solution at higher concentrations, which can scatter light and interfere with optical measurements.
Q4: What are the solubility characteristics of this compound?
This compound is soluble in DMSO. It is important to prepare stock solutions and working dilutions carefully to avoid precipitation. Refer to the manufacturer's instructions for detailed solubility information.
Troubleshooting Guides
Issue 1: Unexpected Results in Luminescence-Based Kinase Assays (e.g., ADP-Glo™)
Symptoms:
-
Higher or lower than expected luminescence signal.
-
Inconsistent results between replicate wells.
-
Atypical dose-response curves.
Potential Cause: this compound may be directly inhibiting the luciferase enzyme or interfering with the light emission process.
Troubleshooting Steps:
-
Perform a Luciferase Inhibition Counterscreen:
-
Run the assay in the absence of the kinase and substrate, but in the presence of this compound and the luciferase components.
-
This will determine if this compound directly affects the luciferase enzyme.
-
-
Check for Compound Autoluminescence:
-
Measure the luminescence of wells containing only this compound and assay buffer (without luciferase/luciferin).
-
A signal significantly above background indicates that this compound itself is luminescent.
-
-
Vary the ATP Concentration:
-
If this compound is an ATP-competitive inhibitor of luciferase, its inhibitory effect will be dependent on the ATP concentration.
-
-
Consult the Assay Manufacturer's Troubleshooting Guide:
-
Refer to specific guidance for the assay kit being used (e.g., Promega's ADP-Glo™ Kinase Assay Technical Manual).[12]
-
Issue 2: Inconsistent Data in Fluorescence-Based Assays (e.g., FRET, Fluorescence Polarization)
Symptoms:
-
Lower fluorescence signal than expected (quenching).
-
Higher fluorescence signal than expected (autofluorescence).
-
Poor Z'-factor.
Potential Cause: The chemical structure of this compound suggests it may have inherent fluorescent properties or the ability to quench the fluorescence of other molecules.
Troubleshooting Steps:
-
Measure the Absorbance and Fluorescence Spectra of this compound:
-
Determine the excitation and emission maxima of this compound to assess its potential to interfere with the specific fluorophores in your assay.
-
-
Perform a Quenching Assay:
-
Incubate this compound with the fluorescent probe used in your assay and measure the fluorescence. A decrease in signal compared to the probe alone indicates quenching.
-
-
Run a No-Enzyme Control:
-
Include control wells with all assay components except the kinase to assess the background fluorescence contribution of this compound.
-
-
Use a Red-Shifted Fluorophore:
-
If autofluorescence is an issue, switching to a fluorescent probe that excites and emits at longer wavelengths may reduce interference.
-
Issue 3: Poor Reproducibility and Edge Effects
Symptoms:
-
High variability between replicate wells.
-
Data from wells at the edge of the plate are consistently different from interior wells.
Potential Cause:
-
Compound Precipitation: this compound may be precipitating, especially at higher concentrations or after prolonged incubation.
-
Assay Drift: In luminescence assays with a prolonged signal, the timing of plate reading can affect results.
Troubleshooting Steps:
-
Visually Inspect Assay Plates:
-
Check for visible precipitate in the wells.
-
-
Test a Range of Solvent Concentrations:
-
Ensure the final concentration of DMSO or other solvents is consistent across all wells and is not causing precipitation.
-
-
Optimize Incubation Times and Plate Reading:
-
For glow-luminescence assays, ensure the plate is read after the signal has stabilized and that the read time is consistent for all plates.
-
-
Use Barrier Plates:
-
For luminescence assays, using white plates with barriers between wells can reduce crosstalk.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Btk IC50 | 4.0 nM | [1] |
| Btk Kd | 0.31 nM | [1] |
| Mast Cell Degranulation IC50 | 2.9 nM | [1] |
| Monocyte TNFα Production IC50 | 7.0 nM | [1] |
| B-cell CD69 Expression IC50 | 21.0 nM | [1] |
Experimental Protocols
Protocol 1: Luciferase Inhibition Counterscreen
Objective: To determine if this compound directly inhibits the luciferase enzyme used in a kinase assay (e.g., ADP-Glo™).
Materials:
-
This compound stock solution
-
Kinase assay buffer
-
Luciferase enzyme (e.g., Ultra-Glo™ Luciferase)
-
Luciferin substrate
-
White, opaque 384-well assay plates
-
Luminometer
Method:
-
Prepare a serial dilution of this compound in the kinase assay buffer in a 384-well plate. Include a vehicle control (e.g., DMSO).
-
Add the luciferase enzyme to all wells at the same concentration used in the primary kinase assay.
-
Incubate the plate at room temperature for the same duration as the primary assay's kinase reaction.
-
Add the luciferin substrate to all wells.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition of the luciferase signal by this compound relative to the vehicle control. A significant decrease in luminescence indicates direct inhibition of the luciferase enzyme.[10][13][14]
Protocol 2: Compound Autofluorescence Measurement
Objective: To determine if this compound possesses intrinsic fluorescence at the wavelengths used in a fluorescence-based assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom 384-well assay plates
-
Fluorescence plate reader
Method:
-
Prepare a serial dilution of this compound in the assay buffer in a 384-well plate. Include a vehicle control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used for the fluorophore in your primary assay.
-
Read the fluorescence intensity of the plate.
-
Data Analysis: Subtract the background fluorescence of the vehicle control from the fluorescence readings of the this compound-containing wells. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent at these wavelengths.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. Polydimethylsiloxane - Wikipedia [en.wikipedia.org]
- 10. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 13. reframeDB [reframedb.org]
- 14. Development of a High-Throughput Screening Cancer Cell-Based Luciferase Refolding Assay for Identifying Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preclinical Development of RN486 in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with the Bruton's tyrosine kinase (BTK) inhibitor, RN486, in animal models. The information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which regulates B-cell development, activation, and survival. By binding to the ATP-binding site of BTK, this compound inhibits its kinase activity, thereby blocking downstream signaling. This leads to reduced activation and survival of both malignant and autoreactive B cells.
2. What are the primary research applications for this compound in animal models?
This compound has been investigated in rodent models for its therapeutic potential in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. It has been shown to produce robust anti-inflammatory and bone-protective effects in mouse and rat models of arthritis. Additionally, this compound has been studied for its ability to overcome multidrug resistance in cancer cells.
3. What is the BTK signaling pathway and where does this compound act?
The B-cell receptor (BCR) signaling pathway is initiated by antigen binding, which leads to the recruitment and activation of several tyrosine kinases, including LYN and SYK. SYK then activates BTK, which in turn activates downstream effectors like phospholipase C gamma 2 (PLCγ2), leading to signaling cascades that promote B-cell proliferation and survival. This compound acts by directly inhibiting the kinase activity of BTK, thus blocking these downstream signals.
Figure 1. Simplified BTK signaling pathway showing the inhibitory action of this compound.
Troubleshooting Guides
Issue: Poor or inconsistent drug exposure in vivo after oral administration.
Possible Cause 1: Low aqueous solubility of this compound.
Many kinase inhibitors are poorly soluble in water, which can limit their absorption from the gastrointestinal (GI) tract.
-
Solution: Consider formulation strategies to improve solubility. As this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound (low solubility, high permeability), the following approaches may be beneficial:
-
Co-solvents: Use a mixture of solvents to enhance solubility. Common co-solvents for preclinical studies include polyethylene glycol (PEG), propylene glycol (PG), and dimethyl sulfoxide (DMSO).
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs by forming a microemulsion in the GI tract.
-
Particle size reduction: Micronization or nanocrystal technology can increase the surface area of the drug, leading to a faster dissolution rate.
-
Amorphous solid dispersions: Dispersing this compound in a polymer matrix can prevent crystallization and maintain a higher energy, more soluble amorphous state.
-
Possible Cause 2: Rapid metabolism.
First-pass metabolism in the gut wall or liver can significantly reduce the amount of active drug that reaches systemic circulation.
-
Solution:
-
Pharmacokinetic studies: Conduct a pilot pharmacokinetic (PK) study with both intravenous (IV) and oral (PO) administration to determine the absolute bioavailability. This will help to differentiate between poor absorption and high first-pass metabolism.
-
In vitro metabolism assays: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound.
-
Possible Cause 3: Efflux by transporters.
P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the GI lumen, reducing absorption.
-
Solution:
-
In vitro transporter assays: Use cell lines that overexpress efflux transporters (e.g., Caco-2 cells) to determine if this compound is a substrate.
-
Co-administration with an inhibitor: In preclinical models, co-administration with a known P-gp inhibitor can help to determine the impact of efflux on bioavailability.
-
Issue: High variability in efficacy studies.
Possible Cause 1: Inconsistent formulation.
If the drug is not uniformly suspended or dissolved in the vehicle, it can lead to inconsistent dosing.
-
Solution: Ensure the formulation is homogenous before each administration. For suspensions, vortex or sonicate the formulation immediately before dosing each animal.
Possible Cause 2: Animal-to-animal variability.
Differences in metabolism, GI transit time, and other physiological factors can contribute to variable drug exposure.
-
Solution:
-
Increase sample size: A larger number of animals per group can help to reduce the impact of individual variability.
-
Monitor drug exposure: If possible, collect satellite blood samples to measure plasma concentrations of this compound and correlate them with efficacy.
-
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) |
| BTK | Enzymatic Assay | 4.0 |
| Mast Cells | Fcε receptor-induced degranulation | 2.9 |
| Monocytes | Fcγ receptor-mediated TNFα production | 7.0 |
| B-Cells (whole blood) | BCR-induced CD69 expression | 21.0 |
Experimental Protocols
Protocol 1: General Workflow for an In Vivo Pharmacokinetic Study
This protocol outlines a typical workflow for assessing the pharmacokinetics of this compound in rodents.
-
Animal Model: Select a suitable rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Formulation Preparation: Prepare the dosing formulation for both intravenous (IV) and oral (PO) administration. The IV formulation should be a clear solution, while the PO formulation can be a solution or a homogenous suspension.
-
Dosing:
-
IV Group: Administer the drug via a single bolus injection into a tail vein.
-
PO Group: Administer the drug via oral gavage.
-
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) from a suitable site (e.g., saphenous vein or via cardiac puncture for terminal samples).
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Calculate key pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and oral bioavailability (F%).
Figure 2. General workflow for a preclinical pharmacokinetic study.
Protocol 2: Assessing Efficacy in a Xenograft Tumor Model
This protocol provides a general outline for evaluating the anti-cancer efficacy of this compound in a mouse xenograft model.
-
Cell Culture: Culture the desired human cancer cell line in vitro.
-
Tumor Implantation: Implant the cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Treatment: Administer this compound or vehicle control according to the planned schedule (e.g., daily oral gavage).
-
Efficacy Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
-
Data Analysis: Compare the tumor growth inhibition between the treatment groups and the vehicle control group.
Technical Support Center: Understanding the Influence of RN486 on Cell Morphology
This technical support center provides guidance for researchers and drug development professionals using RN486, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk). While this compound is not widely reported to induce adverse morphological changes, Btk itself plays a significant role in signaling pathways that regulate the cytoskeleton. This guide offers insights into the relationship between Btk and cell morphology and provides resources for investigating any potential effects of this compound in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent, selective, and orally active inhibitor of Bruton's tyrosine kinase (Btk). It functions by binding to Btk and inhibiting its kinase activity, which in turn blocks downstream signaling pathways involved in B-cell proliferation and inflammatory responses.
Q2: Is there a known link between Btk and the cellular cytoskeleton?
Yes, Btk is involved in signaling pathways that can influence the cytoskeleton. Overexpression of Btk has been associated with an increased expression of genes related to cytoskeletal structure.[1] In certain cell types, such as activated platelets, Btk can associate with the actin-based cytoskeleton.[2] This suggests that Btk is a component of signaling complexes that can regulate cytoskeletal proteins.[2]
Q3: How might a Btk inhibitor like this compound affect cell morphology?
By inhibiting Btk, this compound can modulate cellular processes that are dependent on Btk signaling. This includes cell adhesion and chemotaxis, which are intrinsically linked to cell morphology.[3] While direct, significant alterations to cell morphology are not a commonly reported effect of this compound, its mechanism of action suggests that it could influence the cytoskeleton in certain contexts.
Q4: In which cell types has the interaction between Btk and the cytoskeleton been observed?
The association between Btk and the actin-based cytoskeleton has been described in human platelets upon activation.[2]
Troubleshooting Guide
If you observe unexpected changes in cell morphology during your experiments with this compound, consider the following troubleshooting steps.
| Observed Issue | Potential Cause | Suggested Action |
| Changes in cell shape or size | Off-target effects of this compound at high concentrations. | Determine the optimal concentration of this compound for your cell type using a dose-response curve. Use the lowest effective concentration to minimize potential off-target effects. |
| Cell-type specific sensitivity to Btk inhibition. | Investigate the expression and activity of Btk in your specific cell line. Cells with high Btk expression may be more sensitive to inhibitors. | |
| Decreased cell adhesion | Interference with Btk-mediated adhesion signaling. | Analyze the expression of cell adhesion molecules. Consider coating culture surfaces with extracellular matrix proteins (e.g., fibronectin, collagen) to promote adhesion. |
| Altered cell migration | Modulation of chemotaxis pathways by Btk inhibition. | Perform a cell migration assay (e.g., wound healing or transwell assay) to quantify the effect of this compound on cell motility. |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cytoskeletal Proteins
This protocol allows for the visualization of the actin cytoskeleton and focal adhesions to assess morphological changes.
Materials:
-
Cells cultured on glass coverslips
-
This compound solution at desired concentrations
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Phalloidin conjugated to a fluorescent dye (e.g., Alexa Fluor 488)
-
Primary antibody against a focal adhesion protein (e.g., Vinculin, Paxillin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips and allow them to adhere overnight.
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle-only control.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific binding with 1% BSA for 30 minutes.
-
Incubate with the primary antibody against a focal adhesion protein (diluted in 1% BSA) for 1 hour at room temperature.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and fluorescently labeled phalloidin (diluted in 1% BSA) for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope.
Quantitative Data Summary
| Parameter | Value | Cell Type/System |
| This compound IC50 for Btk | 4.0 nM | Enzyme assay |
| This compound Kd for Btk | 0.31 nM | Enzyme assay |
| This compound IC50 (Fcε receptor cross-linking) | 2.9 nM | Mast cells |
| This compound IC50 (Fcγ receptor engagement) | 7.0 nM | Monocytes |
| This compound IC50 (B cell antigen receptor-induced CD69) | 21.0 nM | B cells in whole blood |
Visualizations
Caption: Btk signaling pathway and its link to the cytoskeleton.
Caption: Workflow for investigating morphological changes.
References
- 1. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase associates with the actin-based cytoskeleton in activated platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
RN486 batch-to-batch variability issues
Technical Support Center: RN486
Welcome to the technical support center for this compound, a novel inhibitor of Kinase X (KX) within the Signal Transduction Pathway Y (STP-Y). This resource is designed for researchers, scientists, and drug development professionals to address common issues and provide guidance for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant batch-to-batch variability in the IC50 of this compound in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability in potency is a common challenge with small molecule inhibitors and can stem from several factors.[1] The primary causes are often related to the purity, solubility, and stability of the compound. Each new batch should be rigorously validated to ensure consistency.
Potential Root Causes:
-
Purity Differences: Minor variations in the synthesis and purification process can lead to the presence of impurities that may have their own biological activity or interfere with this compound.
-
Solubility Issues: Different batches may exhibit slight differences in solubility, which can affect the effective concentration in your assays.[2]
-
Compound Stability: Degradation of the compound over time or due to improper storage can lead to a decrease in potency.
Q2: Our latest batch of this compound is showing lower inhibition of KX phosphorylation in our Western Blots compared to previous batches, even at the same concentration. How should we troubleshoot this?
A2: This issue points towards a potential problem with the potency of the new batch. Here’s a systematic approach to troubleshooting:
-
Confirm Compound Identity and Purity: Request the Certificate of Analysis (CoA) for the new batch and compare it with previous, well-performing batches.[3] Key parameters to check are purity (by HPLC) and identity (by mass spectrometry or NMR).[4]
-
Assess Solubility: Ensure the compound is fully dissolved.[2] Sonication or gentle warming may be necessary. Any precipitation will lead to a lower effective concentration.
-
Perform a Dose-Response Curve: Instead of relying on a single concentration, perform a full dose-response experiment with the new batch to determine its IC50 for KX phosphorylation. This will quantitatively show any shifts in potency.
-
Positive and Negative Controls: Ensure your assay is performing as expected by including appropriate controls. A known activator of the STP-Y pathway should be used to stimulate KX phosphorylation, and a vehicle control (e.g., DMSO) should show baseline phosphorylation.
Q3: We have noticed an unexpected cytotoxic effect with a new batch of this compound that was not observed previously. What could explain this?
A3: Unforeseen cytotoxicity can be alarming and is often linked to off-target effects or impurities.[5]
-
Off-Target Activity: The new batch might have a different impurity profile, and these impurities could be targeting other kinases or cellular pathways, leading to toxicity.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across experiments and is not exceeding the tolerance level of your cell line.[2]
-
Cell Health: Confirm that the cells are healthy and not compromised, as this can increase their sensitivity to any compound.
We recommend performing a cell viability assay (e.g., MTT or CellTiter-Glo) to quantify the cytotoxic effect and determine the CC50 (50% cytotoxic concentration).
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for this compound
Symptoms:
-
The half-maximal inhibitory concentration (IC50) of this compound varies significantly between different batches when tested in the same assay.
-
Difficulty in reproducing results from previous experiments.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting inconsistent this compound IC50 values.
Data Presentation: Batch Comparison
| Parameter | Batch A (Good) | Batch B (Problematic) | Recommended Action |
| Purity (by HPLC) | >99% | 95% | Request a higher purity batch or purify the existing stock. |
| IC50 (KX Inhibition) | 50 nM | 250 nM | Correlates with lower purity; use a fresh, validated batch. |
| Solubility in DMSO | Clear at 10 mM | Precipitate observed | Prepare a fresh stock at a lower concentration; use sonication. |
| Appearance | White crystalline solid | Yellowish powder | Discoloration may indicate degradation; do not use. |
Experimental Protocols
Protocol 1: Western Blot for Phosphorylated Kinase X (p-KX)
This protocol is designed to assess the inhibitory activity of this compound on the phosphorylation of its target, Kinase X.
-
Cell Culture and Treatment:
-
Seed cells (e.g., HEK293T) in a 6-well plate and grow to 80-90% confluency.
-
Starve cells in serum-free media for 4-6 hours.
-
Pre-treat cells with varying concentrations of this compound (or vehicle control) for 1 hour.
-
Stimulate the STP-Y pathway with an appropriate agonist for 15-30 minutes to induce KX phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[6]
-
Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]
-
Incubate the membrane with a primary antibody specific for p-KX overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total KX as a loading control.[8]
-
Protocol 2: MTT Cell Viability Assay
This assay measures cell metabolic activity as an indicator of cell viability and can be used to assess the cytotoxicity of this compound.[9]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[10]
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound (and vehicle control) for 24-72 hours.[11]
-
-
MTT Assay:
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.[12]
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Signaling Pathway and Mechanism of Action
This compound is a selective inhibitor of Kinase X. In the Signal Transduction Pathway Y (STP-Y), an upstream signal activates a receptor, leading to the recruitment and activation of Kinase X. Activated Kinase X then phosphorylates a downstream transcription factor, which translocates to the nucleus to regulate gene expression. This compound binds to the ATP-binding pocket of Kinase X, preventing its phosphorylation and subsequent activation of the downstream pathway.
Caption: Proposed signaling pathway of this compound action.
References
- 1. vsni.co.uk [vsni.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. nuvisan.com [nuvisan.com]
- 4. Quality control of small molecules - Kymos [kymos.com]
- 5. mdpi.com [mdpi.com]
- 6. 10 Tips For Western Blot Detection Of Phosphorylation Events [bioprocessonline.com]
- 7. m.youtube.com [m.youtube.com]
- 8. google.com [google.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - UZ [thermofisher.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Guide to RN486 and Second-Generation BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed preclinical comparison of RN486 with the second-generation Bruton's tyrosine kinase (BTK) inhibitors, acalabrutinib and zanubrutinib. The data presented is compiled from various independent studies and aims to offer an objective overview of their efficacy and selectivity. Due to the absence of direct head-to-head comparative studies for all parameters, readers are advised to consider the differing experimental conditions when interpreting the data.
Executive Summary
Bruton's tyrosine kinase (BTK) is a clinically validated target for B-cell malignancies and autoimmune diseases. While first-generation BTK inhibitors have demonstrated significant efficacy, off-target effects have prompted the development of more selective second-generation inhibitors. This guide focuses on this compound, a potent and selective BTK inhibitor primarily investigated in the context of rheumatoid arthritis, and compares its preclinical profile to that of the approved second-generation BTK inhibitors, acalabrutinib and zanubrutinib, which are predominantly used in oncology. We also include data on pirtobrutinib, a non-covalent BTK inhibitor, for a broader perspective on BTK inhibitor development.
Data Presentation
Table 1: In Vitro Potency and Selectivity of BTK Inhibitors
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Cellular IC50 (nM) | Key Off-Target Kinases Inhibited (IC50 < 100 nM) |
| This compound | BTK | 4.0[1] | 0.31[1] | B-cell activation (CD69): 21[1] | Information not broadly available in a comparative panel. |
| Mast cell degranulation: 2.9[1] | |||||
| Monocyte TNFα production: 7.0[1] | |||||
| Acalabrutinib | BTK | 5.1[2] | - | - | BMX, ERBB4, TEC[3] |
| Zanubrutinib | BTK | <1.0 | - | - | TEC, JAK3, ITK, EGFR |
| Pirtobrutinib | BTK | 0.43 | - | BTK autophosphorylation: 6.0 | Minimal off-target activity reported. |
| BTK C481S | 0.43 | - | BTK C481S autophosphorylation: 5.0 |
Note: IC50 and Kd values are from various sources and may not be directly comparable due to different assay conditions. The clinical relevance of these preclinical data has not been determined.
Table 2: Preclinical In Vivo Efficacy in Collagen-Induced Arthritis (CIA) Models
| Inhibitor | Animal Model | Dosing Regimen | Efficacy Outcome | Reference |
| This compound | Mouse CIA | Prophylactic and therapeutic | Dose-dependent reduction in arthritis severity and bone damage. | [4] |
| Acalabrutinib | Mouse CIA | - | Demonstrated efficacy in reducing arthritis progression. | [4] |
| Zanubrutinib | Mouse CIA | - | Showed dose-dependent reduction in arthritis development. | [4] |
| GDC-0834 (example reversible inhibitor) | Rat CIA | 30-100 mg/kg | Dose-dependent decrease in ankle swelling and pathology. | [5] |
Experimental Protocols
In Vitro BTK Kinase Assay (Example Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (serially diluted)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Add 5 µL of serially diluted test compound to the wells of a 384-well plate.
-
Add 5 µL of BTK enzyme solution to each well and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the BTK substrate and ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Human B-Cell Activation Assay (CD69 Expression)
Objective: To assess the inhibitory effect of a compound on B-cell receptor (BCR) signaling-induced activation of primary human B cells.
Materials:
-
Isolated primary human B cells
-
RPMI 1640 medium supplemented with 10% FBS
-
Anti-IgM antibody (for BCR stimulation)
-
Test compounds
-
FITC-conjugated anti-human CD69 antibody
-
Flow cytometer
Procedure:
-
Pre-incubate isolated human B cells with various concentrations of the test compound for 1 hour at 37°C.
-
Stimulate the B cells by adding anti-IgM antibody and incubate for 18-24 hours at 37°C.
-
Stain the cells with a FITC-conjugated anti-human CD69 antibody.
-
Analyze the expression of CD69 on the B-cell surface using a flow cytometer.
-
Determine the IC50 value based on the reduction in the percentage of CD69-positive cells or the mean fluorescence intensity of CD69.
In Vivo Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the therapeutic efficacy of a BTK inhibitor in a mouse model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound formulated for oral administration
-
Calipers for measuring paw thickness
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA and inject intradermally at the base of the tail of DBA/1 mice on day 0.
-
Booster: On day 21, administer a booster injection of type II collagen emulsified in IFA.
-
Treatment: Begin oral administration of the test compound or vehicle daily, starting either prophylactically (before disease onset) or therapeutically (after disease onset).
-
Clinical Scoring: Monitor the mice daily for signs of arthritis. Score each paw on a scale of 0-4 based on the severity of inflammation (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of more than one digit, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum clinical score per mouse is 16.
-
Paw Thickness Measurement: Measure the thickness of the hind paws regularly using calipers.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage erosion.
Mandatory Visualization
Caption: BTK signaling pathway and points of inhibition.
Caption: General experimental workflow for preclinical BTK inhibitor evaluation.
Conclusion
Based on the available preclinical data, this compound is a potent and selective BTK inhibitor with demonstrated efficacy in models of autoimmune disease. Its in vitro potency against BTK is comparable to that of acalabrutinib and zanubrutinib. However, a comprehensive head-to-head comparison of their kinase selectivity profiles and in vivo efficacy in the same models is lacking in the public domain. Acalabrutinib and zanubrutinib have been specifically developed to minimize the off-target effects seen with the first-generation inhibitor ibrutinib, and extensive clinical data supports their use in oncology.[6][7][8][9][10][11] The preclinical profile of this compound suggests its potential as a therapeutic agent, particularly in the context of autoimmune and inflammatory diseases. Further direct comparative studies would be necessary to definitively establish its efficacy and safety profile relative to the approved second-generation BTK inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiarthritis effect of a novel Bruton's tyrosine kinase (BTK) inhibitor in rat collagen-induced arthritis and mechanism-based pharmacokinetic/pharmacodynamic modeling: relationships between inhibition of BTK phosphorylation and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Network Meta-Analysis Compares Efficacy of BTK Inhibitors for CLL | Blood Cancers Today [bloodcancerstoday.com]
- 9. ajmc.com [ajmc.com]
- 10. Zanubrutinib vs Acalabrutinib in Relapsed or Refractory CLL New Efficacy Analysis - The ASCO Post [ascopost.com]
- 11. Zanubrutinib showed a significant PFS benefit versus acalabrutinib in patients with R/R CLL in a MAIC analysis - Articles - Oncology · Hematology | healthbook [healthbook.org]
Validating RN486 Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of RN486, a potent and selective inhibitor of Bruton's tyrosine kinase (Btk), in a live cell context. We will explore various experimental approaches, present comparative data for this compound and other Btk inhibitors, and provide detailed protocols for key validation assays.
Introduction to this compound and its Target: Bruton's Tyrosine Kinase (Btk)
This compound is a selective, orally active inhibitor of Bruton's tyrosine kinase (Btk), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[1][2] Btk is a key component of the B-cell receptor (BCR) signaling pathway, which is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases.[1] this compound inhibits Btk by competing with ATP for its binding site, thereby blocking downstream signaling cascades.[3] Validating that this compound effectively binds to and inhibits Btk within the complex environment of a living cell is a critical step in its preclinical and clinical development.
Comparative Analysis of Btk Inhibitors
The landscape of Btk inhibitors includes first-generation drugs like ibrutinib and second-generation inhibitors such as acalabrutinib and zanubrutinib, developed to improve upon the selectivity and side-effect profile of earlier compounds. This compound is another potent and selective Btk inhibitor.[1] This section provides a comparative summary of their performance in cellular assays.
| Inhibitor | Target | Cell-Based IC50 (nM) | Assay Type | Reference |
| This compound | Btk | 2.9 (mast cells, FcεRI degranulation) | Functional Assay | [1] |
| Btk | 7.0 (monocytes, TNFα production) | Functional Assay | [1] | |
| Btk | 21.0 (B cells, CD69 expression) | Functional Assay | [1] | |
| Ibrutinib | Btk | 0.5 | Biochemical Assay | [4] |
| Acalabrutinib | Btk | 3 | Biochemical Assay | [4] |
| Zanubrutinib | Btk | <1 | Biochemical Assay | |
| JS25 | Btk | 28.5 | Biochemical Assay | [5] |
Methods for Validating Target Engagement in Live Cells
Several robust methods exist to confirm that a compound like this compound is engaging its intended target, Btk, within living cells. This section compares three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and In-Cell Western.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a higher melting temperature. | Label-free, applicable to native proteins, can be performed in cells and tissues.[6][7][8] | Lower throughput, requires a specific antibody for detection, optimization of heating conditions can be time-consuming.[1][9][10] |
| NanoBRET Target Engagement Assay | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target protein and a fluorescent tracer. Compound binding displaces the tracer, reducing BRET signal.[11][12] | High-throughput, quantitative, provides real-time binding information in live cells.[11][12] | Requires genetic modification of the target protein, dependent on the availability of a suitable fluorescent tracer. |
| In-Cell Western | Immunocytochemical detection of protein levels or post-translational modifications (e.g., phosphorylation) in fixed cells within a microplate. | High-throughput, allows for multiplexing to detect total and phosphorylated protein simultaneously.[13][14] | Indirect measure of target engagement (measures downstream effects), requires specific antibodies, fixation can alter protein conformation. |
Experimental Protocols
B-Cell Receptor (BCR) Signaling Pathway
The following diagram illustrates the central role of Btk in the BCR signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events leads to the activation of Btk, which in turn activates downstream effectors like phospholipase C gamma 2 (PLCγ2), ultimately resulting in cellular responses such as proliferation, differentiation, and survival.[15][16]
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on Btk.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
The following diagram outlines the general workflow for a CETSA experiment to validate this compound target engagement with Btk.
Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) for Btk Target Engagement
This protocol is adapted from established CETSA methodologies.[7][8]
Materials:
-
Cell line expressing endogenous Btk (e.g., Ramos, Daudi)
-
Cell culture medium and supplements
-
This compound and other Btk inhibitors
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Primary antibody against Btk
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for Western blots
Procedure:
-
Cell Culture and Treatment:
-
Culture Btk-expressing cells to the desired density.
-
Treat cells with varying concentrations of this compound or other Btk inhibitors for a predetermined time (e.g., 1-2 hours) at 37°C. Include a vehicle control (DMSO).
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples in a thermal cycler across a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the soluble fractions.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for Btk.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
-
Data Analysis:
-
Quantify the band intensities for Btk at each temperature for each treatment condition.
-
Normalize the band intensities to the intensity at the lowest temperature (or an untreated control).
-
Plot the normalized intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay for Btk
This protocol is based on the principles of the Promega NanoBRET™ technology.[11][12]
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for Btk-NanoLuc® fusion protein
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer specific for Btk
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
This compound and other Btk inhibitors
-
White, tissue culture-treated 96-well or 384-well plates
-
Luminometer capable of measuring BRET signals (e.g., with 450 nm and >600 nm filters)
Procedure:
-
Cell Transfection:
-
Transfect HEK293 cells with the Btk-NanoLuc® expression vector using a suitable transfection reagent.
-
Plate the transfected cells in white multi-well plates and incubate for 24-48 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and other Btk inhibitors in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer solution in Opti-MEM™.
-
Add the test compounds and the tracer to the cells and incubate for a specified time (e.g., 2 hours) at 37°C.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor solution.
-
Add this solution to the wells.
-
Measure the donor (450 nm) and acceptor (>600 nm) luminescence signals using a BRET-capable luminometer.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor signal / donor signal).
-
Plot the BRET ratio against the concentration of the inhibitor.
-
Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer.
-
In-Cell Western for Btk Phosphorylation
This protocol provides a method to indirectly assess Btk target engagement by measuring the inhibition of its autophosphorylation.[13][14]
Materials:
-
B-cell line that can be stimulated to induce Btk phosphorylation (e.g., Ramos cells stimulated with anti-IgM)
-
This compound and other Btk inhibitors
-
96-well plates
-
Formaldehyde (for fixing)
-
Triton™ X-100 (for permeabilization)
-
Blocking buffer (e.g., Odyssey® Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: anti-phospho-Btk (e.g., pY223) and anti-total-Btk
-
Fluorescently labeled secondary antibodies (e.g., IRDye® 680RD and IRDye® 800CW)
-
Infrared imaging system (e.g., LI-COR® Odyssey®)
Procedure:
-
Cell Plating and Treatment:
-
Plate cells in a 96-well plate and allow them to adhere (if applicable) or settle.
-
Pre-treat the cells with serial dilutions of this compound or other Btk inhibitors for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) to induce Btk phosphorylation for a short period (e.g., 5-15 minutes).
-
-
Fixation and Permeabilization:
-
Fix the cells with formaldehyde for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with Triton™ X-100 in PBS for 20 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 1.5 hours.
-
Incubate the cells with a cocktail of primary antibodies for phospho-Btk and total Btk overnight at 4°C.
-
Wash the cells with PBS containing Tween® 20.
-
Incubate with a cocktail of fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Imaging and Analysis:
-
Wash the cells thoroughly.
-
Scan the plate using an infrared imaging system to detect the fluorescence signals for both phospho-Btk and total Btk.
-
-
Data Analysis:
-
Quantify the integrated intensity of the fluorescence signals in each well.
-
Normalize the phospho-Btk signal to the total Btk signal to account for variations in cell number.
-
Plot the normalized phospho-Btk signal against the inhibitor concentration and fit to a dose-response curve to determine the IC50 for inhibition of Btk phosphorylation.
-
Conclusion
Validating the target engagement of this compound in live cells is essential for understanding its mechanism of action and for its continued development as a therapeutic agent. This guide has provided a comparative overview of this compound and other Btk inhibitors, along with a detailed comparison of key methodologies for assessing target engagement. The choice of assay will depend on the specific research question, available resources, and desired throughput. CETSA offers a label-free approach in a native cellular context, NanoBRET provides a high-throughput method for direct binding assessment, and In-Cell Western allows for the high-throughput measurement of a downstream functional consequence of target engagement. By employing these robust methods, researchers can confidently validate the cellular activity of this compound and other Btk inhibitors.
References
- 1. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-based drug design of this compound, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
- 14. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. coconote.app [coconote.app]
- 16. youtube.com [youtube.com]
Cross-Validation of RN486 Effects with BTK Knockdown: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two key methodologies for studying the function of Bruton's tyrosine kinase (BTK): pharmacological inhibition with RN486 and genetic knockdown of BTK expression. Understanding the nuances, advantages, and limitations of each approach is critical for robust target validation and preclinical research. This document summarizes experimental data, provides detailed protocols for key assays, and visualizes the underlying biological and experimental frameworks.
Introduction to BTK Inhibition Strategies
Bruton's tyrosine kinase is a non-receptor tyrosine kinase crucial for the development and functioning of B-cells.[1] Its role in signaling pathways that drive B-cell proliferation and survival has made it a prime therapeutic target in various B-cell malignancies and autoimmune diseases.[1][2] Two primary experimental approaches are employed to investigate and validate BTK as a therapeutic target:
-
Pharmacological Inhibition: This involves the use of small molecule inhibitors that block the kinase activity of the BTK protein. This compound is a selective and reversible BTK inhibitor.[3]
-
Genetic Knockdown: This method involves reducing the expression of the BTK protein itself, typically through RNA interference (RNAi) technologies like short hairpin RNA (shRNA).[4][5]
Both techniques aim to abrogate BTK-mediated signaling, but they do so via distinct mechanisms, which can lead to different biological outcomes and interpretations. This guide provides a framework for cross-validating findings between these two approaches.
Comparative Efficacy and Cellular Effects
| Feature | This compound (Pharmacological Inhibition) | BTK Knockdown (Genetic) | Key Considerations |
| Mechanism of Action | Reversibly binds to the BTK enzyme, inhibiting its kinase activity.[3] | Reduces the total amount of BTK protein via mRNA degradation.[4] | This compound allows for temporal control of inhibition, while knockdown is a more sustained protein loss. |
| Effect on BTK Protein | Inhibits function without affecting protein levels. | Reduces or eliminates the BTK protein.[5] | Knockdown eliminates both kinase and potential scaffolding functions of BTK. |
| Cell Proliferation | Reported to have anti-inflammatory and bone-protective effects in rodent models of arthritis.[6] In some cancer cells, it can overcome multidrug resistance.[3][7] | Knockdown of BTK has been shown to induce cell death in malignant B-cells.[1] | The effect on proliferation is context-dependent on the cell type and the specific signaling dependencies. |
| B-Cell Receptor (BCR) Signaling | Blocks downstream signaling cascades initiated by BCR activation.[7] | Abrogates the BCR signaling pathway due to the absence of the key kinase.[1] | Both methods are expected to inhibit the phosphorylation of downstream targets like PLCγ2. |
| Off-Target Effects | Potential for off-target kinase inhibition, though this compound is described as selective.[6] | Potential for off-target gene silencing by shRNA and cellular stress from viral transduction. | Careful selection of control experiments is crucial for both methodologies. |
| Reversibility | Effects are reversible upon removal of the compound.[3] | Generally considered irreversible in stable cell lines. | Reversibility is a key advantage for studying dynamic cellular processes. |
Experimental Methodologies
Lentiviral-mediated BTK Knockdown
This protocol describes the generation of stable cell lines with reduced BTK expression using a lentiviral vector to deliver a short hairpin RNA (shRNA).
Materials:
-
HEK293T cells
-
Lentiviral packaging and envelope plasmids (e.g., pCMV-dR8.2 and pCMV-VSVG)
-
shRNA construct targeting BTK in a lentiviral vector (e.g., pLKO.1) and a non-targeting control shRNA
-
Transfection reagent
-
Target mammalian cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Culture medium and supplements
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the shRNA construct, packaging plasmid, and envelope plasmid using a suitable transfection reagent.
-
Viral Supernatant Collection: Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction of Target Cells:
-
Plate the target cells to be 50-70% confluent on the day of transduction.
-
Add the viral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency.
-
Incubate for 18-24 hours.
-
-
Selection of Transduced Cells:
-
Replace the virus-containing medium with fresh medium.
-
After 24-48 hours, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. The concentration should be predetermined from a kill curve.
-
-
Expansion and Validation:
Western Blot for Phosphorylated BTK
This protocol is for detecting the phosphorylation status of BTK, a direct measure of its activation state. This is particularly useful for assessing the efficacy of a BTK inhibitor like this compound.
Materials:
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (e.g., pY223) and anti-total-BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound or use BTK knockdown cells. Lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-BTK) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again, apply the ECL substrate, and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total BTK to normalize for protein loading.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., SDS-HCl or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or use BTK knockdown and control cells. Include untreated and no-cell controls.
-
Incubation: Incubate for the desired period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[10][11]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[13][14]
Visualizations: Pathways and Workflows
B-Cell Receptor (BCR) Signaling Pathway
Caption: Simplified B-Cell Receptor (BCR) signaling cascade highlighting the central role of BTK.
Experimental Workflow for Cross-Validation
Caption: Workflow for the cross-validation of this compound effects with BTK knockdown.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of BTK are powerful tools for dissecting the role of this kinase in cellular processes. This compound offers the advantage of temporal control and reversibility, making it suitable for studying dynamic signaling events. BTK knockdown provides a method for assessing the long-term consequences of BTK loss, including both its catalytic and potential non-catalytic functions. By employing both methodologies and cross-validating the results through the assays described in this guide, researchers can build a more comprehensive and robust understanding of BTK's function and its potential as a therapeutic target. This dual approach strengthens target validation and provides a solid foundation for further drug development efforts.
References
- 1. New means and challenges in the targeting of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia | eLife [elifesciences.org]
- 3. Bruton’s Tyrosine Kinase (BTK) Inhibitor this compound Overcomes ABCB1-Mediated Multidrug Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. shRNA knockdown, lentiviral transfection, and competition growth assays [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a Bruton's Tyrosine Kinase inhibitor, antagonizes multidrug resistance in ABCG2-overexpressing cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. broadpharm.com [broadpharm.com]
Comparative Analysis of RN486 and Spebrutinib in Preclinical Autoimmune Models
A Guide for Researchers and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of autoimmune diseases due to its central role in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. This guide provides a comparative overview of two potent BTK inhibitors, RN486 and spebrutinib (formerly CC-292), based on available preclinical data from autoimmune disease models. The information presented aims to assist researchers and drug development professionals in evaluating these compounds for further investigation.
Mechanism of Action: Targeting the BTK Signaling Pathway
Both this compound and spebrutinib are inhibitors of Bruton's tyrosine kinase, a key enzyme in the signaling cascades of various immune cells.[1][2][3] this compound is a selective and orally active BTK inhibitor.[1] Spebrutinib is described as a covalent, orally active, and highly selective BTK inhibitor.[3] Inhibition of BTK disrupts the downstream signaling that is crucial for B-cell development, activation, and survival, as well as inflammatory responses mediated by other immune cells like mast cells and monocytes.[2]
In Vitro Potency and Selectivity
Both compounds have demonstrated high potency against BTK in in vitro assays. The following table summarizes the reported IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by half.
| Compound | Target | IC50 | Reference |
| This compound | BTK | 4.0 nM | [1] |
| Spebrutinib | BTK | 0.5 nM | [3] |
Spebrutinib is also reported to be less potent against other kinases such as Yes, c-Src, Brk, Lyn, and Fyn, with IC50 values in the higher nanomolar to micromolar range, indicating its selectivity for BTK.[3]
Functional Cellular Activity
The inhibitory effects of this compound and spebrutinib have been evaluated in various cell-based functional assays, demonstrating their ability to modulate immune cell responses.
| Compound | Cell Type | Assay | IC50 / EC50 | Reference |
| This compound | Mast Cells | Fcε receptor-induced degranulation | 2.9 nM | [1][4][5] |
| Monocytes | Fcγ receptor-mediated TNFα production | 7.0 nM | [1][4][5] | |
| B-Cells (whole blood) | BCR-induced CD69 expression | 21.0 nM | [1][4][5] | |
| Spebrutinib | Ramos Cells (B-cell line) | BTK occupancy | 6 nM (EC50) | [3] |
| Ramos Cells (B-cell line) | BTK kinase inhibition | 8 nM (EC50) | [3] |
Efficacy in Preclinical Autoimmune Models
Both this compound and spebrutinib have shown efficacy in rodent models of rheumatoid arthritis, a commonly used autoimmune disease model.
Collagen-Induced Arthritis (CIA)
The CIA model is a well-established animal model for human rheumatoid arthritis.
-
This compound: Has been shown to produce robust anti-inflammatory and bone-protective effects in the mouse CIA model.[1][4]
-
Spebrutinib: Demonstrated a significant dose-dependent reduction in the development of arthritis in a mouse CIA model.[4]
Adjuvant-Induced Arthritis (AIA)
The AIA model in rats is another widely used model for preclinical testing of anti-arthritic agents.
-
This compound: In the rat AIA model, this compound demonstrated dose-dependent inhibitory effects on both joint and systemic inflammation. A maximal inhibition of 80% on paw swelling was observed at a dose of 30 mg/kg.[6] The compound was effective both as a monotherapy and in combination with methotrexate.[1][4]
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical studies. Below are generalized methodologies for the key experiments cited.
Collagen-Induced Arthritis (CIA) in Mice
A common protocol for inducing CIA in susceptible mouse strains like DBA/1 involves the following steps:
-
Immunization: Mice are immunized with an emulsion of type II collagen and Complete Freund's Adjuvant (CFA) via subcutaneous injection at the base of the tail.[7][8]
-
Booster: A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is typically administered 21 days after the primary immunization.[7][8]
-
Disease Assessment: The development and severity of arthritis are monitored by scoring clinical signs such as paw swelling, erythema, and joint stiffness. Histopathological analysis of the joints is often performed at the end of the study to assess inflammation, pannus formation, cartilage damage, and bone erosion.[5]
-
Drug Administration: The test compounds (e.g., this compound or spebrutinib) are typically administered orally on a prophylactic or therapeutic schedule.
Adjuvant-Induced Arthritis (AIA) in Rats
The AIA model is typically induced in susceptible rat strains as follows:
-
Induction: A single injection of CFA containing Mycobacterium tuberculosis is administered into the footpad or the base of the tail.[3][9]
-
Disease Development: Polyarthritis develops approximately 10 to 14 days after the injection, characterized by inflammation of the joints.[9]
-
Assessment: Disease severity is evaluated by measuring paw volume (plethysmometry) and clinical scoring of the joints. Splenomegaly and levels of inflammatory markers in the blood are also common endpoints.[6][9]
-
Drug Administration: Test compounds are administered orally, often in a prophylactic or therapeutic regimen.
Conclusion
References
- 1. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spebrutinib (CC-292) Affects Markers of B Cell Activation, Chemotaxis, and Osteoclasts in Patients with Rheumatoid Arthritis: Results from a Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chondrex.com [chondrex.com]
- 4. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chondrex.com [chondrex.com]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. inotiv.com [inotiv.com]
Comparative Analysis of RN486 and Zanubrutinib: A Preclinical Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two Bruton's tyrosine kinase (BTK) inhibitors: RN486 and zanubrutinib. The comparison is based on available preclinical data, focusing on their mechanism of action, potency, selectivity, and cellular activity. It is important to note that zanubrutinib is a clinically approved drug for various B-cell malignancies, whereas this compound is a preclinical compound primarily investigated in the context of autoimmune diseases. This disparity in their developmental stages limits a direct comparison of clinical efficacy and safety.
Executive Summary
Both this compound and zanubrutinib are potent inhibitors of BTK, a critical enzyme in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways. Zanubrutinib is an irreversible inhibitor, forming a covalent bond with the Cys481 residue in the BTK active site. In contrast, this compound is a reversible inhibitor. Preclinical data indicates that both compounds effectively inhibit BTK-mediated signaling and cellular functions. However, a comprehensive head-to-head comparison of their kinase selectivity profiles is not publicly available, representing a key data gap.
Data Presentation
The following tables summarize the available quantitative data for this compound and zanubrutinib.
Table 1: Biochemical Potency and Binding Kinetics
| Parameter | This compound | Zanubrutinib |
| Target | Bruton's tyrosine kinase (BTK) | Bruton's tyrosine kinase (BTK) |
| Binding Mechanism | Reversible | Irreversible (covalent bond with Cys481)[1] |
| IC50 (BTK enzyme) | 4.0 nM[2] | 0.3 nM[3] |
| Kd (BTK) | 0.31 nM[2] | Not explicitly reported, but high affinity is inferred from low IC50 and covalent mechanism. |
Table 2: Cellular Activity
| Assay | This compound (IC50) | Zanubrutinib (IC50) |
| BCR-mediated B-cell Activation (CD69 expression) | 21.0 nM (human whole blood)[4] | Potent inhibition demonstrated, but specific IC50 not consistently reported in a comparable assay. |
| FcεR-mediated Mast Cell Degranulation | 2.9 nM[4] | Data not available |
| FcγR-mediated Monocyte TNFα Production | 7.0 nM[4] | Data not available |
| Mantle Cell Lymphoma (MCL) Cell Proliferation | Data not available | Jeko-1: 1.487 µM, Mino: 5.884 µM[3] |
Table 3: Kinase Selectivity
| Kinase | This compound | Zanubrutinib |
| Selectivity Profile | Stated to be selective for BTK with less activity against other kinases, but a comprehensive kinome scan is not publicly available.[2] | More selective than the first-generation BTK inhibitor, ibrutinib. Shows less off-target inhibition of kinases such as EGFR, JAK3, TEC, and ITK.[5] |
Mechanism of Action and Signaling Pathways
Both this compound and zanubrutinib exert their effects by inhibiting BTK, a key kinase in the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.
B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell proliferation, differentiation, and antibody production. BTK is a crucial component of this pathway, downstream of SYK and upstream of PLCγ2. Inhibition of BTK by this compound or zanubrutinib blocks this signaling cascade, thereby inhibiting the activation and proliferation of B-cells. This is the primary mechanism for their efficacy in B-cell malignancies.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway.
Fc Receptor (FcR) Signaling Pathway
BTK also plays a role in signaling downstream of Fc receptors on various immune cells, such as mast cells and monocytes. Activation of these receptors by antibody-antigen complexes leads to the release of inflammatory mediators. By inhibiting BTK, this compound and zanubrutinib can modulate these responses, which is particularly relevant for the therapeutic potential of this compound in autoimmune and inflammatory diseases.
Caption: Simplified Fc Receptor (FcR) signaling pathway.
Experimental Protocols
BTK Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against the BTK enzyme.
Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay like the ADP-Glo™ Kinase Assay.
-
Reagents: Recombinant human BTK enzyme, a suitable substrate (e.g., a poly-GT peptide), ATP, and the test compound (this compound or zanubrutinib) at various concentrations.
-
Procedure:
-
The BTK enzyme is pre-incubated with the test compound for a defined period (e.g., 60 minutes) in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP mixture.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified.
-
For TR-FRET, a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin (if the substrate is biotinylated) are added. The FRET signal is measured.
-
For ADP-Glo™, a reagent is added to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
B-Cell Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of B-cells following BCR stimulation.
Methodology:
-
Cells: Isolated primary B-cells or B-cell lymphoma cell lines (e.g., Ramos, Jeko-1).
-
Reagents: Cell culture medium, fetal bovine serum, a BCR stimulating agent (e.g., anti-IgM antibody), the test compound, and a reagent to measure cell proliferation (e.g., [3H]-thymidine or a colorimetric/fluorometric reagent like WST-1 or CellTiter-Glo®).
-
Procedure:
-
Cells are seeded in a multi-well plate and treated with various concentrations of the test compound for a short pre-incubation period.
-
The B-cells are then stimulated with an optimal concentration of the BCR-stimulating agent.
-
The plates are incubated for a period that allows for cell proliferation (e.g., 48-72 hours).
-
For [3H]-thymidine incorporation, the radiolabel is added for the last few hours of incubation. The cells are then harvested, and the incorporated radioactivity is measured using a scintillation counter.
-
For colorimetric/fluorometric assays, the reagent is added to the wells, and the absorbance or fluorescence is measured according to the manufacturer's instructions.
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.
Comparative Discussion
The available preclinical data highlights key differences and similarities between this compound and zanubrutinib. Both are highly potent BTK inhibitors, with zanubrutinib appearing to be slightly more potent in enzymatic assays. The most significant difference lies in their binding mechanism: zanubrutinib is an irreversible covalent inhibitor, while this compound is a reversible inhibitor. This can have implications for their pharmacodynamic profiles and potential for off-target effects.
Zanubrutinib has been specifically designed for improved selectivity compared to first-generation BTK inhibitors, which translates to a better-tolerated safety profile in clinical settings. While this compound is described as selective, the lack of a comprehensive public kinome scan makes a direct comparison of selectivity challenging.
The cellular activity data for this compound in mast cells and monocytes suggests a potential therapeutic application in allergic and inflammatory diseases, which has been the primary focus of its preclinical evaluation. Zanubrutinib's development has been centered on B-cell malignancies, with extensive clinical data supporting its efficacy and safety in these indications.
Conclusion
This compound and zanubrutinib are both potent BTK inhibitors with distinct biochemical properties. Zanubrutinib's irreversible binding and well-documented selectivity profile have contributed to its successful clinical development and approval for various B-cell cancers. This compound, a reversible inhibitor, has shown promise in preclinical models of autoimmune and inflammatory diseases. A direct comparison of these two molecules is limited by the disparity in their developmental stages and the availability of comprehensive, directly comparable preclinical data, particularly regarding their kinome-wide selectivity. Further studies on this compound, including comprehensive selectivity profiling and clinical investigations, would be necessary to fully elucidate its therapeutic potential relative to established BTK inhibitors like zanubrutinib.
References
- 1. Monarch Initiative [beta.monarchinitiative.org]
- 2. promega.com [promega.com]
- 3. sinobiological.com [sinobiological.com]
- 4. This compound, a selective Bruton's tyrosine kinase inhibitor, abrogates immune hypersensitivity responses and arthritis in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
A Head-to-Head Comparison of RN486 with Other BTK Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the Bruton's tyrosine kinase (BTK) inhibitor RN486 against other prominent BTK inhibitors: ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib. This document summarizes key preclinical data, details relevant experimental methodologies, and visualizes critical biological pathways and workflows to aid in the evaluation of these compounds.
Introduction to BTK Inhibition
Bruton's tyrosine kinase is a critical enzyme in the B-cell receptor signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its inhibition has become a cornerstone of therapy for various B-cell malignancies and autoimmune diseases.[1][3] The first-generation BTK inhibitor, ibrutinib, demonstrated the clinical potential of this target but was associated with off-target effects.[4] This led to the development of second-generation covalent inhibitors, such as acalabrutinib and zanubrutinib, with improved selectivity, and non-covalent (reversible) inhibitors like pirtobrutinib, which can overcome resistance mutations.[5][6][7]
This compound is a potent and selective BTK inhibitor that binds to the ATP-binding site of the enzyme, thereby inhibiting its kinase activity.[8] Preclinical studies have highlighted its potential in autoimmune conditions like rheumatoid arthritis.[9] This guide will place the preclinical profile of this compound in the context of both first and next-generation BTK inhibitors.
Comparative Preclinical Data
The following tables summarize key in vitro and cellular potency, as well as the kinase selectivity of this compound and other significant BTK inhibitors. It is important to note that these data are compiled from various studies and direct head-to-head comparisons in a single study are limited.
Table 1: In Vitro and Cellular Potency of BTK Inhibitors
| Inhibitor | Binding Mode | BTK IC50 (nM) | BTK Kd (nM) | Cellular BTK Inhibition (EC50, nM in hWB) |
| This compound | Reversible | 4.0 | 0.31 | 21.0 (CD69 expression) |
| Ibrutinib | Covalent | ~0.5 | - | <10 |
| Acalabrutinib | Covalent | ~3-5 | - | <10 |
| Zanubrutinib | Covalent | <1 | - | <10 |
| Pirtobrutinib | Non-covalent | ~2.3 | - | - |
hWB: human Whole Blood. Data for this compound from vendor datasheets. Data for other inhibitors are compiled from multiple preclinical studies.[10] The cellular EC50 for this compound refers to the inhibition of B cell antigen receptor-induced CD69 expression.
Table 2: Kinase Selectivity Profile of BTK Inhibitors
| Inhibitor | Kinome Scan (% inhibition >65% at 1µM) | Selectivity over other TEC kinases | Off-target EGFR inhibition |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| Ibrutinib | 9.4% | Low | Yes |
| Acalabrutinib | 1.5% | High | No |
| Zanubrutinib | 4.3% | Moderate | Minimal |
| Pirtobrutinib | Low (<2.5% inhibited >50% at 1µM) | High | No |
Data for ibrutinib, acalabrutinib, and zanubrutinib from Kaptein et al., 2018.[10] Pirtobrutinib data from preclinical characterization studies.[11][12] A lower percentage in the kinome scan indicates higher selectivity.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key assays used in the preclinical evaluation of BTK inhibitors.
Biochemical BTK Inhibition Assay (Example Protocol)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of BTK.
-
Reagents and Materials : Recombinant human BTK enzyme, ATP, a suitable peptide substrate (e.g., poly-Glu-Tyr), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure :
-
The BTK enzyme is incubated with the test inhibitor (e.g., this compound) at various concentrations in a kinase buffer.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP generated (which is proportional to kinase activity) is measured using a luminescence-based detection reagent.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular BTK Occupancy Assay (Example Protocol)
This assay measures the extent and duration of BTK engagement by an inhibitor within living cells.
-
Cell Culture : A suitable B-cell line (e.g., Ramos) or peripheral blood mononuclear cells (PBMCs) are used.
-
Treatment : Cells are treated with the BTK inhibitor at various concentrations and for different durations.
-
Probing : A fluorescently labeled, irreversible BTK probe that binds to the same active site as the inhibitor is added to the cells.
-
Lysis and Electrophoresis : Cells are lysed, and the proteins are separated by SDS-PAGE.
-
Detection : The amount of fluorescent probe bound to BTK is quantified using an appropriate imaging system. A decrease in fluorescence compared to untreated controls indicates occupancy by the test inhibitor.
-
Analysis : The percentage of BTK occupancy is calculated for each inhibitor concentration.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz are provided below to illustrate the BTK signaling pathway and a typical experimental workflow for evaluating BTK inhibitors.
BTK Signaling Pathway
Caption: The BTK signaling cascade initiated by B-cell receptor activation.
Experimental Workflow for In Vitro BTK Inhibitor Evaluation
Caption: A typical workflow for the in vitro characterization of a novel BTK inhibitor.
Conclusion
This compound demonstrates potent and selective inhibition of BTK in preclinical models. While direct head-to-head comparative studies with other BTK inhibitors are not extensively available in the public domain, the compiled data allows for an initial assessment of its profile. Its high in vitro potency is comparable to other established BTK inhibitors. To fully delineate the therapeutic potential of this compound, further studies directly comparing its efficacy, selectivity, and safety profile against second and third-generation BTK inhibitors under identical experimental conditions are warranted. This guide serves as a foundational resource for researchers to understand the current landscape of BTK inhibitors and the position of this compound within it.
References
- 1. [PDF] Targeting Bruton's tyrosine kinase (BTK) as a signaling pathway in immune-mediated diseases: from molecular mechanisms to leading treatments. | Semantic Scholar [semanticscholar.org]
- 2. youtube.com [youtube.com]
- 3. Bruton's Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pirtobrutinib: a new hope for patients with BTK inhibitor–refractory lymphoproliferative disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. patientpower.info [patientpower.info]
- 8. Transcriptomic and proteomic differences in BTK-WT and BTK-mutated CLL and their changes during therapy with pirtobrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bruton’s Kinase Inhibitors for the Treatment of Immunological Diseases: Current Status and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
Validating the Anti-inflammatory Effects of RN486 In Vivo: A Comparative Guide for Researchers
For researchers and drug development professionals, Bruton's tyrosine kinase (BTK) has emerged as a compelling target for a new generation of anti-inflammatory therapeutics. Among the numerous BTK inhibitors, RN486 has shown significant promise in preclinical in vivo models of autoimmune and inflammatory diseases. This guide provides an objective comparison of this compound's performance with other relevant BTK inhibitors, supported by available experimental data, to aid in the evaluation and planning of future research.
This document summarizes quantitative data in structured tables, details experimental protocols for key in vivo studies, and provides visual diagrams of the BTK signaling pathway and a typical experimental workflow to facilitate a comprehensive understanding of this compound's in vivo anti-inflammatory properties.
Comparative Efficacy of BTK Inhibitors in Rodent Arthritis Models
| Compound | Animal Model | Dosing Regimen | Key Efficacy Endpoints | Outcome |
| This compound | Mouse CIA | Prophylactic | Reduced incidence and severity of arthritis, decreased paw swelling, and protection against bone erosion.[1][2] | Robust anti-inflammatory and bone-protective effects.[1][2] |
| This compound | Rat AIA | Therapeutic | Significant reduction in paw swelling and inflammatory markers in the blood.[1] | Inhibited both joint and systemic inflammation, effective alone or in combination with methotrexate.[1] |
| Rilzabrutinib | Rat CIA | Therapeutic (10, 20, 40 mg/kg once daily or 20 mg/kg twice daily) | Dose-dependent improvement in clinical scores and joint pathology. | Demonstrated significant improvement in arthritis symptoms. |
| Novel Dual BTK/JAK3 Inhibitor | Rat AIA | 40 mg/kg | Significantly reduced swelling, arthritis index, and whole-body score. | Showed more efficacy than ibrutinib in suppressing arthritis progression and cellular infiltration. |
Note: The data presented is a summary from different studies and should be interpreted with caution due to potential variations in experimental conditions.
Understanding the Mechanism: The BTK Signaling Pathway
This compound exerts its anti-inflammatory effects by selectively inhibiting Bruton's tyrosine kinase (BTK), a critical enzyme in the signaling pathways of various immune cells. BTK is essential for the activation and function of B cells, which play a central role in many autoimmune diseases through the production of autoantibodies. Furthermore, BTK is involved in Fc receptor (FcR) signaling in myeloid cells like macrophages and mast cells, which, upon activation, release pro-inflammatory cytokines and other mediators. By inhibiting BTK, this compound can effectively dampen these key inflammatory cascades.
BTK signaling pathway inhibition by this compound.
Experimental Protocols for In Vivo Validation
The following are generalized protocols for the two most common rodent models used to evaluate the in vivo efficacy of anti-inflammatory compounds like this compound.
Collagen-Induced Arthritis (CIA) in Mice
-
Induction: Male DBA/1 mice are typically used due to their susceptibility. Arthritis is induced by an initial intradermal injection of an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail. A booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered 21 days later.
-
Treatment: this compound or a comparator compound is administered orally, typically starting before the onset of clinical signs (prophylactic) or after the establishment of disease (therapeutic).
-
Assessment: Disease progression is monitored by:
-
Clinical Scoring: A visual scoring system is used to grade the severity of inflammation in each paw (e.g., on a scale of 0-4, where 0 is normal and 4 is severe swelling and redness).
-
Paw Swelling: Paw volume or thickness is measured using a plethysmometer or calipers.
-
Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.
-
Biomarker Analysis: Blood samples can be collected to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) and anti-collagen antibodies.
-
Adjuvant-Induced Arthritis (AIA) in Rats
-
Induction: Lewis or Sprague-Dawley rats are commonly used. Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis into the footpad or base of the tail.
-
Treatment: Similar to the CIA model, test compounds are administered either prophylactically or therapeutically.
-
Assessment: Evaluation of disease includes:
-
Paw Volume: Measurement of both the injected (primary) and contralateral (secondary) paw volumes.
-
Arthritis Score: Visual scoring of inflammation in all four paws.
-
Body Weight: Monitoring for changes in body weight as an indicator of systemic inflammation.
-
Histopathology: Examination of joints for signs of inflammation and tissue damage.
-
Systemic Markers: Measurement of inflammatory markers in the blood, such as C-reactive protein (CRP) or specific cytokines.
-
Generalized experimental workflow for in vivo validation.
Conclusion
The available preclinical data strongly support the in vivo anti-inflammatory efficacy of this compound in established rodent models of arthritis. Its mechanism of action, through the selective inhibition of BTK, provides a solid rationale for its therapeutic potential in autoimmune and inflammatory diseases. While direct comparative in vivo studies with other BTK inhibitors are needed for a definitive assessment of its relative potency and efficacy, the existing evidence positions this compound as a valuable tool for researchers and a promising candidate for further drug development. The experimental protocols and pathway diagrams provided in this guide offer a framework for designing and interpreting future in vivo studies aimed at further validating the therapeutic potential of this compound and other BTK inhibitors.
References
RN486: A Comparative Guide to its Specificity Against Tec Family Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the Bruton's tyrosine kinase (Btk) inhibitor, RN486, with a focus on its specificity against other members of the Tec family of kinases. The information presented herein is intended to assist researchers and drug development professionals in evaluating this compound for their specific applications.
Quantitative Analysis of Kinase Inhibition
This compound is a potent and highly selective inhibitor of Btk.[1] In biochemical assays, this compound demonstrates a half-maximal inhibitory concentration (IC50) of 4.0 nM and a dissociation constant (Kd) of 0.31 nM for Btk.[1]
To provide a broader context of selectivity within this kinase family for Btk inhibitors, the following table summarizes the reported IC50 values for other well-known Btk inhibitors against various Tec family members. This comparative data highlights the varying degrees of cross-reactivity observed with different inhibitor scaffolds.
| Inhibitor | Btk IC50 (nM) | ITK IC50 (nM) | TEC IC50 (nM) | BMX IC50 (nM) | TXK IC50 (nM) |
| This compound | 4.0 | N/A | N/A | N/A | N/A |
| Ibrutinib | 0.5 - 5.3 | 5 - 10 | 3.2 - 78 | 1 - 20 | 2.6 - 50 |
| Acalabrutinib | 3 - 5 | >1000 | 37 - 1000 | 2 - 12 | 12 - 48 |
| Zanubrutinib | 0.2 - 2.5 | 6.4 - 67 | ~2 | 0.8 | 0.3 |
Note: IC50 values can vary depending on the specific assay conditions. Data presented is a range compiled from multiple sources.
Experimental Protocols for Kinase Specificity
The determination of kinase inhibitor specificity is crucial for preclinical and clinical development. The following are detailed methodologies for key experiments typically employed to assess the selectivity of compounds like this compound.
KINOMEscan™ Assay (Competition Binding Assay)
This method assesses the binding affinity of a test compound against a large panel of kinases. It is an active site-directed competition binding assay that is independent of ATP.
Experimental Workflow:
-
Immobilization: A proprietary ligand is immobilized on a solid support.
-
Kinase Binding: Kinases from a comprehensive panel are individually combined with the immobilized ligand.
-
Competition: The test compound (e.g., this compound) is added to the mixture. If the compound binds to the kinase's active site, it will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid support.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) for a DNA tag that is fused to each kinase.
-
Data Analysis: The results are reported as a percentage of the control (DMSO vehicle). A lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.
LANCE® Ultra TR-FRET Kinase Assay (Biochemical Activity Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the enzymatic activity of a kinase and the inhibitory effect of a compound.
Experimental Workflow:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing the purified kinase, a specific ULight™-labeled peptide substrate, and ATP.
-
Inhibitor Addition: The test compound (e.g., this compound) is added to the reaction mixture at various concentrations. A DMSO control is also included.
-
Enzymatic Reaction: The reaction is initiated by the addition of ATP and incubated for a specific period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.
-
Detection: A solution containing a Europium (Eu)-labeled anti-phospho-substrate antibody is added. This antibody specifically recognizes the phosphorylated substrate.
-
TR-FRET Measurement: If the substrate is phosphorylated, the Eu-labeled antibody binds to it, bringing the Eu donor and the ULight™ acceptor into close proximity. Excitation of the Eu chelate at 320 or 340 nm results in energy transfer to the ULight™ acceptor, which then emits light at 665 nm. The TR-FRET signal is measured using a compatible plate reader.
-
Data Analysis: The intensity of the 665 nm signal is proportional to the amount of phosphorylated substrate. IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Tec Family Kinase Signaling Pathway
The Tec family of non-receptor tyrosine kinases plays a critical role in the signaling pathways of various immune cells. Btk is a key component of the B-cell receptor (BCR) signaling cascade, which is essential for B-cell development, activation, and survival. The following diagram illustrates the central role of Btk and other Tec family kinases in cellular signaling.
Caption: Tec Family Kinase Signaling Pathway
This diagram illustrates a simplified B-cell receptor (BCR) signaling cascade. Upon antigen binding, the BCR is phosphorylated by Src family kinases like Lyn. This leads to the recruitment and activation of Syk, which in turn activates PI3K. PI3K generates PIP3, which recruits Btk to the plasma membrane, where it is fully activated by Syk. Activated Btk then phosphorylates and activates PLCγ2, leading to the generation of second messengers IP3 and DAG, which subsequently trigger downstream signaling events including calcium mobilization and the activation of transcription factors such as NF-κB and NFAT, as well as the MAPK pathway. This compound exerts its effect by inhibiting the kinase activity of Btk, thereby blocking these downstream signaling events.
References
A Comparative Analysis of the Therapeutic Window of RN486 and Other BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has transformed the treatment landscape for these conditions. This guide provides a comparative analysis of the therapeutic window of the preclinical BTK inhibitor RN486 against established BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib. The therapeutic window, a measure of a drug's safety and efficacy, is critically influenced by its selectivity and off-target effects.
Understanding the BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling. Upon BCR activation, BTK is recruited to the cell membrane and phosphorylated, initiating a signaling cascade that ultimately leads to B-cell proliferation, differentiation, and survival. Inhibiting BTK disrupts these processes, making it an effective strategy for treating diseases driven by aberrant B-cell activity.
Caption: Simplified BTK signaling pathway and points of inhibition.
Comparative Analysis of BTK Inhibitors
The therapeutic window of a BTK inhibitor is largely determined by its selectivity. While potent inhibition of BTK is desired for efficacy, off-target inhibition of other kinases can lead to adverse effects, thereby narrowing the therapeutic window.
This compound is a selective and reversible inhibitor of BTK.[1] In contrast, ibrutinib, acalabrutinib, and zanubrutinib are covalent inhibitors that form an irreversible bond with a cysteine residue (Cys481) in the BTK active site. While highly effective, the first-generation inhibitor ibrutinib is known to have off-target activity against other kinases, which has been associated with side effects.[2] Second-generation covalent inhibitors like acalabrutinib and zanubrutinib were developed to have improved selectivity and, consequently, a better safety profile.
Potency and Selectivity Data
The following tables summarize the available in vitro potency and cellular activity data for this compound and other prominent BTK inhibitors. It is important to note that direct head-to-head comparative studies across a broad kinase panel under identical assay conditions are limited in the public domain.
| Inhibitor | Binding Type | BTK IC50 (nM) | Reference |
| This compound | Reversible | 4.0 | [3] |
| Ibrutinib | Covalent | 0.5 | [4] |
| Acalabrutinib | Covalent | 3 | [4] |
| Zanubrutinib | Covalent | <1 | [4] |
Caption: Biochemical potency of selected BTK inhibitors.
| Inhibitor | Cell-Based Assay | IC50 (nM) | Reference |
| This compound | Mast Cell Degranulation (FcεR) | 2.9 | [3] |
| Monocyte TNFα Production (FcγR) | 7.0 | [3] | |
| B-Cell Activation (CD69) | 21.0 | [3] | |
| Ibrutinib | Varies by cell type and endpoint | - | |
| Acalabrutinib | Varies by cell type and endpoint | - | |
| Zanubrutinib | Varies by cell type and endpoint | - |
Caption: Cellular activity of this compound in different functional assays.[3]
While a comprehensive kinome scan for this compound is not publicly available, it is described as a "selective" inhibitor.[1][3] The improved therapeutic window of second-generation covalent inhibitors over ibrutinib is attributed to their higher selectivity and reduced off-target effects.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of BTK inhibitors. Below are outlines of key experimental methodologies.
In Vitro Kinase Inhibition Assay (Biochemical IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of the target kinase by 50%.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Protocol Outline:
-
Reagent Preparation:
-
Prepare a reaction buffer containing appropriate salts, buffering agents, and cofactors.
-
Dilute recombinant human BTK enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of ATP and the kinase substrate.
-
Perform serial dilutions of the test inhibitors (e.g., this compound, ibrutinib) in DMSO and then in the reaction buffer.
-
-
Kinase Reaction:
-
In a microplate, add the BTK enzyme and the inhibitor at various concentrations.
-
Allow for a pre-incubation period for the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction at a controlled temperature for a specific duration.
-
Stop the reaction by adding a stop solution, typically containing a chelating agent like EDTA to sequester Mg2+.
-
-
Signal Detection:
-
The amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a detection reagent. Common methods include:
-
ADP-Glo™ Kinase Assay: Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
HTRF® KinEASE™ Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay to detect substrate phosphorylation.
-
-
The signal (luminescence or fluorescence) is read using a plate reader.
-
-
Data Analysis:
-
The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.
-
The data is plotted as percent inhibition versus the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
-
Cellular Assays for Off-Target Effects
To assess the selectivity of BTK inhibitors in a more physiologically relevant context, cellular assays are employed.
Protocol Outline (General):
-
Cell Culture:
-
Culture cell lines that are known to be sensitive to the off-target kinase of interest. For example, to assess effects on EGFR, an EGFR-dependent cancer cell line could be used.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the BTK inhibitors.
-
-
Endpoint Measurement:
-
Assess a relevant cellular endpoint that is dependent on the activity of the off-target kinase. This could include:
-
Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): To measure the effect on cell growth.
-
Western Blotting: To measure the phosphorylation status of the off-target kinase or its downstream substrates.
-
Functional Assays: Specific to the off-target, such as cytokine release assays for immune-related kinases.
-
-
-
Data Analysis:
-
Determine the IC50 value for the off-target effect and compare it to the on-target BTK IC50 to establish a selectivity ratio.
-
In Vivo Efficacy and Toxicology Studies
Preclinical animal models are essential for evaluating the in vivo efficacy and safety of BTK inhibitors.
Efficacy Studies (e.g., Collagen-Induced Arthritis Model for Autoimmune Disease):
-
Model Induction: Induce arthritis in rodents (e.g., DBA/1 mice) by immunization with collagen.
-
Dosing: Once disease is established, administer the BTK inhibitors orally at various doses.
-
Efficacy Assessment: Monitor disease progression through clinical scoring of paw swelling, histological analysis of joint damage, and measurement of inflammatory biomarkers.
Toxicology Studies (e.g., Maximum Tolerated Dose - MTD):
-
Dose Escalation: Administer escalating doses of the BTK inhibitor to groups of healthy animals (typically rodents and a non-rodent species).
-
Monitoring: Closely monitor the animals for clinical signs of toxicity, changes in body weight, food and water consumption, and any behavioral changes.
-
Endpoint Analysis: After a defined period, perform hematology, clinical chemistry, and histopathological analysis of major organs to identify any dose-limiting toxicities.
-
MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity.
Conclusion
The therapeutic window is a critical attribute of any drug candidate. For BTK inhibitors, a wider therapeutic window is generally associated with higher selectivity, leading to fewer off-target effects and an improved safety profile. While this compound is a potent and selective reversible BTK inhibitor, a comprehensive, direct comparison of its kinome-wide selectivity and in vivo toxicology profile with covalent inhibitors like ibrutinib, acalabrutinib, and zanubrutinib from publicly available data is challenging. The provided experimental frameworks offer a basis for conducting such comparative studies, which are essential for fully characterizing the therapeutic potential of novel BTK inhibitors like this compound. Researchers are encouraged to utilize these standardized methods to generate robust and comparable data to aid in the development of safer and more effective therapies.
References
A Comparative Guide to RN486 and Non-Covalent BTK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical Bruton's tyrosine kinase (BTK) inhibitor, RN486, with a class of emerging non-covalent BTK inhibitors. The information presented is collated from publicly available preclinical and early clinical data to assist researchers in understanding the key characteristics and potential therapeutic applications of these molecules.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor (BCR) signaling and is essential for B-cell development, activation, and proliferation.[1] Dysregulation of BTK signaling is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target.[2]
The first generation of BTK inhibitors, such as ibrutinib, are covalent inhibitors that form an irreversible bond with the Cysteine 481 (C481) residue in the ATP-binding site of BTK.[2] While highly effective, their use can be limited by off-target effects and the development of resistance, most commonly through mutations at the C481 binding site.[3][4]
This has spurred the development of non-covalent BTK inhibitors, which bind reversibly to BTK and are effective against both wild-type and C481-mutant BTK.[3][4] this compound is a potent and selective, reversible non-covalent BTK inhibitor that has been evaluated in preclinical models of autoimmune disease.[5][6] This guide compares the preclinical profile of this compound with other notable non-covalent BTK inhibitors that have entered clinical development, including pirtobrutinib, fenebrutinib, and nemtabrutinib.
Mechanism of Action
Both this compound and other non-covalent BTK inhibitors act by reversibly binding to the ATP-binding pocket of BTK, thereby preventing its phosphorylation and activation. This blockade of BTK activity disrupts downstream signaling pathways, including the NF-κB and MAPK pathways, which are crucial for B-cell proliferation and survival.[2]
A key distinction from covalent inhibitors is that non-covalent inhibitors do not rely on binding to the C481 residue. This allows them to maintain activity against BTK enzymes with C481 mutations, a common mechanism of resistance to covalent inhibitors.[3][4]
dot
Caption: Mechanism of Covalent vs. Non-Covalent BTK Inhibition.
BTK Signaling Pathway
The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of several downstream kinases, with BTK playing a pivotal role. Activated BTK phosphorylates phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of intracellular signaling events that ultimately lead to B-cell proliferation, differentiation, and survival.
dot
Caption: Simplified BTK Signaling Pathway in B-Cells.
Comparative Efficacy Data
The following tables summarize the available preclinical data for this compound and other non-covalent BTK inhibitors. It is important to note that these values were generated in different studies and under varying experimental conditions, which may limit direct comparison.
Biochemical Potency
| Inhibitor | Target | Assay Type | IC50 / Ki (nM) | Reference |
| This compound | BTK | Biochemical Kinase Assay | 4.0 (IC50) | [7][8] |
| Pirtobrutinib | BTK | Enzymatic Assay | 3.15 (IC50) | [9] |
| Fenebrutinib | BTK | Biochemical Kinase Assay | 0.91 (Ki), 2.0 (IC50) | [4][10] |
| Nemtabrutinib | BTK | Not Specified | Not Specified | [10][11][12] |
| Vecabrutinib | BTK (WT) | Recombinant Kinase Assay | 4.6 (IC50) | [13] |
| BTK (C481S) | Recombinant Kinase Assay | 1.1 (IC50) | [13] |
Cellular Activity
| Inhibitor | Cell Type | Assay | Endpoint | IC50 (nM) | Reference |
| This compound | Human Mast Cells | FcεR cross-linking | Degranulation | 2.9 | [7] |
| Human Monocytes | FcγR engagement | TNFα production | 7.0 | [7] | |
| Human Whole Blood B-Cells | BCR engagement | CD69 Expression | 21.0 | [7] | |
| Pirtobrutinib | Not Specified | Not Specified | Not Specified | Not Specified | [2][11][12][14][15][[“]][17][18][19][20][21][22][23][24][25] |
| Fenebrutinib | Human Whole Blood B-Cells | BCR engagement | CD69 Expression | 8.0 | [4] |
| Human Whole Blood Myeloid Cells | FcγR engagement | CD63 Expression | 31.0 | [4] | |
| Nemtabrutinib | SU-DHL-6 | Not Specified | Proliferation | Not Specified | [26] |
| REC-1 | Not Specified | Proliferation | Not Specified | [26] | |
| Vecabrutinib | Human Whole Blood | pBTK | Phosphorylation | 50 | [13] |
| Not Specified | pBTK (WT) | Phosphorylation | 2.9 | [13] | |
| Not Specified | pBTK (C481S) | Phosphorylation | 4.4 | [13] |
Kinase Selectivity
A key attribute of BTK inhibitors is their selectivity, as off-target kinase inhibition can lead to adverse effects. The following table summarizes the reported kinase selectivity profiles.
| Inhibitor | Kinase Panel Size | Concentration | Off-Target Hits (>50% or >65% inhibition) | Key Off-Targets (if specified) | Reference |
| This compound | Not Specified | Not Specified | Selective | Not Specified | [5][6] |
| Pirtobrutinib | >300 | 1 µM | 8 kinases inhibited >50% | TEC, BRK/PTK6 | [2][11][12][14][15][[“]][17][18][19][20][21][22][23][24][25] |
| Fenebrutinib | 286 | 1 µM | 3 kinases | Bmx, Fgr, Src | [10] |
| Nemtabrutinib | 468 | 1 µM | Most off-target interactions in a comparative study | Tec and Src family kinases | [11][14] |
| Vecabrutinib | Not Specified | Not Specified | Selective, also inhibits ITK (Kd = 2.2 nM) | ITK | [13] |
Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified BTK.
-
Reagents and Materials: Recombinant human BTK enzyme, appropriate peptide substrate (e.g., Poly (4:1 Glu, Tyr)), ATP, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. The BTK enzyme is pre-incubated with serially diluted concentrations of the test inhibitor for a defined period (e.g., 15-60 minutes) at room temperature. b. The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. c. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
Data Analysis: The IC50 value, the concentration of inhibitor required to inhibit 50% of the kinase activity, is calculated from the dose-response curve.[27]
Cellular B-Cell Activation Assay (CD69 Expression)
This assay assesses the functional consequence of BTK inhibition on B-cell activation in a cellular context.
-
Reagents and Materials: Human peripheral blood mononuclear cells (PBMCs) or whole blood, B-cell receptor agonist (e.g., anti-IgD or anti-IgM), fluorescently labeled antibodies against CD19 (B-cell marker) and CD69 (activation marker), red blood cell lysis buffer (for whole blood), and a flow cytometer.
-
Procedure: a. PBMCs or whole blood are pre-incubated with various concentrations of the BTK inhibitor for a defined period (e.g., 1-2 hours). b. B-cell activation is stimulated by adding a BCR agonist and incubating for a further period (e.g., 18-24 hours). c. Cells are then stained with fluorescently labeled anti-CD19 and anti-CD69 antibodies. d. If using whole blood, red blood cells are lysed. e. The percentage of CD19+ B-cells expressing CD69 is quantified by flow cytometry.
-
Data Analysis: The IC50 value, the concentration of inhibitor that reduces CD69 expression by 50%, is determined from the dose-response curve.[27]
In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice
This is a widely used preclinical model for rheumatoid arthritis to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Model Induction: a. Male DBA/1J mice are immunized at the base of the tail with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) on day 0. b. A booster immunization with type II collagen and Incomplete Freund's Adjuvant (IFA) is administered on day 21.[5][6][8][28]
-
Treatment: a. Once arthritis is established (typically around day 22-28), mice are randomized into treatment groups. b. The test compound (e.g., this compound) is administered orally once or twice daily at various doses. A vehicle control group is also included.
-
Efficacy Endpoints: a. Clinical Scoring: Arthritis severity is assessed daily or every other day using a macroscopic scoring system (e.g., 0-4 for each paw, with a maximum score of 16 per mouse). b. Paw Swelling: Paw thickness is measured using a caliper. c. Histopathology: At the end of the study, joints are collected for histological analysis to assess inflammation, cartilage damage, and bone erosion. d. Biomarkers: Serum levels of inflammatory cytokines and anti-collagen antibodies can be measured.[5][6][8][28]
dot
Caption: Experimental Workflow for the Collagen-Induced Arthritis (CIA) Model.
Conclusion
This compound and the newer generation of non-covalent BTK inhibitors represent a significant advancement in the targeting of BTK, particularly in the context of overcoming resistance to covalent inhibitors. The preclinical data summarized in this guide highlight their potent and selective inhibition of BTK and their functional activity in cellular and in vivo models. While direct head-to-head comparisons are limited, the available data suggest that these non-covalent inhibitors have distinct profiles in terms of potency, selectivity, and cellular activity. Further research and clinical development will be crucial to fully elucidate the therapeutic potential of these promising compounds in B-cell malignancies and autoimmune diseases.
References
- 1. roche.com [roche.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Next Generation BTK Inhibitors in CLL: Evolving Challenges and New Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. chondrex.com [chondrex.com]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. Preclinical evaluation of combination nemtabrutinib and venetoclax in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a Bruton’s Tyrosine Kinase (Btk) Inhibitor, ONO-4059: Efficacy in a Collagen Induced Arthritis (CIA) Model Indicates Potential Treatment for Rheumatoid Arthritis (RA) - ACR Meeting Abstracts [acrabstracts.org]
- 9. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nemtabrutinib - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. BRUIN Trial: Pirtobrutinib Superior to Investigator’s Choice for CLL, SLL | Blood Cancers Today [bloodcancerstoday.com]
- 21. onclive.com [onclive.com]
- 22. m.youtube.com [m.youtube.com]
- 23. m.youtube.com [m.youtube.com]
- 24. google.com [google.com]
- 25. frontiersin.org [frontiersin.org]
- 26. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. wiki.epfl.ch [wiki.epfl.ch]
- 28. Targeting the BTK-JAK Axis in Preclinical Models of Rat Collagen-Induced Arthritis with GS-4059 in Combination with a JAK Inhibitor - ACR Meeting Abstracts [acrabstracts.org]
Benchmarking RN486 Against Novel BTK Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies, Bruton's tyrosine kinase (BTK) has emerged as a critical node in B-cell signaling, making it a prime target for interventions in oncology and autoimmune diseases. While small molecule inhibitors have demonstrated clinical efficacy, a new class of therapeutics—BTK degraders—offers a distinct mechanism of action with the potential to overcome the limitations of traditional inhibition. This guide provides an objective comparison of the selective, reversible BTK inhibitor RN486 against novel BTK degraders, supported by experimental data and detailed methodologies.
Introduction to BTK-Targeted Therapies
This compound is a potent and selective, reversible inhibitor of BTK that binds to the enzyme's active site, preventing its phosphorylation and downstream signaling.[1][2] In contrast, novel BTK degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, are bifunctional molecules that induce the degradation of the BTK protein.[3][4] These degraders function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to eliminate BTK entirely rather than simply blocking its activity.[3] This fundamental difference in their mechanism of action underpins the potential advantages of degraders, including the ability to overcome resistance mutations and address non-catalytic scaffolding functions of the target protein.[5]
Comparative Analysis of this compound and Novel BTK Degraders
The following tables summarize the key performance metrics of this compound and representative novel BTK degraders. It is important to note that direct head-to-head studies are limited, and experimental conditions may vary between studies.
| Compound | Type | Mechanism of Action | Target | Potency (IC50/DC50) | Cell Line | Reference |
| This compound | Inhibitor | Reversible BTK Inhibition | BTK | IC50: ~2.9-21 nM (Cell-based assays) | Ramos, Mast cells, Monocytes | [2] |
| DD-04-015 | PROTAC | BTK Degradation | BTK | Effective at ~100 nM | Acute Monocytic Leukemia cells | [3] |
| MT-802 | PROTAC | BTK Degradation | BTK | DC50: ~9.1 nM | Not Specified | Not Specified |
| SJF620 | PROTAC | BTK Degradation | BTK | DC50: 7.9 nM | NAMALWA | Not Specified |
| NX-2127 | Degrader | BTK Degradation | BTK | Not Specified | B-cell malignancies | [4][6][7] |
| NX-5948 | Degrader | BTK Degradation | BTK | Not Specified | CLL, NHL | [8][9] |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that is required for 50% inhibition of a biological process. DC50 (half-maximal degradation concentration) is the concentration of a degrader at which 50% of the target protein is degraded.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the BTK signaling pathway and the distinct mechanisms of this compound and BTK degraders.
Caption: Simplified BTK Signaling Pathway.
Caption: Mechanisms of this compound vs. BTK PROTACs.
Experimental Protocols
BTK Kinase Activity Assay (for IC50 Determination of this compound)
This protocol is adapted from standard kinase assay methodologies to determine the in vitro inhibitory potency of this compound.
-
Reagents and Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)
-
ATP solution
-
BTK-specific substrate (e.g., a poly(Glu, Tyr) peptide)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 5 µL of each this compound dilution. Include DMSO-only controls.
-
Add 10 µL of BTK enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the BTK substrate and ATP.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Determine the IC50 value by plotting the percentage of BTK inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Cellular BTK Degradation Assay (for DC50 Determination of BTK Degraders)
This protocol outlines the use of Western blotting to quantify the degradation of BTK in cells treated with a degrader.
-
Reagents and Materials:
-
B-cell lymphoma cell line (e.g., Ramos, NAMALWA)
-
Complete cell culture medium
-
BTK degrader stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-BTK and anti-loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere or stabilize overnight.
-
Treat the cells with a serial dilution of the BTK degrader for a specified time (e.g., 24 hours). Include a DMSO-only control.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the anti-loading control antibody.
-
Quantify the band intensities using densitometry software. Normalize the BTK band intensity to the loading control.
-
Calculate the percentage of BTK degradation for each degrader concentration relative to the DMSO control.
-
Determine the DC50 value by plotting the percentage of BTK degradation against the logarithm of the degrader concentration.
-
Caption: Western Blot Workflow for DC50 Determination.
Conclusion
This compound represents a conventional and effective approach to BTK modulation through direct, reversible inhibition. Novel BTK degraders, on the other hand, offer a paradigm shift by inducing the complete elimination of the BTK protein. This fundamental difference in their mechanism of action suggests that degraders may provide a more profound and durable therapeutic effect, with the potential to overcome resistance mechanisms that limit the efficacy of traditional inhibitors. The choice between an inhibitor and a degrader will depend on the specific therapeutic context, including the potential for resistance mutations and the desired duration of target modulation. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative efficacy and safety of these two distinct therapeutic modalities.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. Nurix Therapeutics to Present Initial Target Degradation Data from First Phase 1 Trial of NX-2127 in B Cell Malignancies at the 4th Annual Targeted Protein Degradation Summit | Nurix Therapeutics, Inc. [ir.nurixtx.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
Safety Operating Guide
Essential Safety and Handling Protocols for RN486
Risk Assessment and Hazard Identification
Before commencing any work with RN486, a thorough risk assessment is mandatory.[1][2][3] This process should be conducted by the principal investigator in conjunction with the environmental health and safety (EHS) department. The assessment must evaluate the potential routes of exposure (inhalation, skin contact, ingestion, injection) and the specific procedures to be performed.[2]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound, assuming it to be hazardous in the absence of specific data.
| PPE Category | Specific Equipment | Purpose | Standard |
| Eye and Face Protection | Chemical splash goggles and a face shield | To protect against splashes and aerosols. | ANSI Z87.1 |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact. Glove type should be selected based on the solvent used to dissolve this compound. | ASTM F739 |
| Body Protection | Chemical-resistant lab coat or apron | To protect skin and personal clothing from contamination. | |
| Respiratory Protection | A properly fitted NIOSH-approved respirator | To prevent inhalation of powders or aerosols. The type of respirator (e.g., N95, half-mask with appropriate cartridges, or a powered air-purifying respirator - PAPR) should be determined by the risk assessment.[4][5][6] | NIOSH 42 CFR 84 |
| Foot Protection | Closed-toe, chemical-resistant shoes | To protect feet from spills. |
Operational Plan: Step-by-Step Handling and Disposal
1. Preparation and Engineering Controls:
-
Always handle this compound in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure.[7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Assemble all necessary materials and PPE before starting work.
2. Handling and Experimental Procedures:
-
Wear all prescribed PPE as detailed in the table above.
-
When weighing the solid compound, do so within the fume hood to contain any airborne particles.
-
If preparing solutions, add the solvent to the compound slowly to avoid splashing.
-
Keep all containers of this compound clearly labeled and sealed when not in use.[8]
3. Disposal Plan:
-
All materials contaminated with this compound, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.[8][9][10]
-
Collect all liquid and solid waste in designated, properly labeled, and sealed hazardous waste containers.[11][12]
-
Never dispose of this compound down the sink or in the regular trash.[8][9]
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.[10][11]
4. Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[13]
-
Spill: In the event of a spill, evacuate the immediate area and alert your supervisor and EHS. Do not attempt to clean up a large spill without proper training and equipment.
Visualized Workflows
The following diagrams illustrate the key workflows for safely handling this compound.
References
- 1. sbnsoftware.com [sbnsoftware.com]
- 2. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 3. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 4. Personal Protective Equipment - Chemical and Biological Terrorism - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. hazmatschool.com [hazmatschool.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. youtube.com [youtube.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. vumc.org [vumc.org]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
